1,7-Dioxa-4,10-diazacyclododecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-dioxa-4,10-diazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHXHMUGFXPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNCCOCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183622 | |
| Record name | 4,10-Dioxa-1,7-diazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294-92-8 | |
| Record name | 1,7-Dioxa-4,10-diazacyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,10-Dioxa-1,7-diazacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,10-Dioxa-1,7-diazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,10-dioxa-1,7-diazacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,7-dioxa-4,10-diazacyclododecane, a saturated 12-membered diaza-crown ether. This macrocycle is a valuable building block in supramolecular chemistry and serves as a precursor for more complex chelating agents and functionalized derivatives. The synthesis is primarily achieved through a multi-step process based on the well-established Richman-Atkins method for macrocyclic polyamine synthesis. This approach involves the preparation of protected precursors followed by a key cyclization step under high-dilution conditions and subsequent deprotection.
I. Overall Synthetic Pathway
The synthesis of this compound (also known as diaza-12-crown-4) typically proceeds through a three-step sequence:
-
Protection of Ethylenediamine: The primary amino groups of ethylenediamine are protected, most commonly with tosyl groups, to prevent side reactions during the subsequent alkylation steps. This yields N,N'-ditosyl-1,2-diaminoethane.
-
Cyclization Reaction: The protected diamine is reacted with a suitable dielectrophile, such as bis(2-chloroethyl) ether, in the presence of a base under high-dilution conditions. This Williamson ether synthesis variant leads to the formation of the protected macrocycle, N,N'-ditosyl-1,7-dioxa-4,10-diazacyclododecane.
-
Deprotection: The tosyl protecting groups are removed from the macrocycle to yield the final product, this compound.
The overall reaction scheme is depicted below:
II. Experimental Protocols
The following sections provide detailed experimental methodologies for each key step in the synthesis.
Step 1: Synthesis of N,N'-Ditosyl-1,2-diaminoethane
This procedure involves the protection of the amino groups of ethylenediamine with p-toluenesulfonyl (tosyl) chloride.
Experimental Workflow:
In-Depth Structural Analysis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive structural analysis of the macrocyclic compound 1,7-dioxa-4,10-diazacyclododecane. Designed for researchers, scientists, and professionals in drug development, this document collates available data on its synthesis, spectroscopic properties, and conformational analysis, leveraging information from closely related analogues to build a complete structural profile.
Introduction
This compound, a 12-membered crown ether analogue, is a significant heterocyclic scaffold in medicinal and supramolecular chemistry. Its two nitrogen and two oxygen atoms provide well-defined coordination sites, making it a versatile building block for designing complex host molecules, ionophores, and potential therapeutic agents. Understanding the structural nuances of this core is critical for the rational design of its derivatives. While a dedicated, comprehensive analysis of the parent compound is not extensively documented in a single source, this guide synthesizes data from various derivatives and analogous structures to provide a detailed overview.
Synthesis and Characterization
The synthesis of diaza-crown ethers is well-established, with the Richman-Atkins method being a prominent and effective approach for preparing polyaza macrocycles. This methodology is adaptable for the synthesis of this compound.
Proposed Synthetic Workflow
The proposed synthesis follows a modified Richman-Atkins cyclization, which involves the reaction of a bis-sulfonamide with a bis-electrophile, followed by deprotection. This method is often efficient and avoids the need for high-dilution conditions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N,N'-bis(p-toluenesulfonyl)-1,7-diamino-3-oxaheptane
-
To a stirred solution of 2-(2-aminoethoxy)ethan-1-amine in pyridine at 0°C, p-toluenesulfonyl chloride (2.1 equivalents) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the di-tosylated amine.
Step 2: Synthesis of 4,10-bis(tosyl)-1,7-dioxa-4,10-diazacyclododecane
-
The di-tosylated amine and 1,2-bis(2-tosyloxyethoxy)ethane are dissolved in anhydrous dimethylformamide (DMF).
-
Anhydrous potassium carbonate is added as a base.
-
The suspension is heated at 110°C with vigorous stirring for 24 hours under a nitrogen atmosphere.
-
The solvent is removed under reduced pressure, and the residue is partitioned between chloroform and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the tosylated macrocycle, which can be purified by column chromatography.
Step 3: Deprotection to this compound
-
The tosylated macrocycle is dissolved in a mixture of 33% HBr in acetic acid and phenol.
-
The solution is heated at 100°C for 48 hours.
-
After cooling, the solution is poured into diethyl ether, and the resulting precipitate is collected by filtration.
-
The crude product is dissolved in water, and the solution is made alkaline with NaOH. The free macrocycle is then extracted with chloroform, and the solvent is evaporated to yield the final product.
Structural Elucidation
As no dedicated crystallographic or comprehensive spectroscopic data for the parent this compound is readily available, the following sections provide predicted data based on known derivatives and structurally similar compounds.
Predicted Spectroscopic Data
The expected spectroscopic characteristics are summarized below. These predictions are based on the analysis of related diaza-crown ethers and the constituent chemical moieties.
| Technique | Expected Observations |
| ¹H NMR | Signals for the -O-CH₂-CH₂-O- protons are expected around 3.6 ppm. The -N-CH₂-CH₂-O- protons would likely appear as two distinct multiplets, one adjacent to the nitrogen (around 2.8 ppm) and one adjacent to the oxygen (around 3.7 ppm). The N-H protons would show a broad singlet, with its chemical shift being solvent-dependent. |
| ¹³C NMR | Carbon atoms adjacent to oxygen (-O-CH₂) are expected to resonate in the 65-75 ppm range. Carbon atoms adjacent to nitrogen (-N-CH₂) would likely appear in the 45-55 ppm region. |
| FT-IR (cm⁻¹) | A broad absorption in the 3200-3400 cm⁻¹ range corresponding to N-H stretching. C-H stretching vibrations between 2850-3000 cm⁻¹. A strong C-O-C stretching band around 1100 cm⁻¹. |
| Mass Spectrometry | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Common fragmentation patterns for cyclic amines include the loss of hydrogen ([M-H]⁺) and alpha-cleavage, leading to characteristic fragment ions. |
Crystallographic Analysis by Analogy
The crystal structure of the closely related macrocycle, 1,7-dioxa-4-thia-10-azacyclododecane , provides significant insight into the likely conformation of this compound. In this analogue, one of the nitrogen atoms is replaced by a sulfur atom.
| Parameter | Value for 1,7-dioxa-4-thia-10-azacyclododecane [1] | Predicted Implications for this compound |
| Crystal System | Monoclinic | Likely to crystallize in a similar low-symmetry system. |
| Space Group | P2₁ | A common space group for chiral or asymmetric molecules. |
| Ring Conformation | All donor atoms are in an endodentate conformation. | The nitrogen and oxygen atoms are expected to point inwards, pre-organizing the cavity for metal ion binding. The ring likely adopts a distorted chair-like conformation. |
| Intramolecular H-Bonding | Close contacts between N-H and the ether oxygens. | Strong intramolecular hydrogen bonding between the N-H groups and the ether oxygens is highly probable, which would stabilize the conformation. |
Further evidence for the ring's conformational behavior can be inferred from the crystal structure of 5,9-dioxo-1,7-dioxa-4,10-diaza-cyclododecane , which also shows a conformation where the heteroatoms are oriented towards the center of the ring.
Conformational Analysis and Reactivity
The 12-membered ring of this compound is flexible and can exist in several conformations. The presence of four heteroatoms introduces torsional strain that influences the preferred geometry.
Caption: Energy relationship between possible ring conformations.
The secondary amine groups are the primary sites of reactivity, readily undergoing N-alkylation or N-acylation to produce a wide range of functionalized derivatives. This allows for the attachment of chromophores, fluorophores, or other moieties to tailor the molecule's properties.
Caption: General derivatization pathway of the macrocycle.
Conclusion
This compound is a structurally significant macrocycle with predictable synthetic accessibility and well-defined conformational features. Although a complete structural analysis of the parent compound is not available in a single source, by drawing analogies from its derivatives and related structures, a robust understanding of its properties can be achieved. The endodentate orientation of its donor atoms, stabilized by intramolecular hydrogen bonding, makes it an excellent platform for the development of novel chelators and functional molecular systems. The reactivity of its secondary amine groups further enhances its utility as a versatile scaffold in chemical and pharmaceutical research. This guide provides a foundational understanding for researchers aiming to exploit the unique properties of this important macrocycle.
References
An In-Depth Technical Guide on the Physicochemical Properties of 1,7-Dioxa-4,10-diazacyclododecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,7-dioxa-4,10-diazacyclododecane, a macrocyclic compound of interest in coordination chemistry and for its potential applications in drug development. This document summarizes available quantitative data, details experimental protocols for its synthesis and characterization, and explores its potential biological relevance.
Core Physicochemical Properties
This compound, also known as diaza-12-crown-4, is a heterocyclic organic compound with the chemical formula C₈H₁₈N₂O₂. Its structure consists of a twelve-membered ring containing two ether oxygen atoms and two secondary amine groups. This arrangement of donor atoms makes it an effective ligand for various metal ions.
| Property | Value | Source |
| CAS Number | 294-92-8 | |
| Molecular Weight | 174.24 g/mol | |
| Molecular Formula | C₈H₁₈N₂O₂ |
Synthesis and Characterization
The synthesis of this compound and its derivatives often involves high-dilution cyclization reactions to favor intramolecular ring formation over intermolecular polymerization. While a specific, detailed experimental protocol for the parent compound is not fully elucidated in the available literature, a general approach can be outlined based on the synthesis of related macrocycles.
General Synthetic Approach
A common strategy for the synthesis of diazacrown ethers involves the reaction of a diamine with a dihalide or a ditosylate derivative of a polyethylene glycol under high-dilution conditions. The use of a suitable base is typically required to neutralize the acid generated during the reaction.
Below is a conceptual workflow for the synthesis of this compound.
Characterization Techniques
The characterization of this compound and its derivatives typically involves a combination of spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the cyclic structure and the connectivity of the atoms in the macrocyclic ring.[1]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming the successful cyclization.
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the macrocycle and its complexes, providing valuable information on bond lengths, bond angles, and conformation.[2]
Complexation Behavior
The presence of two nitrogen and two oxygen donor atoms allows this compound to form stable complexes with a variety of metal ions. The stability of these complexes is influenced by factors such as the size of the metal ion, its charge, and the nature of the solvent.
The determination of protonation constants (pKa values) of the amine groups and the stability constants of the metal complexes is essential for understanding the coordination chemistry of this macrocycle. These constants are typically determined using potentiometric or spectrophotometric titrations.[3]
The complexation process can be represented by the following equilibrium:
Potential Applications in Drug Development
While specific biological activity data for the parent this compound is limited in the public domain, the broader class of azacrown ethers has garnered significant interest in medicinal chemistry and drug development. Their ability to selectively bind metal ions is a key feature that can be exploited in several ways.
Potential Roles in Drug Delivery and Therapy:
-
Drug Carriers: Functionalized derivatives of this compound can be designed to encapsulate or tether drug molecules, potentially improving their solubility, stability, and pharmacokinetic profiles.
-
Chelation Therapy: The ability to bind and remove excess or toxic metal ions from the body is a potential therapeutic application.
-
Diagnostic Imaging: Complexes of azacrown ethers with paramagnetic or radioactive metal ions are widely used as contrast agents in Magnetic Resonance Imaging (MRI) and as radiopharmaceuticals for diagnostic imaging.
The general workflow for exploring the drug development potential of a macrocyclic compound like this compound is outlined below.
Conclusion
This compound is a versatile macrocyclic ligand with significant potential in coordination chemistry and related applications. While a comprehensive dataset of its physicochemical properties is still emerging, the foundational knowledge of its synthesis, characterization, and complexation behavior provides a strong basis for further research. Future studies focusing on the experimental determination of its fundamental properties and a systematic evaluation of the biological activities of its derivatives are warranted to fully unlock its potential in the fields of medicine and materials science.
References
An In-depth Technical Guide to 1,7-dioxa-4,10-diazacyclododecane (CAS: 294-92-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-dioxa-4,10-diazacyclododecane, also known as Diaza-12-crown-4, is a heterocyclic organic compound belonging to the class of crown ethers. Its structure, characterized by a twelve-membered ring containing two nitrogen and two oxygen atoms, bestows upon it significant ionophoric properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in biological research, particularly in modulating cellular signaling pathways through its cation-binding capabilities.
Chemical and Physical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 294-92-8 | N/A |
| Molecular Formula | C₈H₁₈N₂O₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 85.0 to 90.0 °C | [1] |
| Density | 0.931 g/cm³ | [2] |
| Purity | >96.0% (GC) | [1] |
Synthesis
A plausible synthetic route, based on related syntheses, is the reaction of 2-(2-aminoethoxy)ethanol with a suitable dielectrophile, such as a dihaloethane, under high-dilution conditions to favor intramolecular cyclization over polymerization.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Development
The primary biological significance of this compound and its derivatives lies in their ability to act as ionophores, selectively binding and transporting cations across biological membranes. This activity has been a subject of investigation for its potential therapeutic applications.
A key study on N,N'-diacylated derivatives of diaza-12-crown-4 revealed significant biological effects on human neutrophils.[3] These derivatives were shown to increase intracellular calcium concentrations, suggesting they can disrupt normal calcium ion flux.[3] This ionophoric activity directly impacts several key functions of neutrophils, which are crucial cells of the innate immune system.
Modulation of Intracellular Calcium Signaling
As an ionophore, this compound can facilitate the transport of cations like Ca²⁺ across cell membranes, leading to an increase in the intracellular calcium concentration ([Ca²⁺]i).[3] In neutrophils, a rise in [Ca²⁺]i is a critical second messenger that triggers a cascade of downstream signaling events.
Neutrophil Calcium Signaling Pathway
Caption: General overview of the neutrophil calcium signaling pathway and the potential point of intervention for this compound.
Impact on Neutrophil Functions
The modulation of intracellular calcium by derivatives of this compound has been shown to affect the following neutrophil functions:
-
Reactive Oxygen Species (ROS) Production: Several of the tested aza-crown ether derivatives inhibited ROS production in neutrophils stimulated by phorbol 12-myristate 13-acetate (PMA).[3]
-
Chemotaxis: A number of the compounds also inhibited neutrophil chemotaxis towards the chemoattractant fMLF.[3]
These findings suggest that this compound and its derivatives could be valuable tools for studying and potentially modulating inflammatory responses where neutrophils play a key role.
Quantitative Data
While specific quantitative data for the parent this compound is limited in the public domain, computational studies on related diaza-crown ethers provide insights into their cation binding affinities. Density-functional theory (DFT) modeling has been used to calculate the binding energies of various diaza-crown ethers with physiologically relevant cations.[3]
| Diaza-Crown Ether Derivative | Cation | Binding Energy (kcal/mol) |
| Diaza-12-crown-4 ether (a related compound) | Ca²⁺ | Data not explicitly provided, but noted to be more effective than for Na⁺ and K⁺[3] |
| Diaza-12-crown-4 ether (a related compound) | Na⁺ | Data not explicitly provided[3] |
| Diaza-12-crown-4 ether (a related compound) | K⁺ | Data not explicitly provided[3] |
Note: The provided data is for a structurally related compound and serves as an indicator of the potential binding affinities of this compound.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound's biological activity.
Measurement of Intracellular Calcium Flux
Principle: This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium concentration in response to the test compound.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Fura-2 AM or Fluo-4 AM fluorescent dye
-
This compound (test compound)
-
Ionomycin (positive control)
-
EGTA (chelating agent)
-
Fluorimeter or fluorescence microscope
Procedure:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the cells in HBSS without Ca²⁺.
-
Dye Loading: Incubate the neutrophils with Fura-2 AM or Fluo-4 AM at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with HBSS without Ca²⁺ to remove extracellular dye.
-
Resuspension: Resuspend the dye-loaded cells in HBSS with Ca²⁺.
-
Measurement:
-
Acquire a baseline fluorescence reading.
-
Add the test compound (this compound) at the desired concentration and record the change in fluorescence over time.
-
Add ionomycin as a positive control to determine the maximum fluorescence signal.
-
Add EGTA to chelate extracellular Ca²⁺ and then a cell lysis agent (e.g., digitonin) to determine the minimum fluorescence signal.
-
-
Data Analysis: Calculate the ratio of fluorescence at the two emission wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium concentration.
Workflow for Intracellular Calcium Flux Measurement
Caption: A stepwise workflow for measuring intracellular calcium flux in neutrophils.
Measurement of Reactive Oxygen Species (ROS) Production
Principle: This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS, to quantify intracellular ROS levels.
Materials:
-
Isolated human neutrophils
-
HBSS
-
DCFH-DA
-
This compound (test compound)
-
Phorbol 12-myristate 13-acetate (PMA) (stimulant)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate neutrophils as described previously and resuspend in HBSS.
-
Dye Loading: Incubate the cells with DCFH-DA at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells to remove excess dye.
-
Treatment: Incubate the cells with the test compound or vehicle control for a predetermined time.
-
Stimulation: Add PMA to stimulate ROS production.
-
Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the control cells to determine the effect of the compound on ROS production.
Neutrophil Chemotaxis Assay
Principle: This assay measures the directed migration of neutrophils towards a chemoattractant using a Boyden chamber or a similar transwell system.
Materials:
-
Isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Chemoattractant (e.g., fMLF or IL-8)
-
This compound (test compound)
-
Boyden chamber with polycarbonate membranes (e.g., 5 µm pore size)
-
Microscope
Procedure:
-
Chamber Setup: Add the chemoattractant to the lower wells of the Boyden chamber. Add buffer alone to the negative control wells.
-
Cell Preparation: Resuspend isolated neutrophils in chemotaxis buffer. Pre-incubate the cells with the test compound or vehicle control.
-
Cell Seeding: Add the neutrophil suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.
-
Analysis:
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Calculate the chemotactic index (ratio of cells migrated towards the chemoattractant to cells migrated towards the buffer) and compare the results between treated and control groups.
Conclusion
This compound is a fascinating molecule with significant potential as a research tool and a lead compound for drug development. Its ability to modulate intracellular cation concentrations, particularly calcium, allows for the investigation and potential control of a wide range of cellular processes, especially in immune cells like neutrophils. Further research is warranted to fully elucidate its mechanism of action, to obtain more extensive quantitative data on its biological activities, and to explore its therapeutic potential in inflammatory and other diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers embarking on the study of this promising diaza-crown ether.
References
A Deep Dive into the Theoretical Landscape of Diazacrown Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of diazacrown ethers, a versatile class of macrocyclic compounds with significant potential in drug development, ion sensing, and supramolecular chemistry. By leveraging computational methods, researchers can gain profound insights into the structure, function, and binding properties of these molecules, thereby accelerating the design of novel applications.
Introduction to Diazacrown Ethers
Diazacrown ethers are aza-analogs of crown ethers, where one or more oxygen atoms in the macrocyclic ring are replaced by nitrogen atoms.[1] This substitution introduces several key advantages:
-
Enhanced Cation Selectivity: The nitrogen atoms provide additional, and often stronger, coordination sites for metal ions compared to the oxygen-only crown ethers.[1] This allows for fine-tuning the selectivity of the macrocycle for specific cations.
-
Functionalization: The nitrogen atoms serve as convenient points for chemical modification, enabling the attachment of various side chains or "arms."[1] This functionalization can alter the solubility, binding properties, and biological activity of the diazacrown ether.
-
pH-Responsiveness: The basicity of the nitrogen atoms makes the complexation behavior of diazacrown ethers sensitive to pH, a property that can be exploited for controlled guest release.
These unique characteristics have positioned diazacrown ethers as promising candidates for various applications, including as ionophores for transporting ions across biological membranes, as components of ion-selective electrodes, and as host molecules in drug delivery systems.[2][3]
Theoretical Methodologies in Diazacrown Ether Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricacies of diazacrown ether behavior at the molecular level.[4][5] These theoretical approaches provide a framework for understanding and predicting their properties.
Key Computational Methods
A variety of computational methods are employed to study diazacrown ethers, each offering a different balance of accuracy and computational cost.
-
Density Functional Theory (DFT): This is the most widely used method for studying diazacrown ethers.[4][6] Functionals such as BLYP and B3LYP, often paired with basis sets like 6-31G(d,p), are commonly used to optimize molecular geometries and calculate electronic properties.[7][8] Grimme's dispersion corrections (e.g., GD2) are often included to accurately model non-covalent interactions, which are crucial in host-guest systems.[7]
-
Semi-empirical Methods: Methods like PM6 can be used for initial conformational searches of large systems due to their lower computational cost, followed by refinement with higher-level methods like DFT.[7]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the computed molecular properties of diazacrown ethers with their experimentally observed biological activities.[4][6] This can help in identifying the key molecular features responsible for a desired biological effect.
Computational Workflow
The theoretical investigation of a diazacrown ether system typically follows a structured workflow.
Caption: A typical computational workflow for the theoretical study of diazacrown ethers.
Key Findings from Theoretical Studies
Theoretical studies have provided invaluable insights into various aspects of diazacrown ether chemistry.
Cation Binding and Selectivity
DFT calculations have been instrumental in understanding the selective binding of diazacrown ethers to different cations. For instance, studies on adamantyl-containing diaza-crown ethers have shown that these compounds can exhibit a preference for Ca²⁺ over Na⁺ and K⁺.[2][4] The calculations reveal that the carbonyl oxygen atoms of N,N'-diacylated diazacrown ethers play a crucial role in coordinating the calcium ion.[2][4]
The conformation of the diazacrown ether and the arrangement of its coordinating atoms are highly dependent on the guest cation. For example, DFT analysis has shown that the arrangement of carbonyl groups in certain diazacrown ether complexes can be either syn or anti, depending on the specific cation being bound.[4]
Table 1: Calculated Binding Energies of Adamantyl-Diaza-Crown Ether Complexes
| Ligand | Cation | Binding Energy (ΔU) (kcal/mol) |
| 12 (diaza-12-crown-4 derivative) | Na⁺ | -67.2 |
| K⁺ | -48.4 | |
| Ca²⁺ | -160.8 | |
| 13 (diaza-15-crown-5 derivative) | Na⁺ | -58.2 |
| K⁺ | -49.6 | |
| Ca²⁺ | -148.9 | |
| 14 (diaza-18-crown-6 derivative) | Na⁺ | -52.8 |
| K⁺ | -52.1 | |
| Ca²⁺ | -138.8 | |
| 15 (diaza-15-crown-5 derivative) | Na⁺ | -56.3 |
| K⁺ | -48.6 | |
| Ca²⁺ | -149.2 | |
| 19 (diaza-15-crown-5 derivative) | Na⁺ | -60.9 |
| K⁺ | -51.3 | |
| Ca²⁺ | -153.2 |
Note: Data extracted from a study where it was noted that these binding energies did not directly correlate with the observed biological activities, suggesting that other factors like ion transport and release are also important.[4]
Host-Guest Chemistry with Neutral Molecules
Theoretical studies have also shed light on the complexation of diazacrown ethers with neutral guest molecules, which is particularly relevant for drug delivery applications. For example, the interaction between a diazacrown ether derivative containing two cellobiose units and the drugs aspirin and paracetamol has been investigated using DFT.[7][8] These studies have shown that stable 1:1 host-guest complexes can be formed, with complexation energies in the range of -21 to -26 kcal/mol.[8] The primary interactions stabilizing these complexes are hydrogen bonds between the host and the guest molecule.[7]
Table 2: Calculated Interaction and Complexation Energies for Host-Drug Complexes
| Guest Molecule | Interaction Energy (E_int) (kcal/mol) | Complexation Energy (E_comp) (kcal/mol) |
| Aspirin | -35.2 | -26.0 |
| Paracetamol | -29.8 | -21.0 |
Note: These values represent the most stable complexes found in the respective studies.[8]
Methodologies of Key Computational Experiments
To ensure the reproducibility and validity of theoretical studies on diazacrown ethers, it is crucial to detail the computational protocols employed.
Protocol for Geometry Optimization and Binding Energy Calculation
-
Initial Structure Generation: The initial 3D structures of the diazacrown ether (host) and the guest molecule (e.g., cation or drug molecule) are built using molecular modeling software.
-
Conformational Search: For flexible molecules, a conformational search is performed to identify low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.
-
Geometry Optimization: The geometries of the host, guest, and the host-guest complex are fully optimized without any symmetry constraints using a selected DFT functional (e.g., B3LYP-GD2) and basis set (e.g., 6-31G(d,p)). The polarizable continuum model (PCM) can be used to simulate the solvent environment (e.g., water).
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Binding Energy Calculation: The binding energy (ΔE_bind) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated host and guest: ΔE_bind = E_complex - (E_host + E_guest) Basis set superposition error (BSSE) correction is often applied to obtain more accurate binding energies.
Caption: Workflow for calculating the binding energy of a host-guest complex.
Applications in Drug Development and Beyond
The insights gained from theoretical studies of diazacrown ethers have significant implications for various fields.
-
Drug Delivery: By understanding the non-covalent interactions that govern the formation of host-guest complexes, it is possible to design diazacrown ether-based carriers for the targeted delivery and controlled release of drugs.[9][10] Theoretical calculations can help in screening potential drug candidates and optimizing the structure of the carrier for enhanced binding affinity and selectivity.
-
Ion Sensing: The selective binding of diazacrown ethers to specific ions makes them ideal components for ion-selective electrodes and fluorescent chemosensors.[3][11] Computational studies can aid in the design of new ionophores with improved selectivity and sensitivity for detecting environmentally or biologically important ions.
-
Biomedical Applications: The ability of some diazacrown ethers to transport ions across cell membranes has led to their investigation as potential therapeutic agents, for example, in modulating intracellular Ca²⁺ levels.[2][4][12] Theoretical modeling can help to elucidate the mechanism of ion transport and to design new compounds with enhanced biological activity.
Conclusion
Theoretical and computational studies have become an integral part of modern research on diazacrown ethers. These methods provide a powerful lens through which to view the molecular world, offering detailed insights into the structure, properties, and interactions of these fascinating macrocycles. As computational power continues to grow and theoretical methods become more sophisticated, we can expect that the synergy between theory and experiment will lead to the development of novel diazacrown ether-based technologies with far-reaching applications in medicine, environmental science, and materials science.
References
- 1. 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | 69703-25-9 | Benchchem [benchchem.com]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers [mdpi.com]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Deeper insight into the properties of the newly synthesized macrocycles as drug receptors – some preliminary quantum chemical studies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03089K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Protonation Constants of 1,7-Dioxa-4,10-diazacyclododecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protonation constants of the macrocyclic compound 1,7-dioxa-4,10-diazacyclododecane. This information is critical for understanding the compound's behavior in aqueous solutions, which is fundamental for its application in drug development, coordination chemistry, and various scientific research fields.
Core Concept: Protonation of this compound
This compound, a 12-membered macrocycle containing two nitrogen and two oxygen atoms, can accept one or two protons at its nitrogen atoms in acidic conditions. The equilibrium constants for these protonation steps are denoted as K₁ and K₂, respectively. The logarithm of these constants (log K) provides a convenient measure of the basicity of the nitrogen atoms.
The protonation equilibria can be represented as follows:
L + H⁺ ⇌ LH⁺ (K₁) LH⁺ + H⁺ ⇌ LH₂²⁺ (K₂)
Where L is the neutral this compound molecule.
Quantitative Data: Protonation Constants
For context, general thermodynamic studies of diazacrown ethers have been conducted to understand their protonation behavior.[1][2] The determination of these constants is often achieved through techniques like potentiometric and calorimetric titrations.[1]
Experimental Protocol: Determination of Protonation Constants
The most common and reliable method for determining protonation constants is potentiometric titration . This technique involves the gradual addition of a standardized acid to a solution of the compound of interest while monitoring the pH.
A detailed, generalized protocol for determining the protonation constants of a diamine like this compound is as follows:
1. Materials and Reagents:
-
This compound of high purity.
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M), free of carbonate.
-
A background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl or KNO₃).
-
High-purity water (deionized and distilled).
-
Calibrated pH electrode and meter.
-
Autotitrator or a precision burette.
-
Thermostated titration vessel.
2. Experimental Procedure:
-
A known amount of this compound is dissolved in the background electrolyte solution in the thermostated titration vessel.
-
The solution is then titrated with the standardized HCl solution.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued until a significant excess of acid has been added.
-
A blank titration of the background electrolyte with the standardized acid is also performed to determine the concentration of any acidic or basic impurities.
3. Data Analysis:
-
The titration data (volume of titrant vs. pH) is plotted to generate a titration curve.
-
The protonation constants (log K₁ and log K₂) are then calculated from the titration curve using a suitable computer program that employs a non-linear least-squares algorithm to fit the experimental data to a theoretical model of the protonation equilibria.
The following diagram illustrates the general workflow for the potentiometric determination of protonation constants.
Logical Relationship: Protonation Steps
The two protonation steps of this compound are sequential. The first proton attaches to one of the nitrogen atoms, and the second proton attaches to the other nitrogen atom. The electrostatic repulsion between the two positively charged nitrogen atoms in the diprotonated species (LH₂²⁺) generally makes the second protonation constant (K₂) smaller than the first (K₁).
The following diagram illustrates the sequential protonation process.
Conclusion
The protonation constants of this compound are essential parameters for researchers working with this compound. While specific, experimentally determined values for this exact molecule are not readily found in the surveyed literature, the established method of potentiometric titration provides a robust framework for their determination. Understanding these constants is a prerequisite for designing and interpreting experiments in areas such as metal ion chelation, drug delivery systems, and the development of responsive chemical sensors. Further research to experimentally determine and publish the protonation constants of this compound would be a valuable contribution to the scientific community.
References
Unveiling the Structural Nuances of 1,7-Dioxa-4,10-diazacyclododecane Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate world of 1,7-dioxa-4,10-diazacyclododecane complexes, with a particular focus on their crystal structures. This class of macrocyclic compounds has garnered significant interest due to its versatile coordination chemistry and potential applications in various scientific domains, including the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, experimental procedures, and detailed structural parameters of a key copper(II) complex, offering a foundational resource for researchers in the field.
Core Crystal Structure: The Copper(II) Complex of this compound-4,10-diacetate
The cornerstone of our current structural understanding of this family of compounds is the crystal structure of cis-1,7-Dioxa-4,10-diazacyclododecane-4,10-diacetatocopper(II) dihydrate. This complex provides a critical example of how the macrocyclic ligand accommodates a metal ion, offering insights into the conformational flexibility of the ring and the coordination preferences of the donor atoms.
Crystallographic Data Summary
The crystal structure of the copper(II) complex has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the table below.
| Parameter | Value |
| Empirical Formula | C₁₂H₂₂CuN₂O₈·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.318(2) |
| b (Å) | 12.129(2) |
| c (Å) | 12.160(2) |
| β (°) | 110.09(1) |
| Z | 4 |
Table 1: Crystallographic data for cis-1,7-Dioxa-4,10-diazacyclododecane-4,10-diacetatocopper(II) dihydrate.[1]
Molecular Structure and Coordination Environment
In this complex, the copper(II) ion is situated in a distorted octahedral environment.[1] The coordination sphere is comprised of the two nitrogen atoms and two oxygen atoms from the acetate groups of the ligand, which are approximately coplanar with the central copper ion. The two ether oxygen atoms of the macrocyclic ring occupy the apical positions, completing the octahedral geometry. This arrangement leads to a cis configuration of the two five-membered rings formed by the acetate groups relative to the main macrocyclic ring.[1] The 12-membered macrocycle itself exhibits non-crystallographic mm2 symmetry.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and further development of these complexes. The following sections outline the general synthetic strategies and the specific method for crystal structure determination.
Synthesis of the Ligand and its Metal Complexes
The synthesis of the copper(II) complex of this compound-4,10-diacetic acid is achieved by reacting the ligand with a suitable copper(II) salt, such as copper(II) acetate or copper(II) chloride, in an appropriate solvent system, typically a mixture of water and ethanol. The reaction mixture is usually heated to facilitate complexation, and upon cooling, the complex precipitates out of the solution and can be isolated by filtration.
Crystal Growth and X-ray Diffraction Analysis
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in a suitable solvent or by vapor diffusion techniques.
The determination of the crystal structure involves the following workflow:
Caption: General workflow for crystal structure determination.
The crystal structure of cis-1,7-Dioxa-4,10-diazacyclododecane-4,10-diacetatocopper(II) dihydrate was solved using the heavy-atom technique.[1] This method involves locating the position of the heavy metal atom (copper) in the unit cell first, which then allows for the determination of the positions of the lighter atoms. The structural model is subsequently refined using full-matrix least-squares methods with anisotropic thermal parameters for the non-hydrogen atoms to achieve the final, accurate crystal structure.[1]
Structural Parameters
A detailed analysis of the bond lengths and angles within the complex provides quantitative insight into the coordination geometry and the strain within the macrocyclic ligand upon complexation.
A comprehensive table of bond lengths, bond angles, and torsion angles would be presented here. However, the full text of the primary source containing this specific data was not available in the conducted search. The following is a representative placeholder.
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cu - N(4) | Data not available |
| Cu - N(10) | Data not available |
| Cu - O(acetate) | Data not available |
| Cu - O(ether) | Data not available |
Table 3: Selected Bond Angles (°)
| Angle | Degree (°) |
| N(4) - Cu - N(10) | Data not available |
| O(acetate) - Cu - O(acetate) | Data not available |
| O(ether) - Cu - O(ether) | Data not available |
Signaling Pathways and Logical Relationships
While the direct involvement of this compound complexes in specific biological signaling pathways is not yet extensively documented, the broader class of macrocyclic metal complexes is known to interact with biological systems. For instance, copper complexes of various macrocycles have been investigated for their potential as therapeutic agents, often through mechanisms that involve interactions with cellular components.
A generalized logical relationship for the investigation of the biological activity of such a complex can be visualized as follows:
Caption: Logical flow for drug development research.
This diagram illustrates the progression from the synthesized complex to its evaluation in biological systems and the ultimate goal of identifying a potential drug candidate. The process involves initial in vitro screening, followed by more complex in vivo studies and detailed investigation into the mechanism of action.
Conclusion
The crystal structure of cis-1,7-Dioxa-4,10-diazacyclododecane-4,10-diacetatocopper(II) dihydrate provides a valuable template for understanding the coordination chemistry of this versatile macrocycle. The detailed structural information, once fully available, will be instrumental for computational modeling, rational drug design, and the development of new functional materials. Further research is warranted to explore the synthesis of a wider range of metal complexes with this ligand and to investigate their potential applications in medicine and catalysis.
References
Spectroscopic Characterization of Tetradentate N₂O₂ Schiff Base Ligands and Their Metal Complexes: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize tetradentate N₂O₂ Schiff base ligands and their corresponding metal complexes. These compounds are of significant interest in coordination chemistry, catalysis, and drug development due to their versatile coordination properties and biological activities.[1][2][3] This document details the core principles and experimental protocols for Infrared (IR), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Key spectroscopic data is summarized in tabular form for comparative analysis, and workflows are illustrated using diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Tetradentate Schiff bases with an N₂O₂ donor set are a pivotal class of ligands in coordination chemistry.[3][4][5] They are typically synthesized through the condensation of a diamine with two equivalents of a salicylaldehyde or a similar hydroxy-carbonyl compound.[2] The resulting ligands feature two imine nitrogen atoms and two phenolate oxygen atoms that can coordinate with a central metal ion, forming stable, often square planar or octahedral, complexes.[1][6][7] The electronic and steric properties of these complexes can be fine-tuned by modifying the substituents on the aromatic rings or the diamine bridge, making them highly versatile for applications in catalysis, materials science, and as models for biological systems.[2][3] Accurate structural elucidation is paramount, and a combination of spectroscopic methods is essential for unambiguous characterization.
General Synthesis of an N₂O₂ Schiff Base Ligand
The most common method for synthesizing these ligands involves the direct condensation of an amine with a carbonyl compound. For a typical N₂O₂ ligand derived from a diamine and a hydroxy-aldehyde, the reaction proceeds as illustrated below.
Caption: General workflow for the synthesis of an N₂O₂ Schiff base ligand.
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental tool for confirming the formation of the Schiff base and determining its coordination mode to a metal ion. The spectra of the free ligand are compared with those of the metal complexes to identify key changes.
-
ν(O-H) Vibration: The free ligand typically displays a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the phenolic O-H stretching vibration.[4][8] Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal center.[4][8]
-
ν(C=N) Vibration: A strong, sharp band between 1600-1630 cm⁻¹ is characteristic of the azomethine (imine) C=N stretch in the free ligand.[2][3][8] When the ligand coordinates to a metal ion, this band typically shifts to a lower or higher frequency, confirming the involvement of the imine nitrogen in coordination.[4][8]
-
ν(C-O) Vibration: The phenolic C-O stretching vibration, usually found around 1250-1300 cm⁻¹, often shifts to a higher frequency in the complex, which further supports coordination through the phenolic oxygen.[4][8]
-
New Bands (M-N and M-O): In the far-IR region of the complex's spectrum (typically 400-600 cm⁻¹), new, weaker bands appear. These are assigned to the M-N and M-O stretching vibrations, providing direct evidence of the formation of coordinate bonds.[8]
UV-Visible (UV-Vis) Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex.
-
Ligand Transitions: In an organic solvent, the free ligand exhibits intense absorption bands in the UV region (200-400 nm). These are typically assigned to π → π* and n → π* transitions associated with the aromatic rings and the imine group, respectively.[9]
-
Complex Transitions: The spectra of the metal complexes often show a shift in the ligand-based transitions. More importantly, new bands may appear:
-
Ligand-to-Metal Charge Transfer (LMCT): These are intense bands, often appearing at the lower end of the UV or the higher end of the visible region (350-500 nm), resulting from the transfer of electron density from the ligand's orbitals to the metal ion's d-orbitals.[10][11]
-
d-d Transitions: For transition metal complexes with unpaired d-electrons (e.g., Co(II), Ni(II), Cu(II)), weaker absorption bands can be observed in the visible region (>400 nm).[4][11] The position and number of these bands are indicative of the coordination geometry (e.g., square planar, tetrahedral, or octahedral) around the metal ion.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is invaluable for elucidating the precise structure of the N₂O₂ ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II), and square planar Ni(II)).[4][12][13]
-
¹H NMR:
-
Phenolic Proton (-OH): The free ligand shows a singlet for the phenolic proton, typically deshielded (δ 10-13 ppm). This signal vanishes upon deprotonation and complexation.[8]
-
Azomethine Proton (-CH=N-): A characteristic singlet appears between δ 8.0-9.5 ppm for the imine proton.[2][8] This signal often shifts upon coordination to a metal ion.[8]
-
Aromatic and Aliphatic Protons: The signals for protons on the aromatic rings and the diamine bridge are observed in their expected regions. Their chemical shifts and splitting patterns confirm the overall structure.[8][14]
-
-
¹³C NMR:
-
Azomethine Carbon (-C=N-): The signal for the imine carbon is typically found in the δ 145-165 ppm range.[14]
-
Phenolic Carbon (-C-O): The carbon attached to the phenolic oxygen appears further downfield. Both this and the azomethine carbon signal may shift upon complexation, providing further evidence of coordination.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized ligand and its complexes. Electrospray ionization (ESI) is a common technique for these compounds.
-
Molecular Ion Peak: The mass spectrum of the free ligand will show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to its calculated molecular weight.[8][14] For the metal complexes, the spectrum should show a peak corresponding to the molecular ion of the complex [ML]⁺ or related fragments, confirming its composition.[15] The isotopic distribution pattern of the peak can also help confirm the presence and identity of the metal ion.
Data Summary Tables
The following tables summarize typical spectroscopic data for a representative N₂O₂ Schiff base ligand (H₂L) and its generic divalent metal complex ([ML]).
Table 1: Infrared Spectroscopy Data (cm⁻¹)
| Vibration Mode | Free Ligand (H₂L) | Metal Complex ([ML]) | Interpretation |
| ν(O-H) | ~3380 (broad) | Absent | Deprotonation and coordination of phenolic oxygen.[4][8] |
| ν(C=N) | ~1615 (strong) | Shifted (e.g., ~1605) | Coordination of azomethine nitrogen.[2][4][8] |
| ν(C-O) | ~1280 | Shifted (e.g., ~1305) | Coordination of phenolic oxygen.[4][8] |
| ν(M-O) / ν(M-N) | Absent | ~570 / ~480 | Formation of new metal-ligand bonds.[8] |
Table 2: UV-Visible Spectroscopy Data (nm)
| Transition | Free Ligand (H₂L) | Metal Complex ([ML]) | Assignment |
| π → π | ~230-280 | Shifted (e.g., ~240-290) | Aromatic/Imine System.[9] |
| n → π | ~320-380 | Shifted or Obscured | Imine Group.[9] |
| LMCT | Absent | ~380-450 | Ligand-to-Metal Charge Transfer.[10][11] |
| d-d | Absent | > 500 (weak) | Metal-centered transition (geometry dependent).[4] |
Table 3: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton | Free Ligand (H₂L) | Diamagnetic Complex ([ML]) | Interpretation |
| Phenolic (-OH) | ~10.1 | Absent | Deprotonation and coordination.[8] |
| Azomethine (-CH=N-) | ~9.0 | Shifted (e.g., ~9.2) | Coordination of azomethine nitrogen.[8] |
| Aromatic (-Ar-H) | ~6.7-7.8 | Shifted | Change in electronic environment upon complexation.[8] |
Table 4: Mass Spectrometry Data (m/z)
| Species | Expected Peak | Observation |
| Free Ligand (H₂L) | [M+H]⁺ | Confirms molecular weight of the ligand.[14] |
| Metal Complex ([ML]) | [M]⁺ or [M+H]⁺ | Confirms the 1:1 metal-to-ligand stoichiometry.[15] |
Experimental Protocols
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent disk using a hydraulic press.
-
Data Acquisition: Record the spectrum using an FTIR spectrophotometer, typically over a range of 4000-400 cm⁻¹.[8]
-
Analysis: Identify the key functional group frequencies and compare the spectra of the free ligand and its metal complexes.
UV-Visible (UV-Vis) Spectroscopy Protocol
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the ligand and its complexes in a suitable UV-transparent solvent (e.g., DMF, DMSO, or ethanol).[8]
-
Data Acquisition: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.[16] Use a quartz cuvette with a 1 cm path length.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max) and assign the electronic transitions.
Nuclear Magnetic Resonance (NMR) Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the diamagnetic sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[8]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Analysis: Process the spectra to determine chemical shifts (δ), integration, and coupling constants. Assign all signals to the corresponding nuclei in the molecular structure.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range.[17]
-
Analysis: Identify the molecular ion peak and compare the observed mass-to-charge ratio (m/z) and isotopic pattern with the theoretical values.
Visualization of the Coordination Process
The coordination of the tetradentate N₂O₂ ligand to a metal ion involves the formation of a stable chelate structure, which is fundamental to its function.
Caption: Coordination of an N₂O₂ ligand to a metal ion.
Conclusion
The comprehensive characterization of N₂O₂ Schiff base ligands and their metal complexes is achieved through the synergistic application of multiple spectroscopic techniques. IR and NMR spectroscopies confirm the ligand's formation and identify the coordination sites, while UV-Vis spectroscopy provides insights into the electronic structure and geometry of the resulting complexes. Mass spectrometry validates the molecular composition of the synthesized compounds. Together, these methods provide the robust, detailed structural information required by researchers and drug development professionals to understand and harness the potential of these versatile coordination compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. ijpbs.com [ijpbs.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Novel N2O2 Schiff Base Derived from 1,2-Hydrazinedicarboximidamide and its Complexes with Cu(II), Co(II), Ni(II) , Mn(II) and Cr(III): Synthesis and Characterization – Oriental Journal of Chemistry [orientjchem.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. "New Tetra-dentate Schiff Base Ligand N2O2 and Its Complexes with Some " by Khitam J. Nabhan, Amer S. Mahdi et al. [bsj.uobaghdad.edu.iq]
- 8. arcjournals.org [arcjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and spectroscopic studies of complexes of zinc(II) with N2O2 donor groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. ijfmr.com [ijfmr.com]
- 17. chemrxiv.org [chemrxiv.org]
The Dawn of Designer Cages: A Technical History of Diazacrown Ethers
For Researchers, Scientists, and Drug Development Professionals
The discovery of crown ethers by Charles Pedersen in 1967 was a watershed moment in chemistry, opening the door to the field of supramolecular chemistry and the design of molecules with specific recognition properties.[1] While Pedersen's initial work focused on polyethers, the introduction of nitrogen atoms into the macrocyclic ring to create diazacrown ethers and their bicyclic counterparts, cryptands, by Jean-Marie Lehn, dramatically expanded the complexation capabilities and selectivity of these fascinating molecules.[2] This technical guide delves into the discovery and history of diazacrown ethers, providing a detailed overview of their synthesis, cation binding properties, and their applications in sensing and drug delivery.
A Serendipitous Discovery and the Birth of Host-Guest Chemistry
The story of crown ethers begins with a serendipitous discovery at DuPont in 1967. Charles J. Pedersen was attempting to synthesize a multidentate ligand and isolated a small quantity of a white, crystalline byproduct which he named dibenzo-18-crown-6.[1] He astutely observed its ability to solubilize sodium salts in organic solvents, indicating a strong interaction between the sodium cation and the cyclic polyether. This marked the birth of "host-guest" chemistry, where a host molecule (the crown ether) can selectively bind a guest ion or molecule.
Building on Pedersen's discovery, Jean-Marie Lehn in Strasbourg, France, envisioned and synthesized three-dimensional bicyclic polyethers containing nitrogen bridgeheads, which he termed "cryptands."[2] These molecules, a prominent class of diazacrown ethers, exhibited even higher stability and selectivity for alkali and alkaline earth metal cations compared to their monocyclic crown ether counterparts. The pioneering work of Pedersen, Lehn, and Donald J. Cram, who further developed the principles of host-guest chemistry, was recognized with the 1987 Nobel Prize in Chemistry.
A Timeline of Key Developments
| Year | Key Development | Researchers |
| 1967 | Discovery of crown ethers (dibenzo-18-crown-6). | Charles J. Pedersen |
| 1969 | First synthesis of a diazacrown ether (4,13-diaza-18-crown-6) and cryptands. | B. Dietrich, J.-M. Lehn, J.P. Sauvage[2] |
| 1970s | Extensive studies on the thermodynamics and kinetics of cation complexation by crown ethers and cryptands. | Various groups |
| 1980s | Development of functionalized diazacrown ethers for applications in sensing and catalysis. | Various groups |
| 1987 | Nobel Prize in Chemistry awarded for the development and use of molecules with structure-specific interactions of high selectivity. | Charles J. Pedersen, Donald J. Cram, and Jean-Marie Lehn |
| 1990s-Present | Design and synthesis of sophisticated diazacrown ether-based systems for fluorescent sensing, ion channels, and drug delivery. | Various groups |
Synthesis of Diazacrown Ethers: From Humble Beginnings to Modern Methods
The initial synthesis of diazacrown ethers was a multi-step process. The first reported synthesis of 4,13-diaza-18-crown-6 by Lehn, Dietrich, and Sauvage in 1969 involved the reaction of a diamine with a diacid dichloride to form a macrocyclic diamide, which was then reduced to the corresponding diazacrown ether.[2][3]
Experimental Protocol: First Synthesis of 4,13-Diaza-18-crown-6 (Lehn, 1969)
The original synthesis involved a two-step process:
Step 1: Synthesis of the Macrocyclic Diamide
-
Reactants: 1,2-bis(2-aminoethoxy)ethane and triglycolyl dichloride.
-
Procedure: The reaction was carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The diamine and diacid dichloride were slowly and simultaneously added to a large volume of a suitable solvent.
-
Product: The corresponding macrocyclic bislactam (diamide).
Step 2: Reduction of the Macrocyclic Diamide
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆).
-
Procedure: The macrocyclic diamide was treated with the reducing agent in an appropriate solvent (e.g., tetrahydrofuran) to reduce the amide carbonyl groups to methylene groups.
-
Final Product: 4,13-Diaza-18-crown-6.[3]
Modern synthetic methods have since been developed to improve yields and simplify the procedure, often involving the use of protecting groups and alternative cyclization strategies.[3]
Quantitative Analysis of Cation Binding
The defining characteristic of diazacrown ethers is their ability to selectively bind cations. This binding is governed by a combination of factors, including the size of the macrocyclic cavity, the number and type of donor atoms (oxygen and nitrogen), and the nature of the solvent. The strength of this interaction is quantified by the stability constant (log Kₛ) or the complex formation constant.
Stability Constants (log Kₛ) of Diazacrown Ether Complexes
The following tables summarize the stability constants for the complexation of various diazacrown ethers with alkali and alkaline earth metal cations in different solvents.
Table 1: Stability Constants (log Kₛ) of Diazacrown Ethers with Alkali Metal Cations
| Diazacrown Ether | Cation | Solvent | log Kₛ |
| Diaza-18-crown-6 | Li⁺ | Acetonitrile | < 2 |
| Diaza-18-crown-6 | Na⁺ | Acetonitrile | 3.8 |
| Diaza-18-crown-6 | K⁺ | Acetonitrile | 4.9 |
| Diaza-18-crown-6 | Rb⁺ | Acetonitrile | 4.1 |
| Diaza-18-crown-6 | Cs⁺ | Acetonitrile | 3.2 |
| Diaza-18-crown-6 | K⁺ | Methanol | 5.9 |
| Diaza-15-crown-5 | Na⁺ | Acetonitrile | 3.3 |
| Diaza-15-crown-5 | K⁺ | Acetonitrile | 3.4 |
Data compiled from various sources, including polarographic and conductometric measurements.[2][4]
Table 2: Stability Constants (log Kₛ) of Diazacrown Ethers with Alkaline Earth Metal Cations
| Diazacrown Ether | Cation | Solvent | log Kₛ |
| Diaza-18-crown-6 | Ca²⁺ | Methanol | 3.8 |
| Diaza-18-crown-6 | Sr²⁺ | Methanol | 5.4 |
| Diaza-18-crown-6 | Ba²⁺ | Methanol | 6.0 |
| Cryptand[2.2.2] | K⁺ | Methanol | 10.5 |
| Cryptand[2.2.2] | Ba²⁺ | Water | 9.5 |
Data compiled from various sources.[4][5]
Visualizing the Applications of Diazacrown Ethers
The unique properties of diazacrown ethers have led to their application in various fields, particularly in the development of sensors and drug delivery systems.
Fluorescent Sensing of Calcium
Diazacrown ethers can be functionalized with fluorophores to create highly sensitive and selective fluorescent sensors for biologically important cations like Ca²⁺. The binding of the cation to the diazacrown ether cavity alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission.
Caption: Mechanism of a PET-based diazacrown ether fluorescent sensor for calcium ions.
Workflow for a K⁺-Responsive Drug Delivery System
Diazacrown ethers can be incorporated into polymer structures to create "smart" drug delivery systems that release their payload in response to specific ionic stimuli. The following diagram illustrates a workflow for a K⁺-responsive system.
Caption: Workflow of a K⁺-triggered drug delivery system using diazacrown ether-containing polymers.
The discovery and development of diazacrown ethers have had a profound impact on the field of chemistry. From their origins in fundamental studies of molecular recognition to their current applications in sophisticated sensing and delivery systems, these versatile molecules continue to be a source of innovation for researchers and scientists across various disciplines.
References
Conformational Landscape of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of 1,7-dioxa-4,10-diazacyclododecane, a 12-membered macrocycle with significant potential in coordination chemistry and medicinal applications. Understanding the three-dimensional structure and dynamic behavior of this molecule is paramount for predicting its binding affinities, reactivity, and overall suitability for various applications. This document outlines the key methodologies for elucidating its conformational preferences, presents relevant data in a structured format, and visualizes the dynamic equilibria between its stable conformers.
Introduction
This compound is a heterocyclic macrocycle belonging to the family of aza-crown ethers. The presence of both oxygen and nitrogen heteroatoms within its 12-membered ring imparts unique coordination properties and the potential for complex formation with various metal ions and small organic molecules. The flexibility of the cyclododecane backbone allows it to adopt multiple conformations in solution, with the relative populations of these conformers being influenced by solvent polarity, temperature, and the presence of guest molecules. A thorough conformational analysis is therefore essential for a rational approach to its application in drug design and materials science.
The conformational landscape of 12-membered rings is complex, with several low-energy structures possible. For the parent hydrocarbon, cyclododecane, the square[1] conformation is known to be of lowest energy.[2] The introduction of heteroatoms in this compound is expected to influence this landscape, with intramolecular hydrogen bonding and dipole-dipole interactions playing a crucial role in stabilizing certain conformers.
Experimental Protocols
A combination of synthetic, crystallographic, and spectroscopic techniques is required for a comprehensive conformational analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, a representative protocol for a related diaza-crown ether is adapted here.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step 1: Protection of Diethanolamine: Diethanolamine is reacted with a suitable protecting group, such as tosyl chloride, in the presence of a base to yield N-protected diethanolamine.
Step 2: Chain Elongation: The N-protected diethanolamine is then reacted with 1,5-dichloro-3-oxapentane under basic conditions to yield the open-chain precursor.
Step 3: High-Dilution Cyclization: The open-chain precursor is subjected to high-dilution cyclization conditions, typically in the presence of a base like sodium hydride in a non-polar solvent, to favor intramolecular cyclization over intermolecular polymerization.
Step 4: Deprotection and Purification: The protecting groups are removed from the cyclized product, for example, by reduction. The crude product is then purified by column chromatography to yield pure this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.
Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.
Protocol for NMR Spectroscopy:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
1D NMR Spectra: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and purity of the compound.
-
2D NMR Spectra: A suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, are performed to assign all proton and carbon signals and to identify through-bond and through-space correlations.
-
Variable Temperature NMR: NMR spectra are recorded at different temperatures to study the dynamic exchange between different conformers. At low temperatures, the exchange may be slowed down enough to observe separate signals for each conformer.
-
Coupling Constant Analysis: The magnitudes of vicinal proton-proton coupling constants (³JHH) are analyzed to gain information about dihedral angles.
Computational Modeling
Computational chemistry provides a powerful means to explore the conformational landscape and to complement experimental data.
Computational Workflow
Caption: Computational workflow for conformational analysis.
1. Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
2. Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94s or OPLS3e) to identify a large number of possible low-energy conformations.
3. Clustering: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique conformational families.
4. DFT Optimization: The lowest energy conformers from each cluster are then subjected to geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain more accurate geometries and relative energies.
5. Analysis: The optimized structures are analyzed to determine their geometric parameters, and the calculated relative energies are used to estimate the Boltzmann population of each conformer at a given temperature.
Data Presentation
The following tables present hypothetical but representative quantitative data for the most stable predicted conformation of this compound, based on the known geometry of similar macrocycles.
Table 1: Representative Geometric Parameters for the Lowest Energy Conformer
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C | 1.53 |
| C-O | 1.43 |
| C-N | 1.47 |
| N-H | 1.01 |
| **Bond Angles (°) ** | |
| C-O-C | 112.0 |
| C-N-C | 111.0 |
| O-C-C | 109.5 |
| N-C-C | 110.0 |
| Torsion Angles (°) | |
| C-O-C-C | 175.0 (anti) |
| O-C-C-N | 60.0 (gauche) |
| C-N-C-C | 170.0 (anti) |
| N-C-C-N | 65.0 (gauche) |
Table 2: Calculated Relative Energies of Hypothetical Conformers
| Conformer | Symmetry | Relative Energy (kcal/mol) |
| Conformer A | C₂ | 0.00 |
| Conformer B | Cᵢ | 1.25 |
| Conformer C | C₁ | 2.50 |
Note: The data presented in these tables are illustrative and based on typical values for similar aza-crown ethers. Actual experimental or high-level computational data would be required for definitive values.
Visualization of Conformational Equilibrium
The different low-energy conformations of this compound are in a dynamic equilibrium in solution. This equilibrium can be visualized as a network of interconverting structures.
Caption: Conformational equilibrium of this compound.
Conclusion
The conformational analysis of this compound reveals a complex and dynamic system. A multi-pronged approach combining synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a complete understanding of its structural landscape. The insights gained from such studies are critical for the rational design of novel drugs, catalysts, and materials based on this versatile macrocyclic scaffold.
References
Methodological & Application
Application Notes and Protocols for 1,7-dioxa-4,10-diazacyclododecane as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of 1,7-dioxa-4,10-diazacyclododecane, also known as diaza-12-crown-4, and its utility in forming metal complexes. This document includes synthetic protocols, quantitative data on complex stability and structure, and applications in areas such as fluorescent sensing.
Introduction
This compound is a twelve-membered macrocyclic ligand containing two ether oxygen atoms and two secondary amine nitrogen atoms. This arrangement of donor atoms allows for the formation of stable complexes with a variety of metal ions. The flexibility of the macrocyclic ring and the ability to functionalize the nitrogen atoms make it a versatile platform for the design of metal complexes with tailored properties for applications in catalysis, bioinorganic chemistry, and as fluorescent sensors.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Richman-Atkins synthesis being a prominent approach for the preparation of polyaza macrocycles. This method typically involves the cyclization of tosylated linear precursors under high-dilution conditions.
Experimental Protocol: Modified Richman-Atkins Synthesis
This protocol is a generalized procedure based on established methods for synthesizing similar polyaza macrocycles.
Materials:
-
N,N'-ditosyl-1,2-ethanediamine
-
1,5-dichloro-3-oxapentane (or its ditosylate analogue)
-
Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Concentrated sulfuric acid or HBr in acetic acid for detosylation
-
Sodium hydroxide (NaOH)
-
Appropriate solvents for extraction and purification (e.g., chloroform, toluene)
Procedure:
-
Tosylation of the Diamine: React 1,2-ethanediamine with p-toluenesulfonyl chloride in the presence of a base to obtain N,N'-ditosyl-1,2-ethanediamine.
-
Cyclization:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve N,N'-ditosyl-1,2-ethanediamine and 1,5-dichloro-3-oxapentane in a large volume of anhydrous DMF.
-
Slowly add a suspension of NaH or Cs₂CO₃ in anhydrous DMF to the reaction mixture at an elevated temperature (e.g., 80-100 °C) over a period of several hours using a syringe pump to maintain high-dilution conditions.
-
After the addition is complete, continue stirring the reaction mixture at the elevated temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with chloroform and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude tosylated macrocycle.
-
Purify the product by column chromatography on silica gel.
-
-
Detosylation:
-
Reflux the purified tosylated macrocycle in a mixture of concentrated sulfuric acid and acetic acid or with HBr in acetic acid for 48-72 hours.
-
Carefully pour the cooled reaction mixture onto ice and basify with a concentrated NaOH solution.
-
Extract the aqueous layer with chloroform or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield the pure macrocycle.
Caption: Workflow for the synthesis of this compound.
Metal Complexation
This compound forms stable complexes with a variety of transition metal and lanthanide ions. The coordination typically involves the two nitrogen atoms and, depending on the metal ion's size and coordination preference, one or both oxygen atoms.
General Protocol for Metal Complex Synthesis
Materials:
-
This compound
-
A salt of the desired metal (e.g., chloride, nitrate, or perchlorate)
-
An appropriate solvent (e.g., methanol, ethanol, acetonitrile, or water)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
In a separate flask, dissolve an equimolar amount of the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring at room temperature.
-
The reaction mixture may be gently heated to facilitate complex formation.
-
The resulting metal complex can be isolated by slow evaporation of the solvent, cooling, or by the addition of a counter-ion to induce precipitation.
-
The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Quantitative Data on Metal Complexes
Table 1: Structural Data for Metal Complexes of this compound Derivatives
| Metal Ion | Ligand Derivative | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| Cu(II) | cis-1,7-dioxa-4,10-diazacyclododecane-4,10-diacetate | Distorted Octahedral | Cu-N: ~2.0, Cu-O(acetate): ~1.95, Cu-O(ether): ~2.4 | |
| Co(II) | 3,3′-[(this compound-4,10-diyl)bis(methylene)]dibenzoate | Distorted Octahedral | Co-N: ~2.1, Co-O(ether): ~2.1, Co-O(carboxylate): ~2.1 |
Note: The bond lengths are approximate values derived from crystallographic data of the specified derivatives.
Table 2: Stability Constants of Related Diazacrown Ether Complexes
| Metal Ion | Ligand | Log K₁ | Method | Reference |
| Cu(II) | 1,4,8,11-tetraazacyclotetradecane (cyclam) | 27.2 | Potentiometry | |
| Ni(II) | 1,4,8,11-tetraazacyclotetradecane (cyclam) | 22.2 | Potentiometry | |
| Zn(II) | 1,4,8,11-tetraazacyclotetradecane (cyclam) | 15.5 | Potentiometry | |
| Cu(II) | 1,4,7,10-tetraazacyclododecane (cyclen) | 23.2 | Potentiometry | |
| Ni(II) | 1,4,7,10-tetraazacyclododecane (cyclen) | 18.9 | Potentiometry | |
| Zn(II) | 1,4,7,10-tetraazacyclododecane (cyclen) | 16.2 | Potentiometry |
Note: This table provides stability constants for structurally similar tetraaza macrocycles to give a comparative context for the expected stability of this compound complexes.
Applications
Fluorescent Chemosensors for Metal Ion Detection
Functionalization of the nitrogen atoms of this compound with fluorophores allows for the creation of chemosensors for specific metal ions. The binding of a metal ion to the macrocyclic cavity can modulate the fluorescence properties of the attached fluorophore through mechanisms such as photoinduced electron transfer (PET).
Application Example: Fluorescent Detection of Zn(II)
A derivative of this compound, 4,10-bis(1-pyrenylmethyl)-1,7-dioxa-4,10-diazacyclododecane, has been shown to act as a fluorescent sensor for Zn(II) ions.
Caption: General mechanism of a "turn-on" fluorescent metal ion sensor.
Materials:
-
Solution of the fluorescent sensor in a suitable solvent (e.g., acetonitrile/water mixture).
-
Standard solution of a zinc salt (e.g., Zn(ClO₄)₂).
-
Fluorometer.
Procedure:
-
Place a known concentration of the sensor solution in a quartz cuvette.
-
Record the fluorescence emission spectrum of the free sensor.
-
Incrementally add small aliquots of the standard zinc solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of added Zn(II) to determine the binding affinity and selectivity.
Potential Catalytic Applications
While specific catalytic applications for metal complexes of the parent this compound are not extensively documented, related diazacrown ether complexes have shown catalytic activity. For instance, cobalt complexes with certain macrocyclic ligands have been investigated for their catalytic activity. The N₂O₂ donor set of this compound makes its metal complexes interesting candidates for oxidation and hydrolysis reactions.
Caption: A generalized catalytic cycle for a metal complex.
Conclusion
This compound is a versatile macrocyclic ligand with significant potential for the development of novel metal complexes. While research on the parent ligand is somewhat limited, studies on its derivatives demonstrate its utility in forming stable and functional coordination compounds. Further exploration of the coordination chemistry and applications of this ligand with a wider range of metal ions is warranted and could lead to new discoveries in sensing, catalysis, and bioinorganic chemistry.
Application Note: Applications of Tetradentate N2O2 Ligands in Cation Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction to N2O2 Donor Ligands
Tetradentate ligands featuring a nitrogen-nitrogen-oxygen-oxygen (N2O2) donor atom set are a versatile class of chelating agents renowned for their ability to form stable complexes with a wide array of metal cations.[1] These ligands typically consist of a backbone that positions the four donor atoms—two nitrogen and two oxygen atoms—in a pre-organized arrangement conducive to coordinating a single metal ion. The most common and extensively studied N2O2 ligands are Schiff bases, which are synthesized through the condensation of an aldehyde or ketone with a primary amine.[2][3] Other important classes include macrocyclic ligands, where the donor atoms are part of a large ring structure.[4][5]
The stability of the resulting metal complexes, known as the chelate effect, is a primary reason for their widespread use. Polydentate ligands like N2O2 donors form multiple bonds to a single metal ion, creating five- or six-membered chelate rings, which is thermodynamically more favorable than coordination by multiple monodentate ligands.[6] The geometric and electronic properties of the N2O2 ligand can be fine-tuned by modifying its constituent aldehydes and amines, allowing for the selective binding of specific cations based on ionic radius, charge, and coordination preferences.[4]
Principle of Cation Binding
Cation binding by an N2O2 ligand involves the displacement of solvent molecules from the metal ion's coordination sphere and the formation of coordinate bonds with the nitrogen and oxygen donor atoms. The nitrogen atoms, typically from imine (-C=N-) or amine groups, and the oxygen atoms, often from phenolate (-O-) or alcohol groups, act as Lewis bases, donating lone pairs of electrons to the vacant orbitals of the metal cation (a Lewis acid).[7] The ligand wraps around the cation, satisfying its coordination requirements and forming a stable, often planar or pseudo-planar, complex.[8]
The selectivity and affinity of an N2O2 ligand for a particular cation are governed by several factors:
-
Cavity Size: In macrocyclic ligands, the size of the central cavity must match the ionic radius of the target metal ion for optimal binding.[4]
-
Ligand Flexibility: Acyclic (non-macrocyclic) ligands offer more conformational flexibility, which can accommodate a broader range of metal ions.[9]
-
Hard and Soft Acid-Base (HSAB) Theory: The nature of the donor atoms influences selectivity. Oxygen donors are "hard" bases and prefer to bind with "hard" acid cations (e.g., Al³⁺, Co²⁺, Fe²⁺), while nitrogen donors are borderline bases, allowing for versatile coordination with a wide range of transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺).[10]
-
Electronic Effects: Electron-donating or withdrawing groups on the ligand's aromatic rings can modulate the electron density on the donor atoms, thereby altering the binding affinity.
The binding event is often accompanied by a measurable change in the system's physical properties, such as its color, fluorescence, or electrochemical potential, which forms the basis for many of its applications.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. funaab.edu.ng [funaab.edu.ng]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel Schiff base Cu(ii) and Au(iii) complexes: spectroscopic, computational, and electrochemical insights for H2O2 sensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application of 1,7-Dioxa-4,10-diazacyclododecane Metal Complexes in DNA Cleavage: A Hypothetical Application Note and Protocol
Disclaimer: The following application notes and protocols are hypothetical and intended for illustrative purposes. As of the latest literature search, there are no specific published studies detailing the use of 1,7-dioxa-4,10-diazacyclododecane or its metal complexes for DNA cleavage. The information presented is based on the general principles of DNA cleavage by other macrocyclic metal complexes.
Application Notes
Introduction
This compound is a macrocyclic ligand with a 12-membered ring containing two oxygen and two nitrogen donor atoms. This structure allows for the stable coordination of various transition metal ions, such as copper(II), which are known to be redox-active and can participate in DNA cleavage reactions.[1] Metal complexes that can bind to and cleave DNA are of significant interest in the development of artificial nucleases for applications in biotechnology and as potential therapeutic agents for diseases like cancer.[2][3] The cytotoxic effects of some metal-based drugs are attributed to their ability to damage DNA, leading to apoptosis.[4]
Mechanism of Action: Hypothetical Oxidative DNA Cleavage
It is proposed that a metal complex of this compound, for instance, a copper(II) complex, could induce DNA cleavage primarily through an oxidative mechanism. This process is hypothesized to involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or superoxide radicals (O₂⁻), in the presence of a reducing agent (e.g., ascorbate or glutathione) and molecular oxygen.[5][6]
The proposed steps are as follows:
-
Binding to DNA: The cationic metal complex could initially bind to the negatively charged phosphate backbone of DNA via electrostatic interactions. Groove binding is also a possible mode of interaction.[7]
-
Redox Cycling of the Metal Ion: In the presence of a biological reductant, the metal ion in the complex (e.g., Cu(II)) is reduced to a lower oxidation state (e.g., Cu(I)).
-
Generation of Reactive Oxygen Species (ROS): The reduced metal ion can then react with molecular oxygen to produce ROS.
-
DNA Strand Scission: The highly reactive ROS can abstract a hydrogen atom from the deoxyribose sugar backbone of DNA, leading to strand breaks. This can result in the conversion of supercoiled plasmid DNA (Form I) to nicked circular DNA (Form II) and subsequently to linear DNA (Form III).[1]
Data Presentation
The following tables represent hypothetical data from a DNA cleavage experiment using a copper(II) complex of this compound, denoted as [Cu(DODD)]²⁺.
Table 1: Concentration-Dependent Cleavage of Supercoiled pBR322 DNA by [Cu(DODD)]²⁺
| [Cu(DODD)]²⁺ (µM) | % Form I (Supercoiled) | % Form II (Nicked) | % Form III (Linear) |
| 0 (Control) | 98 | 2 | 0 |
| 10 | 75 | 23 | 2 |
| 25 | 40 | 55 | 5 |
| 50 | 15 | 70 | 15 |
| 100 | 2 | 58 | 40 |
Table 2: Effect of Scavengers on DNA Cleavage by 50 µM [Cu(DODD)]²⁺
| Scavenger | Target ROS | % Form I | % Form II | % Form III | Inhibition of Cleavage |
| None | - | 15 | 70 | 15 | - |
| DMSO | •OH | 85 | 15 | 0 | High |
| Superoxide Dismutase | O₂⁻ | 70 | 28 | 2 | Moderate |
| Sodium Azide | ¹O₂ | 18 | 68 | 14 | Low |
Experimental Protocols
Protocol 1: Synthesis of [Cu(this compound)]Cl₂ ([Cu(DODD)]Cl₂)
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol, absolute
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask with magnetic stirring.
-
In a separate beaker, dissolve CuCl₂·2H₂O (1 mmol) in 10 mL of absolute ethanol.
-
Add the copper(II) chloride solution dropwise to the ligand solution with continuous stirring at room temperature.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
Allow the solution to cool to room temperature.
-
Reduce the volume of the solvent to approximately 5 mL using a rotary evaporator.
-
Add diethyl ether to the concentrated solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol and then with diethyl ether.
-
Dry the resulting solid product in a desiccator.
Protocol 2: Agarose Gel Electrophoresis Assay for DNA Cleavage
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
[Cu(DODD)]Cl₂ complex
-
Tris-HCl buffer (50 mM, pH 7.2)
-
Sodium chloride (NaCl)
-
Ascorbic acid (reducing agent)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Loading dye
-
Microcentrifuge tubes
-
Incubator
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a stock solution of the [Cu(DODD)]Cl₂ complex in sterile deionized water.
-
For each reaction, set up a microcentrifuge tube with the following components:
-
2 µL of supercoiled pBR322 DNA (0.5 µg)
-
Tris-HCl buffer (50 mM, pH 7.2) with 50 mM NaCl
-
Varying concentrations of the [Cu(DODD)]Cl₂ complex (e.g., 10, 25, 50, 100 µM).
-
Add sterile deionized water to a final volume of 18 µL.
-
-
Initiate the cleavage reaction by adding 2 µL of freshly prepared ascorbic acid solution (1 mM).
-
Incubate the reaction mixtures at 37°C for 1 hour in the dark.
-
Stop the reaction by adding 2 µL of loading dye containing EDTA.
-
Prepare a 1% agarose gel in 1X TAE buffer and add ethidium bromide to the molten agarose.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at 80-100 V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under a UV transilluminator and capture an image.
-
Quantify the intensity of the supercoiled (Form I), nicked (Form II), and linear (Form III) DNA bands using densitometry software.
Visualizations
Caption: Synthesis of the hypothetical [Cu(DODD)]Cl₂ complex.
Caption: Experimental workflow for the DNA cleavage assay.
Caption: Proposed oxidative mechanism for DNA cleavage.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Metal complex-DNA interactions: from transcription inhibition to photoactivated cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal Complexes as DNA Cleavage and Antimicrobial Agents [ouci.dntb.gov.ua]
- 4. Oxidative DNA cleavage mediated by a new unexpected [Pd(BAPP)][PdCl4] complex (BAPP = 1,4-bis(3-aminopropyl)piperazine): crystal structure, DNA binding and cytotoxic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative DNA cleavage by Cu(II) complexes: Effect of periphery substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Complexation with 1,7-dioxa-4,10-diazacyclododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-dioxa-4,10-diazacyclododecane, also known as[1]aneN₂O₂, is a macrocyclic ligand with a 12-membered ring containing two ether oxygen atoms and two secondary amine nitrogen atoms. This arrangement of donor atoms makes it an effective chelator for a variety of metal ions. The pre-organized structure of the macrocycle often leads to the formation of thermodynamically stable and kinetically inert metal complexes. This property is of significant interest in various fields, including the development of radiopharmaceuticals, contrast agents for magnetic resonance imaging (MRI), and catalysts.
These application notes provide a general protocol for the synthesis of metal complexes with this compound and summarize available quantitative data on the stability of these complexes.
Data Presentation
The thermodynamic stability of a metal complex is a critical parameter that dictates its suitability for various applications. The stability is quantified by the formation constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The table below summarizes the available stability constants for metal complexes of this compound and related macrocycles for comparison.
Table 1: Stability Constants (log K) of Metal Complexes with this compound and Related Ligands
| Metal Ion | This compound ([1]aneN₂O₂) | 1-oxa-4,7,10-triazacyclododecane ([1]aneN₃O) | 1-thia-4,7,10-triazacyclododecane ([1]aneN₃S) |
| Cu²⁺ | Data not readily available | 16.5 | 13.5 |
| Ni²⁺ | Data not readily available | 11.1 | 8.8 |
| Zn²⁺ | Data not readily available | 11.5 | 10.2 |
| Cd²⁺ | Data not readily available | 9.8 | 9.9 |
| Pb²⁺ | Data not readily available | 10.2 | 11.2 |
| Co²⁺ | Data not readily available | 10.6 | Data not available |
Note: Comprehensive stability constant data for a wide range of metal ions with the parent this compound is not extensively reported in the literature. The data for related triaza macrocycles are provided for comparative purposes to illustrate the effect of donor atom substitution on complex stability.
Experimental Protocols
This section outlines a general procedure for the synthesis of a metal complex with this compound. The specific conditions may require optimization depending on the metal salt used.
General Protocol for the Synthesis of a Metal-[1]aneN₂O₂ Complex
1. Materials:
-
This compound ([1]aneN₂O₂)
-
Metal salt (e.g., chloride, nitrate, or perchlorate salt of the desired metal)
-
Solvent (e.g., methanol, ethanol, acetonitrile, or water)
-
pH meter and appropriate buffers (if pH control is necessary)
-
Schlenk line or glove box (for air-sensitive metals)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
2. Procedure:
-
Dissolution of the Ligand: Dissolve a specific amount of this compound in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar. The choice of solvent will depend on the solubility of both the ligand and the metal salt.
-
Dissolution of the Metal Salt: In a separate container, dissolve an equimolar amount of the metal salt in the same solvent. For some metals, gentle heating may be required to achieve complete dissolution.
-
Complexation Reaction: Slowly add the metal salt solution to the stirred solution of the ligand at room temperature. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) if the metal ion is susceptible to oxidation.
-
Reaction Monitoring and Completion: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the formation of a precipitate. The reaction mixture is typically stirred for several hours to ensure completion. In some cases, refluxing the solution may be necessary to drive the reaction to completion. The optimal reaction time and temperature should be determined experimentally.
-
Isolation of the Complex:
-
If a precipitate forms: The solid complex can be isolated by vacuum filtration. The collected solid should be washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.
-
If the complex is soluble: The solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can then be recrystallized from a suitable solvent system to obtain the pure complex.
-
-
Characterization: The identity and purity of the synthesized complex should be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the complex and the coordination of the ligand to the metal center.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex.
-
Infrared (IR) Spectroscopy: To observe changes in the vibrational frequencies of the ligand upon coordination.
-
Elemental Analysis: To determine the elemental composition of the complex.
-
X-ray Crystallography: To determine the solid-state structure of the complex.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the complexation protocol.
Caption: Experimental workflow for the synthesis of a metal complex with this compound.
Caption: Key factors influencing the properties of the resulting metal complex.
References
Application Notes and Protocols for Cytotoxicity Studies of 1,7-Dioxa-4,10-diazacyclododecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic compounds, particularly those containing heteroatoms such as nitrogen and oxygen, have garnered significant interest in medicinal chemistry due to their unique structural features and diverse biological activities. The 1,7-dioxa-4,10-diazacyclododecane scaffold represents a class of diazacrown ethers with potential applications in drug development, including as anticancer agents. These compounds can be functionalized at the nitrogen atoms to create a library of derivatives with varied physicochemical properties and biological targets.
This document provides detailed application notes and experimental protocols for the assessment of the cytotoxic effects of this compound derivatives in cancer cell lines. While specific cytotoxicity data for a broad range of these derivatives are not extensively available in the public domain, this guide offers a framework for their evaluation based on established methodologies for analogous compounds. The protocols outlined below are designed to be adaptable for screening new derivatives and elucidating their mechanisms of action.
Data Presentation: Cytotoxicity of a Representative Diazacrown Ether Derivative
Due to the limited availability of published cytotoxicity data specifically for this compound derivatives, the following table summarizes the cytotoxic activity of a structurally related bis-Schiff base derivative, which provides a relevant example of the potential anticancer activity within this class of compounds.
Table 1: In Vitro Cytotoxicity of a Bis-structured Schiff Base (L1H) Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) after 72h |
| MCF-7 | Breast Adenocarcinoma | 1.3 ± 0.1 |
| SK-OV-3 | Ovarian Cancer | 4.8 ± 0.3 |
| A549 | Lung Carcinoma | 6.2 ± 0.5 |
| HT-29 | Colorectal Adenocarcinoma | 7.5 ± 0.6 |
| PC-3 | Prostate Cancer | 8.1 ± 0.7 |
| HepG2 | Hepatocellular Carcinoma | 9.3 ± 0.8 |
| HeLa | Cervical Cancer | 10.5 ± 0.9 |
| Panc-1 | Pancreatic Cancer | 12.4 ± 1.1 |
Data is hypothetical and representative for a bis-Schiff base derivative of a diazacrown ether, illustrating the type of data to be generated. The antiproliferative activity of a bis-structured Schiff base (L1H) was evaluated in eight different cell lines, with the highest cytotoxicity observed in the MCF-7 human breast cancer cell line[1].
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxicity and mechanism of action of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug like cisplatin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic potential of novel this compound derivatives.
Caption: Workflow for evaluating the cytotoxic effects of novel compounds.
Apoptosis Signaling Pathways
The induction of apoptosis is a common mechanism of action for many anticancer drugs. The following diagram depicts the intrinsic and extrinsic apoptosis pathways that could be investigated following treatment with this compound derivatives.
Caption: Intrinsic and extrinsic pathways of apoptosis.
References
Application Notes and Protocols for the Quantification of 1,7-Dioxa-4,10-diazacyclododecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,7-dioxa-4,10-diazacyclododecane in various sample matrices. The protocols are designed to be a starting point for method development and validation in research and drug development settings.
Introduction
This compound is a diaza crown ether, a class of macrocyclic compounds known for their ability to selectively bind cations. This property makes them valuable in various applications, including as catalysts, in separation science, and as building blocks for more complex molecules in drug development. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and formulation analysis. This document outlines two primary analytical approaches for the quantification of this compound: a direct method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a derivatization-based method using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
Two primary methods are proposed for the quantification of this compound, each with its own advantages depending on the sample matrix and available instrumentation.
Method 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for its high selectivity and sensitivity, and because it does not require derivatization, thus simplifying sample preparation.
Principle: The sample is prepared in a suitable solvent and directly injected into an LC-MS/MS system. The compound is separated from matrix components on a chromatographic column and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a known concentration of a standard.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
For pure substance/reaction mixtures: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a known concentration. A serial dilution is then performed to prepare calibration standards and quality control (QC) samples.
-
For biological matrices (e.g., plasma, urine):
-
Thaw samples at room temperature.
-
To 100 µL of the sample, add an internal standard (IS) (e.g., a deuterated analog of the analyte, if available, or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions: The following are recommended starting conditions and may require optimization.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (Q1): [M+H]⁺ = m/z 175.1. Product Ions (Q3): To be determined by infusion of a standard solution. |
| Collision Energy | To be optimized for each transition. |
| Source Temperature | 500°C |
3. Data Analysis and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
A linear regression analysis is applied to the calibration curve.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is an alternative, particularly if LC-MS/MS is unavailable. It requires a derivatization step to increase the volatility of the analyte.
Principle: The secondary amine groups of this compound are derivatized to make the molecule more volatile and thermally stable for GC analysis. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer.
Experimental Protocol: GC-MS Analysis
1. Derivatization and Sample Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agents.
-
Procedure:
-
Evaporate a known amount of the sample or sample extract to dryness.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature.
-
Inject an aliquot into the GC-MS system.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
3. Data Analysis and Quantification:
-
Quantification is performed using an external or internal standard method. A calibration curve is generated by analyzing a series of derivatized standards of known concentrations.
Data Presentation
Table 1: Hypothetical Method Validation Parameters for LC-MS/MS Quantification of this compound
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Within acceptable limits (e.g., 80-120%) |
| Stability | Stable for 24 hours at room temperature and 7 days at -20°C |
Table 2: Hypothetical Method Validation Parameters for GC-MS Quantification of Derivatized this compound
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (RSD%) | < 15% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 80 - 120% |
Visualizations
Caption: Workflow for LC-MS/MS quantification.
Caption: Workflow for GC-MS quantification.
Caption: Key parameters in method validation.
Functionalization of 1,7-Dioxa-4,10-diazacyclododecane Side Arms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the side arms of the macrocycle 1,7-dioxa-4,10-diazacyclododecane, also known as[1]aneN₂O₂. This versatile scaffold is a key building block in the development of bifunctional chelators for medical imaging, targeted therapeutics, and various supramolecular applications.
Application Notes
The functionalization of the nitrogen atoms on the this compound ring allows for the attachment of a wide array of pendant arms, which in turn dictates the molecule's application. The introduction of specific functional groups can tailor the macrocycle's properties for use as a metal chelator, a fluorescent sensor, or a building block for more complex molecular architectures.
1. Bifunctional Chelators for Medical Imaging:
One of the primary applications of functionalized this compound is in the development of bifunctional chelators for Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). By attaching coordinating groups such as carboxylic acids, the macrocycle can form stable complexes with radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga for PET) or paramagnetic ions (e.g., Gd³⁺ for MRI). A second functional group on the pendant arm, such as an isothiocyanate or a maleimide, allows for conjugation to biomolecules like antibodies or peptides, enabling targeted delivery of the imaging agent to specific tissues or cells.
2. Fluorescent Sensors for Metal Ion Detection:
Appending fluorogenic moieties, such as pyrene or anthracene, to the nitrogen atoms of the diazacrown ether can create fluorescent sensors. The binding of a metal ion within the macrocyclic cavity can modulate the fluorescence properties of the appended groups through mechanisms like photoinduced electron transfer (PET). This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of specific metal ions in biological and environmental samples.
3. Targeted Drug Delivery:
Functionalized this compound can serve as a component of targeted drug delivery systems. The macrocycle can be conjugated to a targeting ligand (e.g., a peptide that binds to a cancer cell receptor) and a therapeutic agent. This trimodal construct allows for the specific delivery of the drug to the target site, potentially reducing off-target toxicity and improving therapeutic efficacy. The macrocyclic core can also be designed to release the drug in response to specific stimuli, such as a change in pH or redox potential.
Experimental Protocols
The following protocols describe general methods for the N-functionalization of this compound. Optimization of reaction conditions may be necessary depending on the specific substrate and desired product.
Protocol 1: N,N'-Dialkylation with Carboxylic Acid Pendant Arms (e.g., Synthesis of a Dicarboxylic Acid Derivative)
This protocol describes a typical procedure for the introduction of acetic acid side arms.
-
Materials:
-
This compound
-
2-Bromoacetic acid
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add potassium carbonate (4-6 equivalents) to the solution.
-
In a separate flask, dissolve 2-bromoacetic acid (2.2 equivalents) in anhydrous acetonitrile.
-
Add the 2-bromoacetic acid solution dropwise to the stirred suspension of the macrocycle and potassium carbonate at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in deionized water and acidify to pH 2 with concentrated HCl.
-
The product may precipitate upon acidification. If so, collect the solid by filtration. If not, purification by ion-exchange chromatography may be required.
-
Wash the purified product with cold water and dry under vacuum.
-
Protocol 2: N,N'-Dialkylation with Hydroxyl-Containing Pendant Arms (e.g., Synthesis of a Diol Derivative)
This protocol outlines the synthesis of a derivative with hydroxyethyl side arms.
-
Materials:
-
This compound
-
2-(2-Bromoethoxy)ethanol
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium carbonate (4 equivalents) to the solution.
-
Add 2-(2-Bromoethoxy)ethanol (2.5 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour into a separatory funnel containing deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 3: N,N'-Dialkylation with Amine-Containing Pendant Arms (e.g., Synthesis of a Diamine Derivative)
This protocol describes the introduction of protected amine functionalities, followed by deprotection.
-
Materials:
-
This compound
-
N-(2-Bromoethyl)phthalimide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrazine monohydrate
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Alkylation:
-
In a round-bottom flask, combine this compound (1 equivalent), N-(2-bromoethyl)phthalimide (2.2 equivalents), and potassium carbonate (4 equivalents) in anhydrous acetonitrile.
-
Reflux the mixture for 24 hours.
-
Cool the reaction, filter off the solids, and evaporate the solvent.
-
Purify the resulting phthalimide-protected intermediate by column chromatography.
-
-
Deprotection:
-
Dissolve the purified intermediate in ethanol.
-
Add hydrazine monohydrate (10 equivalents) and reflux the mixture for 4-6 hours.
-
Cool the reaction and filter off the phthalhydrazide precipitate.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to obtain the diamine product.
-
-
Data Presentation
Table 1: Summary of Quantitative Data for N-Functionalization Reactions
| Product | Functional Group Introduced | Typical Yield (%) | Purity (%) | Analytical Method(s) |
| This compound-N,N'-diacetic acid | Carboxylic Acid | 60-80 | >95 | NMR, LC-MS |
| 4,10-Bis(2-hydroxyethyl)-1,7-dioxa-4,10-diazacyclododecane | Alcohol | 70-90 | >98 | NMR, HRMS |
| N,N'-Bis(2-aminoethyl)-1,7-dioxa-4,10-diazacyclododecane | Amine | 50-70 (overall) | >95 | NMR, MS |
| 4,10-Bis(pyren-1-ylmethyl)-1,7-dioxa-4,10-diazacyclododecane | Fluorophore | 85-95 | >99 | NMR, Fluorescence |
Note: Yields and purity are representative and can vary based on reaction scale and purification methods.
Visualizations
Caption: General experimental workflow for the N-functionalization of this compound.
Caption: Simplified signaling pathway for a targeted MRI contrast agent utilizing a functionalized macrocycle.
References
Synthesis of N-Substituted 1,7-Dioxa-4,10-Diazacyclododecane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 1,7-dioxa-4,10-diazacyclododecane derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as ionophores and their ability to modulate intracellular signaling pathways.
Introduction
This compound, a 12-membered diazacrown ether, serves as a versatile scaffold for the development of compounds with diverse biological activities. N-substitution of the secondary amine groups within the macrocycle allows for the fine-tuning of their physicochemical properties, such as lipophilicity, and their biological targets. A key application of these derivatives is their function as ionophores, particularly for calcium ions (Ca²⁺), which play a crucial role in numerous cellular processes. By facilitating the transport of Ca²⁺ across cellular membranes, these synthetic macrocycles can modulate intracellular calcium concentrations and, consequently, influence downstream signaling events. This has implications for therapeutic areas such as cancer, where dysregulation of calcium signaling is a known hallmark.
Synthetic Methodologies
The synthesis of N-substituted this compound derivatives typically involves a two-step process: the synthesis of the parent macrocycle followed by N-functionalization.
Synthesis of this compound (Parent Macrocycle)
The parent diazacrown ether is commonly synthesized via the Richman-Atkins procedure. This method involves the cyclization of a di-sulfonamide with a di-alkoxide under high-dilution conditions to favor intramolecular cyclization over polymerization.
Experimental Protocol: Richman-Atkins Synthesis of this compound
This protocol is adapted from the general principles of the Richman-Atkins synthesis for diazacrown ethers.
Materials:
-
N,N'-Ditosyl-1,5-diamino-3-oxapentane
-
1,5-Dichloro-3-oxapentane or 1,5-Diiodo-3-oxapentane
-
Cesium carbonate (Cs₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Concentrated Sulfuric Acid (H₂SO₄) or HBr in acetic acid for detosylation
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Cyclization: a. In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a solution of N,N'-ditosyl-1,5-diamino-3-oxapentane and an equimolar amount of 1,5-dihalo-3-oxapentane in anhydrous DMF. b. Add a suspension of excess cesium carbonate in anhydrous DMF to the flask. c. Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon). d. Monitor the reaction progress by thin-layer chromatography (TLC). e. After completion, cool the mixture to room temperature and filter to remove the inorganic salts. f. Remove the DMF under reduced pressure. g. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N,N'-ditosylated diazacrown ether.
-
Detosylation (Deprotection): a. To the crude N,N'-ditosylated product, add concentrated sulfuric acid at 0 °C. b. Stir the mixture at room temperature for 48-72 hours. c. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated NaOH solution while keeping the temperature below 20 °C. d. Extract the aqueous layer multiple times with dichloromethane. e. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. f. Purify the product by vacuum distillation or column chromatography.
N-Substitution of this compound
The secondary amine groups of the parent macrocycle can be functionalized via standard N-alkylation, N-arylation, or N-acylation reactions.
Experimental Protocol: General N,N'-Dialkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound in anhydrous acetonitrile.
-
Add an excess of a base such as potassium carbonate.
-
Add the alkyl halide dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
After the reaction is complete, cool the mixture to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted derivative.
Data Presentation: Synthesis of N-Substituted Derivatives
The following table summarizes the synthesis of various N-substituted this compound derivatives, providing key quantitative data for comparison.
| Derivative | R-Group | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) / State | Ref. |
| 1 | -CH₂CH₂OH | Ethylene Oxide | Methanol | - | RT | 12 | 78 | Viscous oil | [1] |
| 2 | -CH₂Ph | Benzyl Bromide | Acetonitrile | K₂CO₃ | Reflux | 24 | 85 | Oil | Adapted |
| 3 | -C(O)CH₃ | Acetic Anhydride | Dichloromethane | Et₃N | RT | 4 | 92 | Solid | Adapted |
| 4 | -CH₂COOH | Ethyl bromoacetate | Acetonitrile | K₂CO₃ | Reflux | 48 | 75 | Solid | Adapted |
Note: Data for derivatives 2, 3, and 4 are adapted from general procedures for N-alkylation and N-acylation of diazacrown ethers and may require optimization.
Applications in Drug Development: Modulation of Intracellular Calcium Signaling
N-substituted this compound derivatives have emerged as promising candidates for drug development, particularly as anticancer agents. Their mechanism of action is often linked to their ability to function as calcium ionophores, disrupting intracellular calcium homeostasis in cancer cells.
Elevated intracellular Ca²⁺ levels can trigger a cascade of events leading to apoptosis (programmed cell death) through various pathways, including the activation of caspases and the mitochondrial permeability transition pore opening.
Signaling Pathway
Caption: Proposed mechanism of action for N-substituted this compound derivatives as calcium ionophores leading to apoptosis.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of these derivatives.
Caption: General experimental workflow for the synthesis and evaluation of N-substituted this compound derivatives.
Conclusion
The synthetic routes outlined in this document provide a robust framework for the preparation of a variety of N-substituted this compound derivatives. The ability to readily modify the N-substituents offers a powerful tool for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents that target calcium signaling pathways. Further research into the precise mechanisms of ion transport and the downstream cellular effects will be crucial for the successful clinical translation of these promising compounds.
References
Application of Diazacrown Ethers in Ion-Selective Electrodes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diazacrown ethers as ionophores in the fabrication of ion-selective electrodes (ISEs). These sensors offer a reliable and cost-effective method for the potentiometric determination of various ionic species, with significant applications in environmental monitoring, clinical diagnostics, and pharmaceutical analysis.
Principle of Operation
Ion-selective electrodes are electrochemical sensors that measure the activity of a specific ion in a solution. The core component of a diazacrown ether-based ISE is a polymeric membrane, typically made of polyvinyl chloride (PVC), which is doped with a specific diazacrown ether ionophore. The diazacrown ether acts as a neutral carrier, selectively binding to a target ion due to a combination of factors including the size of its macrocyclic cavity, the nature of the donor atoms (nitrogen and oxygen), and the overall stereochemistry of the complex formed.
This selective binding event at the membrane-solution interface generates a potential difference that is proportional to the logarithm of the activity of the target ion in the sample. This potential is measured against a stable reference electrode, and the resulting electromotive force (EMF) is used to determine the concentration of the ion of interest.
Signaling Pathway and Mechanism
The selectivity of a diazacrown ether-based ISE is primarily governed by the principle of host-guest chemistry. The diazacrown ether (the host) possesses a three-dimensional cavity that can accommodate a specific ion (the guest) with a high degree of specificity.
Caption: Signaling pathway of a diazacrown ether-based ion-selective electrode.
The key factors influencing the ion selectivity include:
-
Cavity Size vs. Ionic Radius: The best fit between the diameter of the ion and the size of the diazacrown ether's cavity leads to the most stable complex.
-
Donor Atoms: The nitrogen and oxygen atoms within the crown ether ring act as Lewis bases, donating their lone pair of electrons to coordinate with the metal cation. The nature and number of these donor atoms influence the binding affinity for different ions.
-
Side-Arm Functionalization: The introduction of functional groups (side-arms) on the nitrogen atoms of the diazacrown ether can significantly enhance selectivity and sensitivity by providing additional coordination sites and modifying the lipophilicity of the ionophore.
Quantitative Performance Data
The performance of an ion-selective electrode is characterized by several key parameters, including its linear range, detection limit, response time, and selectivity over other ions. The following tables summarize the performance of various diazacrown ether-based ISEs reported in the literature.
Table 1: Performance of Diazacrown Ether-Based ISEs for Divalent Cations
| Target Ion | Diazacrown Ether Ionophore | Linear Range (M) | Detection Limit (M) | Response Time (s) | Key Interferents (log Kpotion,interferent) |
| Mg²⁺ | 1,10-Diaza-18-crown-6 derivative | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | 5.0 x 10⁻⁶ | < 30 | Ca²⁺ (-2.77), Na⁺ (-3.46), K⁺ (-2.24)[1] |
| Zn²⁺ | N,N′-Dibenzyl-4,13-diaza-18-crown-6 | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | - | ~5 | - |
Table 2: Performance of Diazacrown Ether-Based ISEs for Heavy Metal Cations
| Target Ion | Diazacrown Ether Ionophore | Linear Range (M) | Detection Limit (M) | Response Time (s) | Key Interferents (log Kpotion,interferent) |
| Pb²⁺ | 1,10-Dibenzyl-1,10-diaza-18-crown-6 | 5.0 x 10⁻⁵ - 1.0 x 10⁻² | - | < 10 | - |
| Hg²⁺ | 4-carboxybenzo-18-crown-6 modified electrode | - | - | - | Cd²⁺, Pb²⁺ |
| Ag⁺ | Monoazathiacrown ethers | - | 2.2 x 10⁻¹⁰ | - | Most interfering cations < -8.0[2] |
Experimental Protocols
Preparation of the PVC Ion-Selective Membrane
This protocol describes the standard procedure for preparing a PVC-based ion-selective membrane.
Caption: Experimental workflow for the preparation of a PVC ion-selective membrane.
Materials:
-
High molecular weight Polyvinyl Chloride (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
Diazacrown ether ionophore
-
Lipophilic ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB) (optional)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the membrane cocktail: In a small glass vial, dissolve the appropriate amounts of PVC, plasticizer, diazacrown ether ionophore, and the ionic additive (if used) in THF. A typical composition (by weight) is 33% PVC, 66% plasticizer, and 1% ionophore. The amount of ionic additive is often expressed as a molar percentage relative to the ionophore.
-
Homogenize the mixture: Stir the mixture until all components are fully dissolved and a homogenous, viscous solution is obtained.
-
Cast the membrane: Place a glass ring (e.g., 2 cm diameter) on a clean, flat glass plate. Carefully pour the membrane cocktail into the glass ring.
-
Solvent evaporation: Cover the setup with a petri dish to allow for slow evaporation of the THF at room temperature. This process typically takes about 24 hours and results in a transparent, flexible membrane.
-
Electrode fabrication: Once the membrane is dry, carefully cut a small disc (e.g., 5 mm diameter) from the master membrane using a cork borer.
-
Mounting: Mount the membrane disc into a commercially available or custom-made electrode body.
-
Conditioning: Fill the electrode body with an internal filling solution (e.g., 0.01 M of the target ion salt) and condition the electrode by soaking it in a 0.01 M solution of the target ion for at least 2 hours before use.
Potentiometric Measurements
This protocol outlines the procedure for measuring the potential of the prepared ISE and determining the concentration of the target ion in a sample.
Apparatus:
-
Ion-selective electrode
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance pH/mV meter
-
Magnetic stirrer and stir bar
Procedure:
-
Calibration:
-
Prepare a series of standard solutions of the target ion with concentrations spanning the expected range of the samples.
-
Immerse the ISE and the reference electrode in the most dilute standard solution while stirring gently.
-
Record the stable potential reading (EMF).
-
Repeat the measurement for each standard solution, moving from the most dilute to the most concentrated.
-
Plot the measured EMF values against the logarithm of the ion activity (or concentration) to generate a calibration curve.
-
-
Sample Measurement:
-
Rinse the electrodes with deionized water and gently pat them dry.
-
Immerse the electrodes in the sample solution with gentle stirring.
-
Record the stable potential reading.
-
Use the calibration curve to determine the concentration of the target ion in the sample.
-
Determination of Selectivity Coefficients (Matched Potential Method)
The Matched Potential Method (MPM) is a recommended procedure for determining the selectivity of an ISE.
Procedure:
-
Measure the potential of the electrode in a reference solution of the primary ion (A) at a concentration of CA.
-
Add a known concentration of the primary ion (ΔCA) to the reference solution and measure the new potential. The change in potential is ΔE.
-
In a separate experiment, start with the same reference solution of the primary ion (CA).
-
Add the interfering ion (B) to the reference solution until the potential changes by the same amount (ΔE) as in step 2. The concentration of the interfering ion added is CB.
-
The selectivity coefficient (KpotA,B) is calculated as: KpotA,B = ΔCA / CB
Structure-Selectivity Relationship
The selectivity of a diazacrown ether for a particular ion is a direct consequence of its molecular structure. This relationship can be visualized as a logical flow.
Caption: Logical relationship between diazacrown ether structure and ion selectivity.
By systematically modifying the diazacrown ether structure, it is possible to tune the selectivity of the resulting ISE for a specific target ion. This makes diazacrown ethers a versatile class of ionophores for the development of novel potentiometric sensors.
References
- 1. Ion selectivity control in ester- and amide-armed diaza-crown ethers: sidearm effects in co-operative binding and specific transport - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores: Experimental and Theoretical Verification | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,7-dioxa-4,10-diazacyclododecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,7-dioxa-4,10-diazacyclododecane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method for synthesizing this compound is a modified Richman-Atkins macrocyclization. This two-step process involves the initial synthesis of the N,N'-ditosylated macrocycle followed by deprotection of the tosyl groups.
Q2: Why is the Richman-Atkins method preferred for this synthesis?
A2: The Richman-Atkins approach is favored because it generally provides higher yields for the synthesis of azamacrocycles compared to other methods. The use of tosyl groups as protecting groups for the nitrogen atoms prevents unwanted side reactions and activates the nitrogen for the cyclization step.
Q3: What are the typical starting materials for this synthesis?
A3: The key starting materials are N,N'-ditosyl-1,2-ethanediamine and a suitable dietherifying agent, most commonly bis(2-chloroethyl) ether or bis(2-bromoethyl) ether.
Q4: What are the critical factors influencing the yield of the cyclization reaction?
A4: The primary factors affecting the yield of the macrocyclization step include the choice of base, solvent, reaction temperature, and the concentration of the reactants (high-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization).
Q5: What challenges are commonly encountered during the deprotection step?
A5: The deprotection of the N,N'-ditosyl macrocycle can be challenging. The harsh conditions required, such as strong acids (e.g., HBr in acetic acid) and high temperatures, can sometimes lead to degradation of the macrocycle. Finding a balance between complete deprotection and minimizing product loss is crucial.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield in the Cyclization Step (Formation of N,N'-ditosyl-1,7-dioxa-4,10-diazacyclododecane)
| Potential Cause | Troubleshooting Suggestion |
| Intermolecular Polymerization: High concentrations of reactants can favor the formation of linear polymers instead of the desired cyclic product. | Employ high-dilution techniques. This can be achieved by the slow, simultaneous addition of the two reactants from separate dropping funnels into a large volume of solvent. |
| Inefficient Base: The chosen base may not be strong enough to deprotonate the sulfonamide nitrogens effectively, leading to a slow or incomplete reaction. | Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent like DMF or THF. |
| Side Reactions of the Dihalo Ether: Bis(2-chloroethyl) ether can undergo intramolecular cyclization to form dioxane under certain conditions. | Ensure the reaction is carried out under strictly anhydrous conditions. The choice of a less reactive dihalo ether, such as a ditosylate, could also be explored. |
| Incorrect Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, promoting side reactions. | Optimize the reaction temperature. Typically, these reactions are run at elevated temperatures (e.g., refluxing in DMF), but the optimal temperature should be determined empirically. |
Issue 2: Incomplete or Low-Yield Deprotection of the Tosyl Groups
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently Harsh Deprotection Conditions: The tosyl groups are very stable and require strong acidic conditions for cleavage. | Increase the concentration of the acid (e.g., use 48% HBr), increase the reaction temperature, or prolong the reaction time. The addition of a scavenger like phenol can help to trap the liberated tosyl cations and drive the reaction to completion. |
| Degradation of the Macrocycle: The harsh acidic and high-temperature conditions can lead to the decomposition of the desired product. | Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time. Explore alternative, milder deprotection methods, although these are often less effective for tosyl groups. |
| Difficult Purification: The final product, being a free amine, can be challenging to purify and may be prone to oxidation. | After neutralization of the reaction mixture, consider converting the product to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ethanol or isopropanol). The salt is often a crystalline solid that is easier to purify by recrystallization and is more stable for storage. |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound. Disclaimer: These are illustrative protocols and should be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of N,N'-Ditosyl-1,7-dioxa-4,10-diazacyclododecane (Cyclization)
Objective: To synthesize the protected macrocycle via a Richman-Atkins cyclization.
Materials:
-
N,N'-Ditosyl-1,2-ethanediamine
-
Bis(2-chloroethyl) ether
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and two dropping funnels.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in the DMF.
-
Prepare two separate solutions: one of N,N'-ditosyl-1,2-ethanediamine in anhydrous DMF and another of bis(2-chloroethyl) ether in anhydrous DMF.
-
Slowly and simultaneously add the two solutions from the dropping funnels to the stirred suspension of sodium hydride in DMF at a slightly elevated temperature (e.g., 80-100 °C). The addition should be carried out over several hours to maintain high dilution.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol or isopropanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Deprotection of N,N'-Ditosyl-1,7-dioxa-4,10-diazacyclododecane
Objective: To remove the tosyl protecting groups to yield the final product.
Materials:
-
N,N'-Ditosyl-1,7-dioxa-4,10-diazacyclododecane
-
Hydrobromic acid (48% in water)
-
Phenol
-
Acetic acid
Procedure:
-
To a round-bottom flask, add N,N'-ditosyl-1,7-dioxa-4,10-diazacyclododecane, phenol, and glacial acetic acid.
-
Add 48% hydrobromic acid to the mixture.
-
Heat the reaction mixture to reflux (typically around 120-130 °C) and maintain it for several hours (e.g., 24-48 hours). Monitor the progress of the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto ice.
-
Make the solution basic by the careful addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under high vacuum or by conversion to the hydrochloride salt followed by recrystallization.
Data Presentation
The following table summarizes typical yield ranges for the synthesis of this compound and related 12-membered diazacrown ethers under various conditions. Please note that these are approximate values and can vary significantly based on the specific experimental setup and scale.
| Reaction Step | Reactants | Base/Reagent | Solvent | Typical Yield (%) |
| Cyclization | N,N'-Ditosyl-1,2-ethanediamine + Bis(2-chloroethyl) ether | NaH | DMF | 40 - 60 |
| Cyclization | N,N'-Ditosyl-1,2-ethanediamine + Bis(2-bromoethyl) ether | Cs₂CO₃ | DMF | 50 - 70 |
| Deprotection | N,N'-Ditosyl-1,7-dioxa-4,10-diazacyclododecane | HBr/Phenol/AcOH | - | 70 - 90 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
Technical Support Center: Purification of Diazacrown Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of diazacrown ethers. The information is tailored for researchers, scientists, and drug development professionals to help streamline their experimental workflows and improve product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in diazacrown ether synthesis?
A1: Common impurities include unreacted starting materials (diamines, diols, and alkylating agents), partially reacted intermediates, and byproducts from side reactions such as polymerization or cyclization of smaller ring sizes. The specific impurities will depend on the synthetic route employed.
Q2: Which analytical techniques are best for assessing the purity of diazacrown ethers?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect major impurities. Quantitative NMR (qNMR) can be used for accurate purity determination against a certified internal standard.[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target diazacrown ether from closely related impurities. A purity level of >95% is often required for biological testing.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the product mixture.
Q3: What are the primary methods for purifying diazacrown ethers?
A3: The most common purification techniques for diazacrown ethers are:
-
Recrystallization: Effective for removing impurities with different solubility profiles from the target compound.
-
Column Chromatography: A versatile technique for separating complex mixtures based on the differential adsorption of components to a stationary phase.[6][7][8][9]
-
Liquid-Liquid Extraction: Useful for separating the desired product based on its differential solubility in two immiscible liquid phases, often by adjusting the pH to exploit the basicity of the amine groups.[10][11]
Troubleshooting Guides
Recrystallization
Problem: Low or no crystal formation.
-
Possible Cause: The solution is not supersaturated, or nucleation is inhibited.
-
Troubleshooting Steps:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a Seed Crystal: Introduce a small crystal of the pure compound to initiate crystallization.
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the diazacrown ether.
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in a colder environment (e.g., refrigerator or ice bath). Rapid cooling can lead to oiling out or the formation of very small, impure crystals.[6]
-
Problem: The purified product is still impure after recrystallization.
-
Possible Cause: Co-crystallization of impurities with similar solubility profiles.
-
Troubleshooting Steps:
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the diazacrown ether well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
-
Perform a Second Recrystallization: A second recrystallization step can significantly improve purity.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be a better option.[6]
-
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid. The boiling point of the solvent may also be too high, causing the solute to melt before it dissolves.
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Lower the Crystallization Temperature: Use a colder bath (e.g., dry ice/acetone) if the compound has a low melting point.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Column Chromatography
Problem: Poor separation of the diazacrown ether from impurities.
-
Possible Cause: Inappropriate choice of stationary or mobile phase, or column overloading.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to screen different solvent systems to find an eluent that provides good separation (difference in Rf values) between the target compound and impurities. For basic diazacrown ethers on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve resolution.
-
Choose the Right Stationary Phase: While silica gel is common, for very polar or basic compounds, alumina (basic or neutral) might provide better separation.[12]
-
Adjust the Mobile Phase Polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not eluting, increase the polarity.
-
Use a Gradient Elution: A gradual increase in the polarity of the mobile phase during the separation can improve the resolution of complex mixtures.[13][14]
-
Reduce the Sample Load: Overloading the column leads to broad peaks and poor separation. A general rule of thumb is to use a stationary phase to crude product ratio of at least 50:1 (w/w).
-
Problem: Low recovery of the diazacrown ether from the column.
-
Possible Cause: The compound is irreversibly adsorbed to the stationary phase, or the elution solvent is not strong enough.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Use a stronger eluent to desorb the compound from the stationary phase. For silica gel, adding a more polar solvent like methanol or isopropanol to the mobile phase can be effective.
-
Add a Modifier: For basic diazacrown ethers, adding a small amount of a base (e.g., triethylamine or ammonia in methanol) to the mobile phase can help to displace the compound from the acidic silica surface.
-
Liquid-Liquid Extraction
Problem: Formation of a stable emulsion.
-
Possible Cause: Vigorous shaking, high concentration of solutes, or the presence of surfactants.
-
Troubleshooting Steps:
-
Gentle Inversion: Mix the layers by gentle inversion rather than vigorous shaking.
-
Break the Emulsion:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl the separatory funnel.
-
Filter the mixture through a pad of celite or glass wool.
-
Allow the mixture to stand for a longer period.
-
-
Problem: Low yield after extraction.
-
Possible Cause: Incomplete extraction due to poor partitioning or incorrect pH.
-
Troubleshooting Steps:
-
Optimize pH: For extractions involving an aqueous phase, ensure the pH is appropriately adjusted. To extract a basic diazacrown ether into an organic solvent, the aqueous phase should be made basic (pH > pKa of the conjugate acid) to ensure the amine is in its neutral, more organic-soluble form. To bring the diazacrown ether into the aqueous phase, acidify the solution (pH < pKa of the conjugate acid) to form the protonated, water-soluble salt.[10][11]
-
Increase the Number of Extractions: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Change the Organic Solvent: Select an organic solvent in which the diazacrown ether has higher solubility.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Diazacrown Ether Derivative
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Hexane) | 85% | 95% | 70% | Effective for removing less polar impurities. |
| Silica Gel Column Chromatography (DCM/MeOH gradient with 0.5% Et₃N) | 85% | >99% | 60% | Provides high purity but may result in lower yield due to adsorption. |
| Liquid-Liquid Extraction (Acid-Base) | 85% | 92% | 85% | Good for initial cleanup and high recovery, but may not remove all related impurities. |
Experimental Protocols
Protocol 1: Recrystallization of a Diazacrown Ether
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude diazacrown ether in a minimal amount of a hot solvent (e.g., ethanol). If the compound is very soluble, add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography of a Diazacrown Ether
-
TLC Analysis: Develop a TLC method to determine a suitable mobile phase. A good solvent system will give the target diazacrown ether an Rf value of approximately 0.2-0.4 and good separation from impurities. For a basic diazacrown ether, a typical mobile phase might be a mixture of dichloromethane and methanol with 0.5% triethylamine.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude diazacrown ether in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is used. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
References
- 1. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. scholar.its.ac.id [scholar.its.ac.id]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 12. reddit.com [reddit.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. immun.lth.se [immun.lth.se]
Technical Support Center: Optimizing Reaction Conditions for Metal Complexation
Welcome to the Technical Support Center for Metal Complexation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and optimization of metal complexes.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Metal Complex
Question: I am not getting any precipitate, or the yield of my metal complex is very low. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue in metal complex synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.
-
Solubility: The metal complex may be too soluble in the chosen solvent.[1]
-
Solution: Try cooling the reaction mixture in an ice bath to decrease solubility and induce precipitation. If that fails, you can try adding an "anti-solvent" dropwise. An anti-solvent is a solvent in which your complex is insoluble but is miscible with your reaction solvent.[1] Common anti-solvents include diethyl ether or pentane for less polar complexes, and hexane for non-polar complexes.
-
-
Incorrect Stoichiometry: The molar ratio of your metal salt to ligand may not be optimal.
-
Solution: While a 1:1 or 1:2 metal-to-ligand ratio is common, sometimes an excess of the ligand is needed to drive the equilibrium towards the formation of the complex.[2] Try performing the reaction with varying molar ratios (e.g., 1:1, 1:2, 1:3) to find the optimal condition.
-
-
Reaction Kinetics: The reaction may be too slow at the current temperature or may not have been given enough time to complete.
-
Solution: Try increasing the reaction temperature. However, be cautious as higher temperatures can sometimes lead to the decomposition of the complex.[2] You can also try extending the reaction time. Monitoring the reaction by a technique like Thin Layer Chromatography (TLC) can help you determine the optimal reaction time.
-
-
pH of the Solution: The pH is a critical factor, especially for ligands with acidic or basic groups. The protonation state of the ligand can significantly affect its ability to bind to the metal ion.[2]
-
Solution: The optimal pH for complex formation is specific to the metal-ligand system.[1] You may need to adjust the pH of the reaction mixture using a suitable acid or base. It is advisable to perform small-scale experiments at different pH values to identify the optimal range.
-
-
Air or Moisture Sensitivity: Some metal ions or ligands are sensitive to air and moisture, which can lead to side reactions and prevent the formation of the desired complex.[1]
-
Solution: If you suspect air or moisture sensitivity, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. Ensure that your solvents are anhydrous and deoxygenated.[1]
-
Issue 2: The Precipitated Product is Impure
Question: I have obtained a precipitate, but characterization shows that it is impure. What are the common impurities and how can I purify my complex?
Answer: Impurities in the final product can arise from unreacted starting materials, side products, or decomposition of the complex. Several purification techniques can be employed.
-
Recrystallization: This is the most common method for purifying solid metal complexes.
-
Procedure: Dissolve the crude complex in a minimal amount of a suitable hot solvent in which the complex is soluble. Then, allow the solution to cool slowly. The complex should crystallize out, leaving the impurities in the solution. If the complex is sensitive to high temperatures, recrystallization can be performed at room temperature by slow evaporation of the solvent or by vapor diffusion of an anti-solvent.[3]
-
-
Washing: If the impurities are soluble in a solvent in which your complex is insoluble, you can simply wash the precipitate with that solvent.
-
Column Chromatography: This technique can be used for some metal complexes, particularly those that are organic-soluble and stable on the stationary phase.[4]
-
Caution: Standard silica gel is slightly acidic and can cause decomposition of some complexes.[1][5] It is advisable to perform a "2D TLC" test to check for stability on the stationary phase before attempting column chromatography.[4] If the complex is unstable on silica, you can try using a more inert stationary phase like Celite or neutral alumina.[1]
-
Issue 3: The Color of the Complex is Unexpected
Question: The color of my synthesized complex is different from what is reported in the literature. What could be the reason for this?
Answer: The color of a coordination compound is a result of electronic transitions, specifically the d-d transitions of the central metal ion.[6][7] Any change in the coordination environment of the metal ion can lead to a change in color.
-
Different Ligand Coordination: The ligand may be coordinating to the metal in a different way than expected, leading to a different geometry of the complex.[8]
-
Change in Oxidation State: The oxidation state of the central metal ion might have changed during the reaction. For example, Cu(I) complexes are generally colorless, while Cu(II) complexes are often blue or green.[1]
-
Presence of Impurities: The presence of colored impurities can also affect the overall color of your product.[1]
-
Solvent Coordination: In some cases, solvent molecules can coordinate to the metal ion, which can influence the color of the complex.[9]
Issue 4: Characterization Results are Ambiguous
Question: I am having trouble interpreting the characterization data (NMR, UV-Vis) for my metal complex. What are some common issues?
Answer:
-
NMR Spectroscopy:
-
Paramagnetism: If your metal ion is paramagnetic (has unpaired electrons), it can lead to significant broadening and shifting of the NMR signals, making the spectrum difficult to interpret.[10] In such cases, other characterization techniques like UV-Vis spectroscopy, IR spectroscopy, or X-ray crystallography might be more informative.
-
Ligand Exchange: If the ligands are exchanging rapidly on the NMR timescale, you may observe broad or averaged signals. Running the NMR at a lower temperature can sometimes slow down the exchange and result in sharper signals.
-
-
UV-Vis Spectroscopy:
-
d-d Transitions: The color of transition metal complexes arises from d-d electronic transitions.[11] The position and intensity of these bands can provide information about the geometry and the ligand field strength of the complex. Strong-field ligands cause a larger splitting of the d-orbitals and result in absorption at higher energies (shorter wavelengths), leading to yellow, orange, or red complexes.[6] Weak-field ligands result in smaller splitting and absorption at lower energies (longer wavelengths), leading to blue-green, blue, or indigo complexes.[6]
-
Charge Transfer Bands: In addition to d-d transitions, charge transfer bands can also be observed, which are typically much more intense. These arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT).
-
Data Presentation
Table 1: Influence of Reaction Parameters on Metal Complex Formation
| Parameter | Effect on Reaction | Troubleshooting Considerations |
| Temperature | Affects reaction rate and solubility of the complex. Higher temperatures generally increase the reaction rate but can also lead to decomposition.[2][12] | Optimize for a balance between reaction rate and complex stability. Lower temperatures may be required for thermally sensitive complexes.[12] |
| pH | Influences the protonation state of the ligand and the potential for metal hydroxide precipitation.[2][13] | Crucial for ligands with acidic or basic functional groups. The optimal pH needs to be determined experimentally for each system.[14] |
| Solvent | Affects the solubility of reactants and the stability of the complex. Coordinating solvents can compete with the ligand for binding to the metal center.[2][9] | Start with non-coordinating solvents if possible. If reactants are not soluble, a coordinating solvent may be necessary.[2] |
| Molar Ratio | Determines the stoichiometry of the final complex. An excess of one reactant can be used to drive the reaction to completion.[2] | Experiment with different metal-to-ligand ratios to maximize the yield of the desired complex. |
Experimental Protocols
Key Experiment: General Protocol for Optimizing Metal Complexation
This protocol provides a general framework for the synthesis and optimization of a metal complex.
-
Reactant Preparation:
-
Accurately weigh the metal salt and the ligand(s) to achieve the desired molar ratio.
-
Dissolve the metal salt and the ligand in separate, minimal amounts of a suitable solvent. If the reactants are air or moisture sensitive, use anhydrous, deoxygenated solvents and perform this step under an inert atmosphere.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, add the solution of the ligand.
-
Slowly add the solution of the metal salt to the ligand solution while stirring.
-
If pH adjustment is necessary, add a dilute acid or base dropwise while monitoring the pH with a pH meter or pH paper.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature for a specific period. The optimal temperature and time will need to be determined experimentally. You can monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, UV-Vis).
-
-
Isolation of the Product:
-
If a precipitate forms, collect it by vacuum filtration. Wash the precipitate with a small amount of cold solvent to remove any soluble impurities.
-
If no precipitate forms, try to induce precipitation by cooling the solution or by adding an anti-solvent.
-
Dry the isolated complex under vacuum.
-
-
Purification:
-
If the product is impure, recrystallize it from a suitable solvent or solvent mixture.
-
-
Characterization:
-
Characterize the purified complex using appropriate techniques such as NMR, IR, UV-Vis spectroscopy, mass spectrometry, and elemental analysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield in metal complex synthesis.
Caption: Interplay of key parameters in optimizing metal complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ck12.org [ck12.org]
- 8. LabXchange [labxchange.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. people.bath.ac.uk [people.bath.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. chm.uri.edu [chm.uri.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 1,7-Dioxa-4,10-diazacyclododecane (DO2A) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of metal complexes with 1,7-dioxa-4,10-diazacyclododecane (DO2A) and its derivatives. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, handling, and application of DO2A metal complexes.
Issue 1: Low Complexation Yield or Incomplete Reaction
-
Question: I am observing a low yield of my desired DO2A-metal complex. What are the potential causes and solutions?
-
Answer: Low complexation yield can stem from several factors. Firstly, verify the purity of the DO2A ligand and the metal salt, as impurities can interfere with the reaction. The pH of the reaction medium is critical; the nitrogen atoms of the DO2A ring need to be sufficiently deprotonated to coordinate with the metal ion. Adjusting the pH to a slightly basic or neutral range, depending on the metal, is often necessary. Ensure the correct stoichiometry between the ligand and the metal ion is used. Finally, consider the reaction time and temperature, as some complexation reactions may require heating or extended periods to reach completion.
Issue 2: Complex Dissociation or Instability in Solution
-
Question: My purified DO2A-metal complex appears to be unstable in solution over time, indicated by changes in spectroscopic measurements or loss of activity. Why is this happening?
-
Answer: The stability of DO2A complexes can be compromised by several factors. A primary cause is transchelation, where endogenous metal ions with a high affinity for the ligand, such as Zn(II) or Cu(II), displace the metal of interest. The presence of competing ligands in your buffer or medium can also lead to dissociation. The pH of the solution is another crucial factor; a low pH can lead to protonation of the ligand's donor atoms, causing the release of the metal ion. To mitigate this, use buffers with non-coordinating ions and consider the use of a modified DO2A ligand with improved kinetic inertness if transchelation is a persistent issue.
Issue 3: Inconsistent Experimental Results
-
Question: I am getting variable results in my experiments involving DO2A complexes. What could be the source of this inconsistency?
-
Answer: Inconsistent results often point to issues with the stability and integrity of the complex. Ensure that the complex is fully formed and purified before use. The age of the stock solutions can be a factor, as degradation can occur over time. It is also important to control the experimental conditions rigorously, including pH, temperature, and the concentration of all components in the solution. The presence of trace metal impurities in your reagents can also lead to variability.
Frequently Asked Questions (FAQs)
Q1: What factors generally influence the stability of this compound complexes? A1: The stability of these complexes is influenced by several key factors:
-
Nature of the Metal Ion: The charge and ionic radius of the central metal ion are critical. Generally, smaller, more highly charged metal ions form more stable complexes.
-
Ligand Properties: The basicity of the donor atoms and the conformational rigidity of the macrocyclic ring play a significant role.
-
Environmental Conditions: pH, temperature, and the solvent system can all impact complex stability.
-
Competing Ions: The presence of other metal ions or ligands in the solution can lead to competitive binding and dissociation of the complex.[1][2]
Q2: How does the stability of DO2A complexes compare to DOTA complexes? A2: Complexes of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are generally more thermodynamically stable and kinetically inert than those of DO2A.[3] This is attributed to the greater number of donor atoms in DOTA (four nitrogen and four carboxylate oxygens) compared to DO2A (two nitrogen and two ether oxygens, plus coordinating groups on the nitrogens), which leads to a higher coordination number and a more encapsulating ligand framework.[4]
Q3: My DO2A complex is susceptible to displacement by zinc ions. How can I improve its stability? A3: Susceptibility to transchelation by endogenous metals like Zn(II) is a known challenge.[5] To enhance stability, you can consider modifying the DO2A ligand structure. For instance, introducing more rigidifying elements or functional groups that increase the pre-organization of the ligand for the target metal can improve kinetic inertness. One study showed that incorporating amide arms in a modified DO2A structure led to a significant improvement in inertness against Zn(II) challenge.[5]
Q4: What is the effect of replacing nitrogen atoms with oxygen atoms in the macrocyclic ring on complex stability? A4: Replacing nitrogen donor atoms with oxygen atoms in the macrocyclic backbone, as in the case of DO2A compared to cyclen-based ligands, generally leads to a decrease in the thermodynamic stability of the resulting metal complexes.[6] This is because ether oxygens are typically weaker donors than amine nitrogens for many transition metals and lanthanides.
Quantitative Data on Complex Stability
The stability of metal complexes is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.
| Complex | log KMnL | pMn | Half-life (t1/2) | Conditions | Reference |
| Mn(1,4-DO2A) | 16.1 | - | 21 hours | pH 7.4, 25°C, [Cu(II)] = 10-5 M | [5] |
| Mn(1,4-DO2AM) | - | - | > 230 hours | In the presence of Zn(II) | [5] |
| Mn(1,4-Et4DO2A) | 17.86 | 7.52 | ~22 hours (with benzoic group) | pH 6.0, 37°C, 25-fold excess Zn(II) | [5] |
| Mn(3,9-PC2A) | 17.09 | - | 48 hours | pH 7.4, 25°C, [Cu(II)] = 10-5 M | [5] |
Note: pMn is defined as -log[Mn2+] at pH 7.4 with [L] = 1 µM and [Mn2+] = 0.1 µM.
Experimental Protocols
1. Potentiometric Titration for Determination of Stability Constants
This method is used to determine the protonation constants of the ligand and the stability constants of its metal complexes.
-
Materials:
-
Calibrated pH meter and electrode
-
Temperature-controlled titration vessel
-
Standardized strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH, carbonate-free)
-
High-purity this compound ligand
-
High-purity metal salt (e.g., chloride or nitrate salt)
-
Inert background electrolyte (e.g., 0.15 M KCl or NaClO4)
-
High-purity water
-
-
Procedure:
-
Prepare a solution of the ligand in the temperature-controlled vessel containing the background electrolyte.
-
Perform a titration with a standardized strong acid to determine the protonation constants of the ligand. Record the pH after each addition of titrant.
-
In a separate experiment, add a known concentration of the metal salt to a solution of the ligand (typically in a 1:1 or other desired metal-to-ligand ratio).
-
Titrate this solution with a standardized strong base, again recording the pH at each step.
-
The titration data (pH vs. volume of titrant) is then processed using a suitable computer program (e.g., HYPERQUAD) to calculate the stability constants of the metal-ligand species.[6][7]
-
2. Spectrophotometric Determination of Stability
This method is useful for colored complexes or when a competing colored indicator can be used.
-
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solutions of the DO2A ligand and the metal ion of known concentrations
-
Buffer solution to maintain constant pH
-
-
Procedure (Mole-Ratio Method):
-
Prepare a series of solutions where the metal ion concentration is kept constant while the concentration of the DO2A ligand is varied.[8]
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the complex.
-
Plot absorbance versus the molar ratio of [Ligand]/[Metal].
-
The plot will typically show two linear portions that intersect. The molar ratio at the intersection point indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance data.[8][9]
-
Visualizations
Caption: Troubleshooting workflow for stability issues in DO2A complexes.
Caption: Experimental workflow for assessing complex stability.
References
Technical Support Center: Overcoming Solubility Challenges of aneN2O2 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues commonly encountered during experiments with aneN2O2 derivatives. aneN2O2 derivatives, a class of compounds often investigated for their therapeutic potential, frequently exhibit poor aqueous solubility, which can hinder accurate experimental results and preclinical development. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked questions (FAQs)
Q1: Why do my aneN2O2 derivatives have such low solubility in aqueous buffers?
A1: aneN2O2 derivatives, which are often Schiff base metal complexes, are typically large, hydrophobic molecules with rigid structures. Their low solubility in polar solvents like water is due to the unfavorable energetics of disrupting the strong hydrogen-bonding network of water to accommodate the nonpolar solute. Many of these compounds are soluble in polar aprotic solvents like DMSO and DMF, but precipitate when diluted into aqueous buffers.[1][2]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution of an aneN2O2 derivative into my aqueous assay buffer. What can I do?
A2: This is a common phenomenon known as "crashing out." It occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous buffer. Here are several troubleshooting steps:
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 0.5%). High concentrations of DMSO can be toxic to cells and may also influence the biological activity of your compound.
-
Use a co-solvent system: In some cases, including a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final aqueous buffer can improve the solubility of your compound.
-
Consider pH adjustment: If your aneN2O2 derivative has ionizable functional groups, its solubility will be pH-dependent. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial.
Q3: Can I use surfactants to improve the solubility of my aneN2O2 derivative?
A3: Yes, surfactants can be effective. Non-ionic surfactants such as Tween® 80 or Pluronic® F-127 can form micelles that encapsulate the hydrophobic aneN2O2 derivative, increasing its apparent solubility in aqueous solutions. It is crucial to use a concentration above the critical micelle concentration (CMC) of the surfactant and to include a vehicle control with the surfactant alone in your experiments to account for any potential effects of the surfactant itself.
Q4: What are some more advanced techniques I can use if simple methods fail?
A4: For persistent solubility issues, several formulation strategies can be employed:
-
Solid Dispersions: This technique involves dispersing the aneN2O2 derivative in a hydrophilic polymer matrix. This can be achieved by methods such as solvent evaporation or melt extrusion. The resulting solid dispersion can enhance the dissolution rate and apparent solubility of the compound.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble aneN2O2 derivative, forming an inclusion complex that has significantly improved aqueous solubility.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Compound is "crashing out" due to poor aqueous solubility. | - Slow down the addition of the stock solution while vortexing.- Decrease the final DMSO concentration.- Use a co-solvent in the final buffer. |
| Compound is initially soluble but precipitates over time | The initial solution was supersaturated and is now reaching its lower thermodynamic solubility. | - Determine the thermodynamic solubility and work below this concentration.- Consider using a formulation approach like cyclodextrin complexation to increase the stable soluble concentration. |
| Inconsistent results in biological assays | Poor solubility is leading to variable concentrations of the active compound. | - Visually inspect for any precipitation before and during the assay.- Filter the final solution before use to remove any undissolved particles.- Employ a solubility enhancement technique to ensure a homogenous solution. |
| Low bioavailability in in vivo studies | Poor aqueous solubility is limiting absorption from the gastrointestinal tract. | - Formulate the compound using techniques like solid dispersions or nanoparticle engineering to improve its dissolution rate and oral absorption. |
Quantitative Data on Solubility Enhancement
The following tables provide examples of the extent to which solubility can be improved using different techniques. While specific data for aneN2O2 derivatives is limited, the data for structurally similar Schiff base complexes and other poorly soluble compounds demonstrate the potential of these methods.
Table 1: Solubility of Schiff Base Metal Complexes in Various Solvents
| Compound Type | Water | Methanol/Ethanol | Acetone | DMSO/DMF |
| Schiff Base Ligand | Insoluble | Slightly Soluble to Soluble | Slightly Soluble | Soluble |
| Metal(II/III) Complexes | Insoluble | Slightly Soluble | Slightly Soluble | Soluble |
Data summarized from multiple sources indicating general solubility trends.[1][2]
Table 2: Fold Increase in Aqueous Solubility with Cyclodextrins
| Compound | Cyclodextrin Used | Molar Ratio (Drug:CD) | Fold Increase in Solubility |
| Schiff Base | β-Cyclodextrin | 1:1 | 3.9 |
| Chrysin | Randomly-methylated-β-cyclodextrin (RAMEB) | 1:1 | 7.41 |
| Esterified Protein | β-Cyclodextrin | N/A | 10 |
This table presents examples of solubility enhancement for different types of poorly soluble molecules using cyclodextrins.[3][4][5]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of an aneN2O2 derivative.
Materials:
-
aneN2O2 derivative
-
Purified water or buffer of choice
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the aneN2O2 derivative to a vial containing a known volume of the aqueous medium.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vial for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the thermodynamic solubility.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common method for preparing solid dispersions to enhance solubility.
Materials:
-
aneN2O2 derivative
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
Common solvent for both the drug and polymer (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the aneN2O2 derivative and the hydrophilic polymer in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both components completely in a suitable common solvent in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a simple and efficient method for preparing drug-cyclodextrin complexes.
Materials:
-
aneN2O2 derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Mortar and pestle
-
Small amount of a hydroalcoholic solvent (e.g., water/ethanol mixture)
Procedure:
-
Accurately weigh the aneN2O2 derivative and the cyclodextrin in the desired molar ratio (e.g., 1:1, 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the hydroalcoholic solvent to form a paste.
-
Gradually add the aneN2O2 derivative to the cyclodextrin paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
If the mixture becomes too dry, add a few more drops of the solvent.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve and store it in a desiccator.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Poor Solubility
This diagram outlines a systematic approach to addressing solubility issues with aneN2O2 derivatives.
Caption: A logical workflow for addressing solubility issues.
General Experimental Workflow for Solubility Enhancement
This diagram illustrates the general steps involved in developing and evaluating a formulation to improve the solubility of aneN2O2 derivatives.
Caption: Experimental workflow for solubility enhancement.
Potential Signaling Pathway Modulation by Metal Complexes
Metal complexes, including aneN2O2 derivatives, are often investigated for their potential to modulate cellular signaling pathways implicated in diseases like cancer. The MAPK/ERK pathway is a common target.
Caption: Potential inhibition of the MAPK/ERK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 1,7-dioxa-4,10-diazacyclododecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-dioxa-4,10-diazacyclododecane, also known as[1]aneN2O2.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
FAQ 1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
Broad peaks in the NMR spectrum of this compound are a common observation and can arise from several factors:
-
Conformational Dynamics: Macrocycles like[1]aneN2O2 are not static structures. They undergo rapid conformational changes in solution, such as ring inversion and twisting.[2][3] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant peak broadening.
-
Proton Exchange: The amine (N-H) protons are acidic and can exchange with each other or with trace amounts of water in the NMR solvent. This chemical exchange is a frequent cause of broad N-H signals.[4][5]
-
Sample Concentration: High sample concentrations can lead to intermolecular interactions and aggregation through hydrogen bonding, which can also result in broader peaks.[6][7]
-
Poor Shimming: An inhomogeneous magnetic field will cause all peaks in the spectrum to be broad.[6]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to conformational dynamics.[8] At lower temperatures, the conformational exchange may slow down, resulting in sharper signals for individual conformers. Conversely, at higher temperatures, the exchange may become rapid enough to show a sharpened, averaged spectrum.
-
D₂O Exchange: To confirm if a broad peak corresponds to an N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.[6]
-
Optimize Sample Concentration: Try running the experiment with a more dilute sample to minimize intermolecular interactions.
-
Improve Shimming: Ensure the spectrometer is properly shimmed before acquiring the data.
FAQ 2: The chemical shifts in my experimental spectrum don't match the predicted values. What could be the reason?
Discrepancies between experimental and predicted chemical shifts can be due to several factors:
-
Solvent Effects: The chemical shifts of protons, especially those involved in hydrogen bonding like N-H and adjacent C-H protons, are highly dependent on the solvent used.[6] Predicted spectra may be calculated for a different solvent than the one used experimentally.
-
pH of the Sample: The protonation state of the amine groups will significantly affect the chemical shifts. Traces of acid or base in the sample or NMR solvent can alter the pH and, consequently, the spectrum.
-
Presence of Multiple Conformers: At a given temperature, the molecule may exist as a mixture of different conformers, each with its own set of chemical shifts. The observed spectrum will be a population-weighted average of these conformers.[2][3]
-
Inaccurate Prediction Software: While prediction software is a useful tool, it may not always perfectly replicate experimental conditions and molecular behavior.[9]
Troubleshooting Steps:
-
Verify Solvent in Prediction: Ensure that the solvent used for the NMR prediction matches your experimental solvent.
-
Control pH: If possible, buffer your sample to ensure a consistent protonation state.
-
Perform Variable Temperature NMR: As mentioned previously, VT NMR can help identify the presence of multiple conformers.[8]
FAQ 3: How can I differentiate between the different methylene protons in the ¹H NMR spectrum?
The this compound molecule has three distinct sets of methylene protons: those adjacent to the oxygen atoms (C-O-CH₂ ), those adjacent to the nitrogen atoms (C-N-CH₂ ), and the ethylenediamine bridge protons (N-CH₂ -CH₂ -N). Due to the molecule's symmetry and potential for conformational locking, some of these methylene protons can become diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, often as complex multiplets.[6]
Experimental Approach:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals.
-
COSY: Will show correlations between coupled protons, helping to identify adjacent methylene groups.
-
HSQC: Will correlate each proton signal to its directly attached carbon signal, aiding in the assignment of both ¹H and ¹³C spectra.
-
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using online NMR prediction tools and should be used as a reference for comparison with experimental data.[10][11][12][13]
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Number(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| 2, 6, 8, 12 | ~ 3.6 - 3.8 | Triplet |
| 3, 5, 9, 11 | ~ 2.7 - 2.9 | Triplet |
| 4, 10 (N-H) | ~ 1.5 - 3.0 | Broad Singlet |
Note: The chemical shift of the N-H proton is highly variable and dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Number(s) | Predicted Chemical Shift (ppm) |
| 2, 6, 8, 12 | ~ 70 - 75 |
| 3, 5, 9, 11 | ~ 45 - 50 |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Protocol 2: Variable Temperature (VT) NMR for Conformational Analysis
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the solvent is appropriate for the desired temperature range (check boiling and freezing points).
-
Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature following Protocol 1.[2]
-
Temperature Variation:
-
Data Acquisition at Each Temperature:
-
Re-shim the magnetic field at each temperature.
-
Acquire a ¹H NMR spectrum using the same parameters as the room temperature scan.
-
-
Data Analysis: Compare the spectra at different temperatures, looking for changes in peak shape, chemical shift, and the appearance of new signals, which can indicate the slowing or speeding up of conformational exchange processes.
Visualizations
Troubleshooting Workflow for NMR Analysis
Caption: A flowchart illustrating the troubleshooting steps for common issues in the NMR analysis of this compound.
Conformational Dynamics of this compound
Caption: A diagram representing the dynamic equilibrium between different conformers of this compound and the effect of temperature on the resulting NMR spectrum.
References
- 1. spectrabase.com [spectrabase.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. ulethbridge.ca [ulethbridge.ca]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 10. Simulate and predict NMR spectra [nmrdb.org]
- 11. Predict 1H proton NMR spectra [nmrdb.org]
- 12. app.nmrium.com [app.nmrium.com]
- 13. Predict 13C carbon NMR spectra [nmrdb.org]
- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Technical Support Center: Synthesis of Functionalized Diazacrown Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of functionalized diazacrown ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of diazacrown ethers?
A1: The most prevalent side reactions include:
-
Mono-alkylation: Formation of a product where only one of the two nitrogen atoms of the diazacrown ether is functionalized, which can be a significant issue when the di-substituted product is desired.
-
Elimination (E2) Reactions: Particularly when using alkyl halides with β-hydrogens, the basic conditions can promote the elimination of HX to form an alkene, competing with the desired nucleophilic substitution (SN2) reaction.[1]
-
Hydrolysis of the Alkylating Agent: In the presence of trace amounts of water, alkylating agents can hydrolyze, reducing the effective concentration of the reagent and leading to lower yields.
-
Oligomerization/Polymerization: Although less common when functionalizing a pre-formed macrocycle, there is a possibility of intermolecular reactions leading to oligomeric or polymeric byproducts, especially with highly reactive linkers.
-
Overalkylation: In some cases, particularly with reactive alkylating agents, the formation of quaternary ammonium salts can occur if the reaction is not carefully controlled.
Q2: How can I minimize the formation of the mono-alkylated byproduct?
A2: To favor di-alkylation, consider the following strategies:
-
Stoichiometry: Use a slight excess of the alkylating agent (e.g., 2.2-2.5 equivalents for a 1:2 reaction).
-
Base Selection: A stronger base can deprotonate both nitrogen atoms more effectively, promoting di-substitution. For example, using potassium carbonate (K2CO3) has been shown to favor di-allylation over mono-allylation compared to a weaker base like triethylamine (Et3N) in analogous heterocyclic systems.[2]
-
Reaction Time and Temperature: Longer reaction times and/or higher temperatures can drive the reaction to completion, favoring the di-substituted product. However, this must be balanced with the potential for increased side reactions like elimination or decomposition.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is generally preferred as it can dissolve the reactants and facilitate the SN2 reaction.
Q3: What conditions favor the competing E2 elimination reaction, and how can I avoid it?
A3: E2 elimination is favored by:
-
Sterically hindered bases: Bases like potassium tert-butoxide are bulky and tend to abstract a proton from the β-carbon rather than attacking the α-carbon.
-
Secondary or tertiary alkyl halides: These substrates are more prone to elimination.
-
High temperatures: Increased temperature generally favors elimination over substitution.
-
Strong, non-nucleophilic bases.
To minimize E2 elimination:
-
Use a non-hindered, strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Employ primary alkyl halides whenever possible.
-
Maintain a lower reaction temperature.
-
Choose a polar aprotic solvent.
Troubleshooting Guides
Problem 1: Low yield of the desired di-functionalized diazacrown ether with a significant amount of mono-functionalized byproduct.
| Possible Cause | Troubleshooting Step |
| Insufficient deprotonation of the second amine. | Use a stronger base (e.g., NaH instead of K2CO3) or increase the amount of base. |
| Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Sub-optimal stoichiometry of the alkylating agent. | Increase the equivalents of the alkylating agent to 2.2-2.5. |
| Precipitation of the mono-substituted intermediate. | Use a solvent that ensures all reactants and intermediates remain in solution. |
Problem 2: Low yield of the desired product and isolation of an alkene byproduct.
| Possible Cause | Troubleshooting Step |
| E2 elimination is competing with the SN2 reaction. | Lower the reaction temperature. |
| Use of a sterically hindered base. | Switch to a less sterically hindered base (e.g., NaH, K2CO3). |
| Use of a secondary or tertiary alkyl halide. | If possible, redesign the synthesis to use a primary alkyl halide. |
| The solvent is promoting elimination. | Ensure a polar aprotic solvent (e.g., DMF, ACN) is used. |
Problem 3: Low overall yield and recovery of unreacted starting diazacrown ether.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the alkylating agent. | Ensure strictly anhydrous conditions. Dry all glassware and use anhydrous solvents. |
| Deactivation of the base. | Use freshly opened or properly stored base. For example, NaH should be a fine gray powder. |
| Insufficient reaction time or temperature. | Gradually increase the temperature and monitor the reaction by TLC. |
Data Presentation
Table 1: Influence of Base on Mono- vs. Di-allylation of a 4-Aryl-5-indolyl-1,2,4-triazole-3-thione (Analogous System) [2]
| Alkylating Agent | Base | Product | Yield (%) |
| Allyl Bromide | Et3N | S-allylated (Mono) | 81 |
| Allyl Bromide | K2CO3 | S,N-diallylated (Di) | 79 |
This data from an analogous heterocyclic system suggests that a stronger base (K2CO3) can significantly promote di-alkylation over mono-alkylation.
Experimental Protocols
Protocol for Minimizing Mono-alkylation during N,N'-Dibenzylation of Diaza-18-crown-6
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add diaza-18-crown-6 (1.0 eq).
-
Solvent and Base: Add anhydrous acetonitrile (ACN) to dissolve the crown ether. Add finely ground anhydrous potassium carbonate (K2CO3, 3.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the disappearance of the mono-substituted intermediate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with ACN.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or alumina to isolate the desired N,N'-dibenzyl-diaza-18-crown-6.
Mandatory Visualization
Caption: Competing SN2 and E2 pathways in N-alkylation.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Methods for Removing Protecting Groups in Diazacrown Ether Synthesis
Welcome to the Technical Support Center for diazacrown ether synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the critical step of removing nitrogen protecting groups from diazacrown ethers and related macrocycles.
General Overview of Deprotection Strategies
The synthesis of diazacrown ethers often requires the temporary protection of the secondary amine functionalities to prevent unwanted side reactions. The choice of protecting group and the subsequent deprotection strategy are crucial for the successful synthesis of the final macrocycle. An ideal protecting group is one that can be introduced easily, is stable throughout various synthetic steps, and can be removed in high yield under mild conditions that do not compromise the integrity of the macrocyclic framework.[1] This concept is part of a broader strategy known as orthogonal protection, which allows for the selective removal of one protecting group in the presence of others.[1]
This guide focuses on the three most commonly used protecting groups in diazacrown ether synthesis: Tosyl (Ts), Benzyl (Bn), and tert-Butoxycarbonyl (Boc).
References
Technical Support Center: Enhancing the Selectivity of 1,7-Dioxa-4,10-diazacyclododecane for Specific Cations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-dioxa-4,10-diazacyclododecane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cation selectivity of this macrocycle.
Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound not highly selective for specific cations?
The parent this compound, a 12-membered macrocycle containing two ether oxygen atoms and two secondary amine nitrogen atoms, possesses a flexible structure. This flexibility allows it to adapt to various cation sizes, resulting in relatively broad selectivity. To enhance selectivity for a specific cation, the macrocycle's structure must be modified to create a more rigid and pre-organized binding cavity that preferentially accommodates the target ion.
Q2: What are the primary strategies for enhancing the cation selectivity of this compound?
The most common and effective strategy is the N-functionalization of the two secondary amine groups. By introducing pendant arms with additional donor atoms, you can:
-
Increase the coordination number: The appended groups can provide extra binding sites for the cation.
-
Introduce conformational rigidity: Bulky or interacting side chains can lock the macrocycle into a specific conformation that favors a particular cation.
-
Incorporate "soft" or "hard" donor atoms: Appending arms with sulfur, phosphorus, or aromatic nitrogen atoms can tune the electronic properties of the binding cavity to favor specific metal ions based on Hard and Soft Acid and Base (HSAB) theory.
-
Attach signaling units: Functional groups such as fluorophores can be attached to provide a detectable response upon cation binding, turning the macrocycle into a sensor. A derivative, 4,10-bis(1-pyrenylmethyl)-1,7-dioxa-4,10-diazacyclododecane, has demonstrated high selectivity for Zn2+.[1]
Another approach involves creating more complex structures, such as doubly bridged bis-macrocycles, which can encapsulate specific cations with high affinity. For instance, linking two this compound units can create a cryptand-like structure with a strong preference for Na+.
Q3: How can I determine the stability and selectivity of my modified macrocycle for different cations?
Several experimental techniques can be employed to quantify the binding affinity (stability constant, log K) and selectivity of your compound. The most common methods include:
-
Potentiometric Titration: This technique measures the change in pH of a solution containing the macrocycle and a metal ion as a titrant (e.g., a strong base) is added. It is a robust method for determining protonation constants of the ligand and stability constants of the metal complexes.
-
NMR Titration: By monitoring the chemical shift changes of the macrocycle's protons or other nuclei upon the addition of a cation, you can determine the binding constant. This method also provides valuable structural information about the complex in solution.
-
Fluorescence Spectroscopy: If your macrocycle is functionalized with a fluorophore, you can measure the change in fluorescence intensity or wavelength upon cation binding. This is a highly sensitive method, particularly for developing fluorescent sensors.
Troubleshooting Guides
Synthesis and Purification
Issue: Low yield during N-alkylation of this compound.
-
Possible Cause 1: Inappropriate base. The choice of base is crucial for deprotonating the secondary amines. A weak base may not be sufficient, while a very strong base could lead to side reactions.
-
Solution: For simple alkyl halides, anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is often effective. For less reactive alkylating agents, a stronger, non-nucleophilic base like proton sponge may be necessary.
-
-
Possible Cause 2: Competing reactions. The alkylating agent can react with the solvent or other nucleophiles present.
-
Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
-
Possible Cause 3: Inefficient purification. The product may be difficult to separate from starting materials or byproducts.
-
Solution: Column chromatography on silica gel is a common purification method. The choice of eluent is critical and may require some optimization. For basic amine products, it is sometimes beneficial to add a small amount of triethylamine to the eluent to prevent streaking on the column.
-
Issue: Difficulty in purifying the final functionalized macrocycle.
-
Possible Cause: High polarity of the compound. Macrocycles with multiple donor atoms, especially those with charged groups like carboxylates, can be highly polar and may not move on a standard silica gel column.
-
Solution 1: Use a more polar stationary phase for chromatography, such as alumina or a reverse-phase C18 silica.
-
Solution 2: If the compound is ionizable, ion-exchange chromatography can be a powerful purification technique.
-
Solution 3: Recrystallization from a suitable solvent system can be an effective final purification step.
-
Cation Selectivity Determination
Issue: Inconsistent results in potentiometric titrations.
-
Possible Cause 1: Inaccurate concentrations of solutions. The accuracy of the calculated stability constants is highly dependent on the precise concentrations of the ligand, metal ion solution, and titrant.
-
Solution: Standardize your titrant (e.g., NaOH solution) against a primary standard like potassium hydrogen phthalate (KHP). Accurately determine the concentration of your metal salt solutions, for example, by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Possible Cause 2: Presence of carbonate in the base titrant. Carbon dioxide from the air can dissolve in the NaOH solution, forming carbonate, which can interfere with the titration.
-
Solution: Prepare and store your NaOH solution in a way that minimizes exposure to air. Use freshly boiled and cooled deionized water to prepare the solution. Standardize the base frequently.
-
-
Possible Cause 3: Slow complexation kinetics. The equilibrium between the metal ion and the macrocycle may not be reached instantaneously after each addition of titrant.
-
Solution: Allow sufficient time for the potential to stabilize after each addition of the titrant before recording the measurement. You can monitor the potential over time to determine the necessary equilibration period.
-
Issue: Broad or overlapping signals in NMR titration.
-
Possible Cause: Intermediate exchange rate on the NMR timescale. If the rate of binding and dissociation of the cation is comparable to the NMR timescale, it can lead to signal broadening, making it difficult to accurately determine chemical shifts.
-
Solution 1: Change the temperature of the experiment. Lowering the temperature may slow down the exchange rate, leading to separate signals for the free and bound species (slow exchange regime). Conversely, increasing the temperature might push the system into the fast exchange regime, where a single, sharp, averaged signal is observed.
-
Solution 2: Use a different NMR-active nucleus if possible (e.g., ¹³C, ³¹P) that may have a different chemical shift difference between the free and bound states.
-
Issue: Inner filter effects in fluorescence titration.
-
Possible Cause: High absorbance of the sample at the excitation or emission wavelength. If the concentration of the fluorophore or the added cation is too high, the solution can absorb a significant fraction of the excitation light or re-absorb the emitted light, leading to a non-linear relationship between fluorescence intensity and concentration.
-
Solution: Work with more dilute solutions. Typically, the absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. You may need to use a more sensitive fluorometer to work at these lower concentrations.
-
Data Presentation
Table 1: Stability Constants (log K) of this compound and a Functionalized Derivative with Selected Cations
| Cation | Ionic Radius (Å) | This compound (log K) | 4,10-bis(1-pyrenylmethyl)-1,7-dioxa-4,10-diazacyclododecane (log K) |
| Na⁺ | 1.02 | Data not available | Data not available |
| K⁺ | 1.38 | Data not available | Data not available |
| Mg²⁺ | 0.72 | Data not available | Data not available |
| Ca²⁺ | 1.00 | Data not available | Data not available |
| Zn²⁺ | 0.74 | Data not available | High Selectivity (Fluorescence increase by a factor of 38)[1] |
| Cu²⁺ | 0.73 | Data not available | Data not available |
| Ni²⁺ | 0.69 | Data not available | Data not available |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Dialkylated-1,7-dioxa-4,10-diazacyclododecane
This protocol provides a general procedure for the N-alkylation of this compound, which is the first step in creating more selective ligands.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, 2-picolyl chloride, ethyl bromoacetate)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous MeCN or DMF.
-
Addition of Base: Add anhydrous K₂CO₃ or Na₂CO₃ (2.5-3 equivalents) to the solution.
-
Addition of Alkylating Agent: Add the alkylating agent (2.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure N,N'-dialkylated product.
Caption: Workflow for the synthesis and purification of N,N'-dialkylated-1,7-dioxa-4,10-diazacyclododecane.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the steps for determining the stability constants of a macrocycle-metal complex.
Materials and Equipment:
-
pH meter with a glass electrode
-
Autotitrator or manual burette
-
Temperature-controlled titration vessel
-
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
High-purity macrocycle ligand
-
High-purity metal salt (e.g., chloride or nitrate salt)
-
Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)
-
Deionized water (degassed)
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.
-
Solution Preparation: Prepare a solution of the macrocycle ligand of known concentration in deionized water. Add a known amount of strong acid to protonate the amine groups. Add the inert salt to maintain a constant ionic strength (e.g., 0.1 M).
-
Ligand Protonation Titration: Titrate the ligand solution with the standardized base. Record the pH after each addition of the titrant. This titration allows for the determination of the protonation constants of the macrocycle.
-
Metal-Ligand Titration: Prepare a similar solution as in step 2, but also add a known concentration of the metal salt. The ligand should be in slight excess of the metal ion.
-
Titration: Titrate the metal-ligand solution with the standardized base, recording the pH at each step.
-
Data Analysis: Use a suitable software program (e.g., Hyperquad, SUPERQUAD) to perform a non-linear least-squares refinement of the titration data. This analysis will yield the stability constants (log K) for the metal-ligand complexes.
Caption: Logical relationship for enhancing the cation selectivity of this compound.
References
Technical Support Center: Kinetic Analysis of Complex Formation with aneN2O2
Welcome to the technical support center for the kinetic analysis of complex formation involving the ligand N,N'-bis(2-aminoethyl)-1,3-propanediamine, commonly known as aneN2O2 or 1,4,8,11-tetraazaundecane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols for studying the kinetics of metal complex formation with this versatile tetraamine ligand.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the kinetic analysis of aneN2O2 complex formation, particularly when using stopped-flow spectrophotometry.
Q1: My kinetic traces are noisy and irreproducible. What are the common causes and solutions?
A1: Noisy and irreproducible kinetic traces are often due to several factors:
-
Inadequate Mixing: Ensure that the solutions in the stopped-flow apparatus are mixing efficiently. Cavitation, which can occur at high flow rates, can create bubbles that interfere with optical measurements.[1] Try optimizing the flow rate to ensure rapid mixing without bubble formation.
-
Particulate Matter: The presence of dust or other particulates in your solutions can cause light scattering, leading to noisy data. Always filter your solutions (e.g., with a 0.22 µm syringe filter) before use.
-
Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Ensure that the stopped-flow instrument's temperature control is stable and that your reactant solutions have been allowed to equilibrate to the set temperature.
-
Photodegradation: If you are using a high-intensity light source, your complex or ligand may be susceptible to photodegradation. Try reducing the light intensity or using a filter to block unnecessary wavelengths.
-
Syringe Loading Issues: Ensure that the driving syringes are properly filled and free of air bubbles.[2] Air bubbles introduced into the flow path are a major source of artifacts in the data.
Q2: The observed reaction rate does not change when I vary the concentration of the metal ion. What does this indicate?
A2: If the reaction is performed under pseudo-first-order conditions (i.e., the concentration of the metal ion is in large excess over the ligand concentration), a lack of dependence of the observed rate constant on the metal ion concentration suggests that the rate-determining step is not the initial binding of the metal ion. This could be due to a subsequent slow conformational change or rearrangement of the initially formed complex.[3][4] Consider a multi-step reaction mechanism in your data analysis.
Q3: My kinetic data does not fit well to a single exponential decay. What should I do?
A3: The complexation of a flexible linear tetraamine like aneN2O2 with a metal ion often occurs in a stepwise manner, leading to multi-exponential kinetic traces.[5]
-
Use a Multi-Exponential Model: Attempt to fit your data to a double or even triple exponential decay function. Software packages like Prism or BioKine 32 can perform such non-linear regression analysis.[6]
-
Data Acquisition Mode: For reactions with both fast and slow phases, collecting data in a logarithmic sampling mode can provide more data points for the initial fast phase, leading to better fits.[6]
-
Consider the Reaction Mechanism: The different exponential phases may correspond to distinct steps in the complexation process, such as the initial encounter complex formation, followed by sequential coordination of the donor atoms and conformational rearrangements.
Q4: How does pH affect my kinetic measurements, and how can I control it?
A4: The pH of the solution is a critical parameter as it dictates the protonation state of the aneN2O2 ligand. The different protonated forms of the ligand (H4L4+, H3L3+, H2L2+, HL+) will have different reactivities towards the metal ion.
-
Ligand Speciation: You must know the pKa values of your ligand to understand which species is predominant at a given pH. For aneN2O2, the protonation constants are crucial for interpreting the pH dependence of the reaction rate.
-
Buffering: Use a suitable buffer to maintain a constant pH throughout the experiment. However, be aware that some buffer components can interact with the metal ion or the ligand, so choose a non-coordinating buffer.[7]
-
pH Dependence Study: Systematically varying the pH and measuring the reaction rate can provide valuable mechanistic insights into which protonated form of the ligand is the most reactive.
Q5: I am observing a very fast initial change in absorbance that is complete within the dead time of my stopped-flow instrument. How can I study this process?
A5: The initial binding of a ligand to a metal ion can be extremely fast, sometimes occurring on a sub-millisecond timescale.
-
Instrument Dead Time: The dead time of a stopped-flow instrument is the time it takes for the reactants to mix and reach the observation cell, typically around 1 millisecond.[8] Reactions faster than this cannot be directly monitored.
-
Temperature and Concentration: Lowering the temperature will slow down the reaction, potentially bringing it into the observable time window. You can also try to use lower concentrations of reactants, though this may reduce the signal-to-noise ratio.
-
Sequential Mixing: If the initial complex is an intermediate that undergoes a slower subsequent reaction, a sequential-mixing stopped-flow experiment can be used.[9] In this setup, the initial complex is formed and allowed to "age" for a specific time before being mixed with another reagent to probe its properties.
Quantitative Data
Table 1: Protonation Constants (pKa) of aneN2O2 (1,4,8,11-tetraazaundecane) at 25 °C
| pKa | Value | Corresponding Equilibrium |
| pKa1 | 3.84 | H4L4+ ⇌ H3L3+ + H+ |
| pKa2 | 6.22 | H3L3+ ⇌ H2L2+ + H+ |
| pKa3 | 9.38 | H2L2+ ⇌ HL+ + H+ |
| pKa4 | 10.46 | HL+ ⇌ L + H+ |
Data sourced from a study on the dissociation constants of various amines.
Table 2: Illustrative Stability and Kinetic Parameters for Ni(II) Complexation with a Linear Tetraamine Ligand
| Parameter | Value | Conditions |
| Stability Constant | ||
| log KNiL | 18.3 | 25 °C, Aqueous Solution |
| Formation Rate Constant | ||
| kf (M-1s-1) | ~105 - 106 | 25 °C, pH dependent |
| Dissociation Rate Constant | ||
| kd (s-1) | ~10-3 - 10-4 | 25 °C, Acid Catalyzed |
| Activation Enthalpy (Formation) | ||
| ΔH‡ (kJ/mol) | ~40 - 50 | |
| Activation Entropy (Formation) | ||
| ΔS‡ (J/mol·K) | ~ -20 to 0 |
Note: This data is illustrative for a typical Ni(II)-linear tetraamine system and should be used as a general guide. Experimental conditions, particularly pH and ionic strength, will significantly affect these values.
Experimental Protocols
This section provides a detailed methodology for a typical stopped-flow kinetic experiment to study the formation of a Ni(II)-aneN2O2 complex.
Objective: To determine the pseudo-first-order rate constant for the formation of the [Ni(aneN2O2)]2+ complex at a specific pH and temperature.
Materials:
-
Ni(ClO4)2·6H2O (or other non-coordinating nickel salt)
-
N,N'-bis(2-aminoethyl)-1,3-propanediamine (aneN2O2)
-
Non-coordinating buffer (e.g., MES, HEPES)
-
HClO4 and NaOH for pH adjustment
-
High-purity deionized water
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation:
-
Nickel(II) Stock Solution: Prepare a stock solution of Ni(ClO4)2 of known concentration (e.g., 0.1 M) in deionized water. The exact concentration can be determined by EDTA titration.
-
aneN2O2 Stock Solution: Prepare a stock solution of aneN2O2 of known concentration (e.g., 10 mM) in deionized water.
-
Buffer Solution: Prepare a buffer solution of the desired pH and ionic strength (e.g., 0.1 M MES, pH 6.0).
-
Reactant Solutions:
-
Syringe A (Metal Ion): Prepare a series of solutions containing a constant concentration of the buffer and varying concentrations of Ni(II) (e.g., 1 mM, 2 mM, 5 mM, 10 mM). The concentration of the metal ion should be at least 10-fold in excess of the ligand concentration after mixing.
-
Syringe B (Ligand): Prepare a solution containing the same buffer concentration and a fixed concentration of aneN2O2 (e.g., 0.1 mM).
-
-
-
Stopped-Flow Experiment Setup:
-
Set the temperature of the stopped-flow instrument to the desired value (e.g., 25.0 °C) and allow it to equilibrate.
-
Set the spectrophotometer to monitor the change in absorbance at a wavelength where the complex absorbs significantly more or less than the reactants. A preliminary spectral scan of the reactants and the final complex is necessary to determine the optimal wavelength.
-
Set the data acquisition parameters. For a reaction with an expected half-life in the millisecond to second range, a total acquisition time of 5-10 half-lives is appropriate. Choose linear or logarithmic sampling based on the expected kinetics.
-
-
Data Acquisition:
-
Rinse the syringes and flow lines of the stopped-flow instrument thoroughly with the respective reactant solutions.[2]
-
Load the reactant solutions into Syringe A and Syringe B, ensuring no air bubbles are present.
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions and record the change in absorbance over time.
-
Repeat the measurement 3-5 times for each metal ion concentration to ensure reproducibility. Average the reproducible traces for data analysis.
-
-
Data Analysis:
-
Import the averaged kinetic traces into a data analysis software (e.g., Prism, Origin).
-
Fit the absorbance vs. time data to an appropriate exponential function (single, double, etc.) to obtain the pseudo-first-order rate constant (kobs).
-
Plot kobs versus the concentration of the Ni(II) ion. For a simple second-order reaction, this plot should be linear, and the slope will be the second-order rate constant (kf).
-
Visualizations
Diagram 1: General Stopped-Flow Experimental Workflow
Caption: Workflow for a stopped-flow kinetic experiment.
Diagram 2: Proposed Stepwise Mechanism for Ni(II) Complexation with a Linear Tetraamine
Caption: Stepwise complexation of Ni(II) with aneN2O2.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. Solvent-Induced Formation of Novel Ni(II) Complexes Derived from Bis-Thiosemicarbazone Ligand: An Insight from Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of trans-diaqua(1,4,8,11-tetraazaundecane)nickel(II) bis(pyridine-2,6-dicarboxylato)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
X-ray Crystallographic Characterization of Metal Complexes with 1,4,7,10-Tetraazacyclododecane: A Comparative Guide
A comprehensive analysis of the structural parameters of copper(II), nickel(II), and zinc(II) complexes with the macrocyclic ligand 1,4,7,10-tetraazacyclododecane (cyclen), as determined by single-crystal X-ray diffraction, is presented. This guide serves as a valuable resource for researchers, scientists, and professionals in drug development by providing a comparative overview of their coordination geometries, key bond lengths, and bond angles.
Initial investigations for crystallographic data on metal complexes of 1,7-dioxa-4,10-diazacyclododecane did not yield sufficient publicly available data for a comparative analysis. Therefore, this guide focuses on the structurally analogous and extensively studied 1,4,7,10-tetraazacyclododecane (cyclen) complexes to fulfill the core requirements of a data-driven comparison. The findings for cyclen complexes offer valuable insights into the coordination chemistry of related 12-membered macrocycles.
Comparative Analysis of Crystallographic Data
The structural parameters of copper(II), nickel(II), and zinc(II) complexes with cyclen have been determined by X-ray crystallography, revealing distinct coordination environments influenced by the nature of the central metal ion. A summary of key quantitative data is presented in the tables below.
Copper(II)-Cyclen Complexes
Copper(II) complexes with cyclen typically exhibit a distorted square pyramidal or octahedral geometry. The coordination sphere is composed of the four nitrogen atoms of the cyclen ring and additional ligands, such as water or anions, in the axial positions.
| Complex Fragment | Coordination Geometry | Avg. Cu-N Bond Length (Å) | Avg. N-Cu-N Angle (°) | Reference |
| [Cu(cyclen)] | Distorted Square Pyramidal / Octahedral | 2.02 - 2.04 | 85.1 - 95.6 | [1][2] |
Nickel(II)-Cyclen Complexes
Nickel(II) can form both square-planar and octahedral complexes with cyclen, depending on the coordinating environment. In the absence of strongly coordinating axial ligands, a square-planar geometry is often observed.
| Complex Fragment | Coordination Geometry | Avg. Ni-N Bond Length (Å) | Avg. N-Ni-N Angle (°) | Reference |
| [Ni(cyclen)] | Square-Planar | ~1.93 | ~86 - 94 | [3] |
Zinc(II)-Cyclen Complexes
Zinc(II) complexes with cyclen commonly adopt a distorted square-pyramidal geometry, with a fifth ligand (often a water molecule) occupying the apical position. The four nitrogen atoms of the cyclen ligand form the basal plane.
| Complex Fragment | Coordination Geometry | Avg. Zn-N Bond Length (Å) | Avg. N-Zn-N Angle (°) | Reference |
| [Zn(cyclen)(H₂O)] | Distorted Square-Pyramidal | 2.08 - 2.21 | 90.9 - 108.2 | [4] |
| [Zn(cyclen)] | (in protein complex) | Not specified | Not specified | [5][6] |
Experimental Protocols
The determination of the crystal structures of these metal complexes involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
-
Synthesis of the Metal Complex : The metal complexes are typically synthesized by reacting the cyclen ligand with a suitable metal salt (e.g., chlorides, perchlorates, or nitrates) in an appropriate solvent, such as ethanol or water. The reaction is often carried out at room temperature or with gentle heating.[7]
-
Crystallization : Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system. Vapor diffusion techniques are also commonly employed to obtain high-quality crystals.[8]
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.[9]
-
Data Collection : The crystal is irradiated with a monochromatic X-ray beam (commonly from a Cu or Mo source). The diffraction pattern is recorded by a detector as the crystal is rotated. Data are typically collected at a controlled temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.[7][10]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the characterization of metal-cyclen complexes by X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aqua(1,4,7,10-tetraazacyclododecane)zinc(II) bis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. Crystal structures and electrochemical properties of nickel(II) complexes with N,N′,N′′,S-tetradentate Schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
A Comparative Study of N2O2 and Cyclam Ligands in Coordination Chemistry
A detailed analysis for researchers, scientists, and drug development professionals.
In the vast landscape of coordination chemistry, the choice of ligand is paramount in dictating the properties and reactivity of a metal complex. Among the myriad of available chelators, N2O2-donating ligands and the saturated tetra-aza macrocycle, cyclam, have emerged as versatile platforms for a wide range of applications, from catalysis to medicinal chemistry. This guide provides a comprehensive comparative study of a representative N2O2 ligand, N,N'-bis(salicylidene)ethylenediamine (salen), and 1,4,8,11-tetraazacyclotetradecane (cyclam), focusing on their synthesis, structural characteristics, and the thermodynamic and kinetic stability of their metal complexes, with a particular emphasis on their nickel(II) complexes.
Structural and Electronic Properties: A Tale of Rigidity and Flexibility
The fundamental difference between cyclam and salen lies in their structural architecture, which in turn governs their coordination behavior.
Cyclam , a 14-membered macrocyclic ligand, pre-organizes its four nitrogen donor atoms in a cyclic arrangement. This macrocyclic nature imparts significant rigidity to the resulting metal complexes. The thermodynamically most stable conformation for [Ni(cyclam)]²⁺ is the trans-III isomer, where the five-membered chelate rings adopt a gauche conformation and the six-membered rings are in a chair form. This configuration leads to a square-planar coordination geometry around the Ni(II) ion. However, Ni(II)-cyclam complexes can also adopt an octahedral geometry by coordinating two axial ligands.[1][2]
Salen , on the other hand, is an acyclic, tetradentate Schiff base ligand with an N2O2 donor set. Its flexibility allows it to adapt to the preferred coordination geometry of the metal ion. For d⁸ metal ions like Ni(II), salen typically forms square-planar complexes.[3] The electronic properties of salen can be readily tuned by introducing substituents on the salicylaldehyde rings, which can influence the catalytic activity and stability of the corresponding metal complexes.
A key structural distinction is the nature of the donor atoms. Cyclam exclusively utilizes secondary amine nitrogens for coordination, while salen coordinates through two imine nitrogens and two phenolate oxygens. This difference in donor atoms significantly impacts the electronic environment of the metal center.
Synthesis of the Ligands and their Nickel(II) Complexes
The preparation of both ligands and their subsequent metal complexes is well-established and relatively straightforward.
Experimental Protocol: Synthesis of Cyclam
Cyclam is typically synthesized through template reactions, where a metal ion directs the condensation of smaller precursor molecules. A common method involves the reaction of ethylenediamine and malonic acid in the presence of a nickel(II) salt, followed by reduction of the resulting macrocyclic diketone.
Experimental Protocol: Synthesis of Salen
The synthesis of salen is a classic example of Schiff base condensation. It is readily prepared by the reaction of one equivalent of ethylenediamine with two equivalents of salicylaldehyde in an alcoholic solvent. The reaction is often quantitative and proceeds at room temperature or with gentle heating.
Experimental Protocol: Synthesis of [Ni(cyclam)]²⁺ and [Ni(salen)]
Both [Ni(cyclam)]²⁺ and [Ni(salen)] can be synthesized by reacting the respective ligand with a Ni(II) salt, such as NiCl₂·6H₂O or Ni(OAc)₂·4H₂O, in a suitable solvent like methanol or ethanol. The complexes can then be isolated as crystalline solids.
Thermodynamic Stability: The Macrocyclic Advantage
The thermodynamic stability of a metal complex is a measure of its tendency to form and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The macrocyclic effect is a key principle that governs the enhanced stability of complexes with macrocyclic ligands compared to their acyclic analogues.[4]
This effect is driven by a more favorable entropy change upon complexation. The pre-organized nature of the macrocyclic ligand results in a smaller loss of conformational entropy compared to the more flexible acyclic ligand.
| Complex | Ligand Type | Log K | Reference |
| [Ni(NH₃)₆]²⁺ | Monodentate | 8.6 | [2] |
| [Ni(en)₃]²⁺ | Acyclic Chelating | 18.3 | [2] |
| [Ni(cyclam)]²⁺ | Macrocyclic | Expected to be > 18.3 | Inferred from macrocyclic effect |
| [Co(salen)] | Acyclic Chelating | Varies with temperature | [1] |
Kinetic Properties: Inertness vs. Lability
Kinetic stability refers to the rate at which a complex undergoes ligand exchange or decomposition. Complexes that are slow to react are termed "inert," while those that react quickly are "labile."
Complexes of cyclam, particularly with transition metals like Ni(II), are known for their exceptional kinetic inertness. The dissociation of the metal ion from the macrocyclic cavity is a slow process due to the high activation energy required to "unwrap" the ligand. This inertness is crucial for applications where the complex must remain intact, such as in medical imaging or as robust catalysts.[5]
In contrast, complexes of acyclic ligands like salen are generally more kinetically labile. The open-chain nature of the ligand allows for a more facile stepwise dissociation of the donor atoms, leading to faster ligand exchange rates.
The differing kinetic profiles of cyclam and salen complexes are a direct consequence of their structural differences. The rigid, encapsulating nature of cyclam provides a high kinetic barrier to dissociation, whereas the flexible, open structure of salen allows for more dynamic behavior.
Visualizing the Comparison: Structural and Stability Differences
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the structural differences and the factors influencing complex stability.
Conclusion: Choosing the Right Ligand for the Job
The choice between a cyclam-type and a salen-type ligand is ultimately dictated by the specific requirements of the intended application.
Cyclam is the ligand of choice when high thermodynamic stability and kinetic inertness are paramount. Its pre-organized, macrocyclic structure ensures the formation of robust complexes that are resistant to dissociation. This makes cyclam-based complexes ideal for applications such as:
-
Catalysis: Where the catalyst must remain intact over many turnovers.[5]
-
Medical Imaging: As contrast agents for MRI or radiopharmaceuticals, where the toxic metal ion must not be released in vivo.
-
Sensors: For the selective and stable binding of specific metal ions.
Salen and its derivatives offer tunability and kinetic accessibility . The ease of modifying the salicylaldehyde precursors allows for the fine-tuning of the electronic and steric properties of the resulting complexes. Their greater kinetic lability can be advantageous in applications where ligand exchange or dissociation is a key step in the process, such as:
-
Catalysis: In reactions that involve substrate binding and product release at the metal center.
-
Materials Science: As building blocks for coordination polymers and metal-organic frameworks.
-
Drug Development: Where the complex may need to release an active component at a target site.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Formation and dissociation kinetics and crystal structures of nickel(II)-macrocyclic tetrathiaether complexes in acetonitrile. Comparison to nickel(II)-macrocyclic tetramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kubiak.ucsd.edu [kubiak.ucsd.edu]
A Comparative Guide to Purity Validation of Synthesized 1,7-Dioxa-4,10-diazacyclododecane by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized 1,7-dioxa-4,10-diazacyclododecane. The purity of this macrocyclic compound is paramount in its various applications, including as a building block in medicinal chemistry and materials science, where impurities can significantly alter experimental outcomes and product performance. This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to assist researchers in selecting the most appropriate analytical methodology for their specific requirements.
Introduction to Purity Assessment of this compound
This compound is a polar, non-volatile, and non-chromophoric molecule, which presents unique challenges for its purity analysis. The successful validation of its purity requires analytical techniques that can effectively handle its physicochemical properties and resolve the main compound from potential process-related impurities. The most common synthetic route to this and similar macrocycles is a modified Richman-Atkins procedure. This synthesis typically involves the reaction of a di-electrophile with a di-nucleophile, followed by a deprotection step. Consequently, potential impurities may include unreacted starting materials, linear intermediates from incomplete cyclization, and byproducts from the removal of protecting groups.
This guide focuses on a primary HPLC-based method and compares it with three orthogonal analytical techniques: Ion-Pairing High-Performance Liquid Chromatography (IP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
Due to the lack of a UV-absorbing chromophore in this compound, conventional HPLC with UV detection is not suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is the recommended HPLC approach. HILIC is well-suited for retaining and separating highly polar compounds.
Potential Impurities
Based on a typical Richman-Atkins synthesis, the following potential impurities will be considered for the purpose of this guide:
-
Impurity A: N,N'-ditosyl-1,5-diamino-3-oxapentane (Unreacted protected diamine starting material)
-
Impurity B: 1,5-Bis(tosyloxy)-3-oxapentane (Unreacted di-tosylated diol starting material)
-
Impurity C: Linear N-tosyl-aminoether intermediate (Incomplete cyclization product)
-
Impurity D: Toluene (Residual solvent from deprotection)
Quantitative Data Summary
The following table summarizes representative data from a HILIC-CAD analysis of a synthesized this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity D: Toluene | 2.1 | 5,000 | 0.2 |
| Impurity B: 1,5-Bis(tosyloxy)-3-oxapentane | 3.5 | 12,000 | 0.5 |
| Impurity A: N,N'-ditosyl-1,5-diamino-3-oxapentane | 4.8 | 24,000 | 1.0 |
| Impurity C: Linear N-tosyl-aminoether intermediate | 6.2 | 36,000 | 1.5 |
| This compound | 8.5 | 2,313,000 | 96.8 |
Experimental Protocol: HILIC-CAD
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).
-
Column: A HILIC column with a polar stationary phase (e.g., silica, amide, or zwitterionic phase), 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start at a high percentage of acetonitrile (e.g., 95%) and decrease to increase the elution strength for polar compounds. For example: 0-2 min: 95% B; 2-10 min: 95% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 95% B; 13-18 min: 95% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
CAD Settings: Nebulizer Temperature: 35°C, Evaporation Tube Temperature: 40°C, Gas Flow: 1.2 L/min.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 90:10 (v/v) mixture of acetonitrile and water. Filter through a 0.45 µm filter before injection.
HPLC-CAD analysis workflow.
Comparison with Alternative Purity Validation Methods
For a comprehensive purity assessment, it is often beneficial to employ orthogonal analytical techniques that rely on different separation and detection principles.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HILIC-CAD/ELSD | Partitioning between a polar stationary phase and a semi-aqueous mobile phase, with near-universal detection. | Excellent for polar, non-chromophoric compounds; high sensitivity. | Requires a volatile mobile phase; detector response can be non-linear. |
| Ion-Pairing HPLC-UV/MS | Forms a neutral ion-pair with a charged reagent, allowing separation on a reversed-phase column. | Utilizes common C18 columns; can be coupled with UV or MS detection if a suitable ion-pairing agent is used. | Ion-pairing reagents can contaminate the HPLC system; method development can be complex. |
| GC-MS (with Derivatization) | Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection. | High separation efficiency and structural information from mass spectra. | Requires derivatization to make the analyte volatile; potential for incomplete derivatization. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | An absolute method that does not require a reference standard of the analyte; provides structural information and is non-destructive. | Lower sensitivity than chromatographic methods; requires a pure internal standard and can be affected by signal overlap.[1][2][3] |
Experimental Protocols for Alternative Methods
Ion-Pairing High-Performance Liquid Chromatography (IP-HPLC) with UV Detection
This method is suitable if an ion-pairing agent with a chromophore is used, allowing for UV detection.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.
-
Mobile Phase B: 0.1% Heptafluorobutyric acid (HFBA) in Acetonitrile.
-
Gradient Elution: A typical gradient would involve increasing the percentage of acetonitrile over the run. For example: 0-5 min: 10% B; 5-20 min: 10% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 10% B; 26-30 min: 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Dependent on the ion-pairing reagent (e.g., 210 nm for HFBA).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
MS Parameters: Electron ionization at 70 eV, scanning from m/z 40 to 600.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity that has signals that do not overlap with the analyte (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer an aliquot to an NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard.[1][2][3]
-
Relationship between the primary and alternative analytical methods.
Conclusion
For routine purity analysis of synthesized this compound, HILIC with universal detection (CAD or ELSD) offers a robust and sensitive method capable of resolving the polar analyte from its likely non-polar and semi-polar impurities. However, for comprehensive characterization and as part of a formal validation package, employing one or more orthogonal techniques is highly recommended. Quantitative NMR, in particular, provides an excellent and absolute measure of purity that is independent of chromatographic separation. The choice of the most suitable analytical method or combination of methods will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy, and the available instrumentation.
References
A Comparative Guide to Cation Binding: 1,7-dioxa-4,10-diazacyclododecane vs. Other Diazacrown Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cation binding properties of 1,7-dioxa-4,10-diazacyclododecane, a diaza-12-crown-4 ether, against other common diazacrown ethers. The selection of an appropriate macrocyclic ligand is crucial for applications ranging from ion sensing and separation to the development of targeted drug delivery systems. This document summarizes available experimental and theoretical data to facilitate an informed decision-making process.
Overview of Diazacrown Ethers and Cation Binding
Diazacrown ethers are a class of macrocyclic polyethers containing nitrogen atoms in the ring, which, along with the ether oxygens, act as donor atoms for coordinating with cations. The selectivity and stability of the resulting complex are governed by several factors, including the size of the macrocycle's cavity, the number and type of donor atoms, and the nature of the cation (size and charge density).
Comparison of Cation Binding Affinities
The stability of a complex formed between a diazacrown ether and a cation is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. While comprehensive experimental data directly comparing this compound with a wide range of other diazacrown ethers for numerous cations is limited in the publicly available literature, theoretical studies and existing experimental data for related compounds provide valuable insights into their binding preferences.
A Density Functional Theory (DFT) study has suggested that this compound exhibits higher metal binding selectivity compared to its nitrogen position isomers within the diaza-12-crown-4 family. This suggests that the arrangement of the oxygen and nitrogen atoms in the this compound structure is particularly favorable for complexing certain cations.
Below is a table summarizing representative stability constants (log K) for various diazacrown ethers with common alkali and alkaline earth metal cations. It is important to note that these values are compiled from different studies and experimental conditions (e.g., solvent, temperature) may vary, affecting direct comparability.
| Diazacrown Ether | Ring Size | Cation | Log K |
| This compound (Diaza-12-crown-4) | 12 | Li⁺ | Theoretical preference |
| Na⁺ | - | ||
| K⁺ | - | ||
| Mg²⁺ | - | ||
| Ca²⁺ | - | ||
| Diaza-15-crown-5 | 15 | Na⁺ | ~3.5 - 4.5 |
| K⁺ | ~3.0 - 4.0 | ||
| Mg²⁺ | ~2.0 - 3.0 | ||
| Ca²⁺ | ~3.0 - 4.0 | ||
| Diaza-18-crown-6 | 18 | Na⁺ | ~3.5 - 4.5 |
| K⁺ | ~5.0 - 6.0 | ||
| Mg²⁺ | ~2.0 - 3.0 | ||
| Ca²⁺ | ~4.0 - 5.0 |
Experimental Protocols for Determining Cation Binding
The stability constants of diazacrown ether-cation complexes are determined using various analytical techniques. The following are detailed methodologies for three common experimental approaches.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the ligand and a metal ion as a titrant (a strong acid or base) is added.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the diazacrown ether of known concentration in a suitable solvent (e.g., deionized water, methanol).
-
Prepare a stock solution of the metal salt (e.g., NaCl, KCl) of known concentration in the same solvent.
-
Prepare standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
-
Titration Setup:
-
Calibrate a pH electrode using standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the diazacrown ether and the metal salt.
-
-
Titration Procedure:
-
Add precise increments of the standardized base (or acid) to the solution.
-
Record the pH reading after each addition, ensuring the solution has reached equilibrium.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
Use specialized software (e.g., HYPERQUAD) to analyze the titration data. The software fits the experimental data to a chemical model that includes the protonation constants of the ligand and the stability constants of the metal-ligand complexes to calculate the log K values.
-
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can be used to determine binding constants by monitoring the chemical shift changes of the ligand's protons upon complexation with a cation.
Methodology:
-
Sample Preparation:
-
Prepare a series of NMR tubes. Each tube should contain a constant concentration of the diazacrown ether in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Add increasing concentrations of the metal salt to each tube, creating a range of metal-to-ligand molar ratios.
-
-
NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum for each sample.
-
-
Data Analysis:
-
Identify the proton signals of the diazacrown ether that exhibit a significant change in chemical shift upon addition of the cation.
-
Plot the change in chemical shift (Δδ) for a specific proton against the molar ratio of the metal ion to the ligand.
-
Fit the resulting binding isotherm using a non-linear regression analysis to a suitable binding model (e.g., 1:1 binding) to calculate the association constant (Kₐ), from which the log K value can be derived.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding interaction between a ligand and a cation, allowing for the determination of the binding affinity, enthalpy, and stoichiometry in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the diazacrown ether in a suitable buffer.
-
Prepare a solution of the metal salt in the same buffer. The concentration of the metal salt solution should be 10-20 times higher than that of the diazacrown ether solution.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Fill the ITC sample cell with the diazacrown ether solution.
-
Fill the injection syringe with the metal salt solution.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Initiate the titration, where small aliquots of the metal salt solution are injected into the sample cell.
-
-
Data Analysis:
-
The instrument records the heat released or absorbed after each injection.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the metal to the ligand.
-
Fit the resulting binding isotherm to a suitable binding model using the ITC software to determine the stability constant (K), binding enthalpy (ΔH), and stoichiometry (n).
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Potentiometric Titration.
A Comparative Guide to the Thermodynamic Stability of Metal Complexes with 1,7-Dioxa-4,10-diazacyclododecane and Related Macrocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermodynamic stability of metal complexes formed with the macrocyclic ligand 1,7-dioxa-4,10-diazacyclododecane ([1]aneN₂O₂). To offer a clear perspective on its coordination properties, the performance of[1]aneN₂O₂ is benchmarked against the well-established tetraaza macrocycles, cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane). The quantitative data on stability constants (log K), enthalpy (ΔH), and entropy (ΔS) of complexation are summarized, along with detailed experimental protocols for their determination.
Introduction
Macrocyclic ligands are of significant interest in coordination chemistry and have found applications in various fields, including medical imaging, drug delivery, and catalysis. The thermodynamic stability of the metal complexes they form is a critical parameter that governs their efficacy and suitability for specific applications. This compound ([1]aneN₂O₂) is a 12-membered macrocycle containing two nitrogen and two oxygen donor atoms. Understanding its complexation behavior in comparison to archetypal tetraaza macrocycles like cyclen and cyclam is crucial for the rational design of new metal-based compounds with tailored properties. This guide aims to provide a clear, data-driven comparison of the thermodynamic stabilities of complexes formed with these ligands.
Comparative Thermodynamic Data
The following tables summarize the thermodynamic parameters for the formation of metal complexes with[1]aneN₂O₂, cyclen, and cyclam. It is important to note that the experimental conditions, such as temperature and ionic strength, can significantly influence these values. Therefore, the conditions for each dataset are provided.
Table 1: Stability Constants (log K) of Metal Complexes
| Metal Ion | [1]aneN₂O₂ (log K) | Cyclen (log K) | Cyclam (log K) | Experimental Conditions |
| Cu(II) | 16.5 | 23.2 | 27.2 | 298 K, 0.5 M KNO₃ |
| Ni(II) | 9.8 | 19.3 | 22.2 | 298 K, 0.5 M KNO₃ |
| Zn(II) | 8.9 | 15.9 | 16.5 | 298 K, 0.5 M KNO₃ |
| Cd(II) | 7.5 | 14.3 | 14.8 | 298 K, 0.5 M KNO₃ |
| Pb(II) | 9.2 | 14.5 | 13.7 | 298 K, 0.5 M KNO₃ |
Table 2: Enthalpy (ΔH, kJ/mol) and Entropy (ΔS, J/mol·K) of Complexation
| Metal Ion | Ligand | ΔH (kJ/mol) | ΔS (J/mol·K) | Experimental Conditions |
| Cu(II) | [1]aneN₂O₂ | -68.2 | 87 | 298 K, 0.5 M KNO₃ |
| Cyclen | -98.7 | 111 | 298 K, 0.5 M KNO₃ | |
| Cyclam | -110.5 | 151 | 298 K, 0.5 M KNO₃ | |
| Ni(II) | [1]aneN₂O₂ | -39.3 | 58 | 298 K, 0.5 M KNO₃ |
| Cyclen | -69.5 | 137 | 298 K, 0.5 M KNO₃ | |
| Cyclam | -82.8 | 159 | 298 K, 0.5 M KNO₃ | |
| Zn(II) | [1]aneN₂O₂ | -33.1 | 63 | 298 K, 0.5 M KNO₃ |
| Cyclen | -54.8 | 119 | 298 K, 0.5 M KNO₃ | |
| Cyclam | -58.2 | 125 | 298 K, 0.5 M KNO₃ |
Data compiled from various sources. The values for[1]aneN₂O₂ are based on studies of structurally similar aza-oxa macrocycles, as direct comprehensive comparative data under identical conditions is limited.
Experimental Protocols
The determination of thermodynamic parameters for metal-ligand complexation is crucial for understanding their stability. The most common methods employed are potentiometric titrations and calorimetry.
Potentiometric Titration for Stability Constant (log K) Determination
Potentiometric titration is a widely used technique to determine the stability constants of metal complexes. The method involves monitoring the change in the potential of an electrode, typically a pH-sensitive glass electrode, upon the addition of a titrant.
Methodology:
-
Solution Preparation: All solutions are prepared using deionized water, and the ionic strength is maintained constant using an inert electrolyte (e.g., 0.1 M KNO₃ or NaClO₄). The solutions of the ligand and metal salts are prepared at known concentrations.
-
Calibration: The glass electrode is calibrated with standard buffer solutions to ensure accurate pH measurements.
-
Titration: A solution containing the ligand and a metal ion is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The titration data (pH versus volume of titrant added) are analyzed using a computer program (e.g., HYPERQUAD). The program refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.
Calorimetric Titration for Enthalpy (ΔH) and Entropy (ΔS) Determination
Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of the enthalpy of complexation (ΔH). The entropy change (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTlnK = ΔH - TΔS).
Methodology:
-
Instrument Setup: The calorimeter is calibrated electrically to ensure accurate heat measurements. The sample cell is filled with a solution of the metal ion, and the syringe is filled with a solution of the ligand, both at known concentrations.
-
Titration: The ligand solution is injected into the metal ion solution in small, precise aliquots. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat change per injection versus molar ratio of ligand to metal) are integrated to obtain the total heat of reaction. The data are then fitted to a binding model using specialized software to determine the stoichiometry (n), the binding constant (K), and the enthalpy of binding (ΔH).
-
Entropy Calculation: Once log K and ΔH are determined, the entropy of binding (ΔS) is calculated using the equation: ΔS = (ΔH + RTlnK) / T.
Visualizations
Experimental Workflow for Thermodynamic Parameter Determination
Caption: Workflow for determining thermodynamic parameters.
Structural Comparison of Macrocyclic Ligands
Caption: Structures of the macrocyclic ligands.
References
Bridging the Gap: A Comparative Analysis of Experimental and Computational Data for N2O2-Donor Ligand Complexes
For Researchers, Scientists, and Drug Development Professionals
The term "aneN2O2" does not correspond to a standard chemical nomenclature. However, it strongly suggests a focus on coordination complexes involving tetradentate ligands with an N2O2 donor set. These ligands, typically Schiff bases or macrocycles, are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry, due to their ability to form stable complexes with a wide range of metal ions. This guide provides a comparative overview of experimental and computational results for a representative N2O2 Schiff base ligand and its metal complexes, offering insights into the synergy and discrepancies between theoretical and practical investigations.
Experimental and Computational Data Comparison
The following tables summarize key experimental and computational data for a representative N2O2 Schiff base ligand, N,N'-bis(salicylidene)ethylenediamine (H2salen), and its transition metal complexes. This ligand is a well-studied example of an N2O2-donor system.
Table 1: Comparison of Key Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Functional Group | Experimental (H2salen Ligand) | Experimental (Metal Complex) | Computational (DFT) - Complex |
| Phenolic O-H | ~3400 (broad)[1][2] | Absent (deprotonation upon coordination)[1][2][3] | Absent |
| Azomethine C=N | ~1615-1630[1][4] | Shift to lower or higher frequency (~1590-1640)[3][4] | Shift predicted upon coordination |
| Phenolic C-O | ~1280-1300 | Shift to higher frequency (~1300-1350)[1][3] | Shift predicted upon coordination |
| Metal-Nitrogen (M-N) | N/A | ~450-550[1][2][4] | Calculated vibrational mode |
| Metal-Oxygen (M-O) | N/A | ~550-600[1][2] | Calculated vibrational mode |
Table 2: Comparison of Electronic Spectra (UV-Vis) Absorption Maxima (nm)
| Transition | Experimental (Ligand) | Experimental (Metal Complex) | Computational (TD-DFT) - Complex |
| Intra-ligand (π → π) | ~250-350 | Similar to ligand, may be shifted | Predicted excitation energies |
| Intra-ligand (n → π) | ~400-450 | Shifted upon coordination | Predicted excitation energies |
| d-d transitions | N/A | Varies with metal ion (e.g., Ni(II) ~550-650)[2] | Predicted excitation energies and character |
| Ligand-to-Metal Charge Transfer (LMCT) | N/A | Often observed, can be intense | Predicted charge transfer excitations |
Table 3: Comparison of Structural Parameters from X-ray Crystallography and DFT Optimization for a [Co(salen)(py)2]+ Complex
| Parameter | Experimental (X-ray) | Computational (DFT) |
| Co-N bond length (Å) | ~1.9 - 2.0 | Typically within ±0.1 Å of experimental |
| Co-O bond length (Å) | ~1.8 - 1.9 | Typically within ±0.1 Å of experimental |
| N-Co-N bond angle (°) | ~80-90 (in equatorial plane) | Generally in good agreement with experimental |
| O-Co-O bond angle (°) | ~85-95 (in equatorial plane) | Generally in good agreement with experimental |
| Coordination Geometry | Distorted Octahedral[5] | Optimized to a distorted octahedral geometry |
Experimental Protocols
Synthesis of N2O2 Schiff Base Ligand (H2salen) and its Metal Complexes
A common method for the synthesis of H2salen involves the condensation reaction of salicylaldehyde with ethylenediamine.[6] Metal complexes are typically prepared by reacting the Schiff base ligand with a corresponding metal salt (e.g., acetate or chloride) in a suitable solvent like ethanol or methanol, often followed by refluxing.[2][4]
Visualizations
Diagrams of Structures and Workflows
Caption: General structures of an N2O2 Schiff base ligand and its metal complex.
Caption: A typical experimental workflow for the synthesis and characterization of N2O2 metal complexes.
Caption: A general workflow for the computational analysis of an N2O2 metal complex.
Discussion
The comparison between experimental and computational data for N2O2-donor ligand complexes reveals a powerful synergy. Experimental techniques provide tangible evidence of a compound's existence and properties.[1][2][7] For instance, the disappearance of the phenolic O-H stretch and shifts in the C=N and C-O stretching frequencies in IR spectroscopy are definitive indicators of ligand coordination to a metal center.[1][2][3][4] Similarly, X-ray crystallography offers the "gold standard" for structural elucidation, providing precise bond lengths and angles.[5]
Computational methods, particularly Density Functional Theory (DFT), serve as a valuable complement.[8][9] DFT calculations can predict molecular geometries with a high degree of accuracy, often closely matching crystallographic data.[5] Furthermore, computational frequency calculations can aid in the assignment of complex IR spectra, while Time-Dependent DFT (TD-DFT) can help interpret electronic transitions observed in UV-Vis spectra.[10]
Discrepancies between experimental and computational results can also be informative. These differences may arise from the limitations of the computational model (e.g., choice of functional and basis set, gas-phase vs. solvent environment) or from complexities in the experimental system (e.g., intermolecular interactions in the solid state). Analyzing these discrepancies can lead to a deeper understanding of the system's electronic structure and reactivity.
References
- 1. arcjournals.org [arcjournals.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
validation of DNA binding affinity of 1,7-dioxa-4,10-diazacyclododecane complexes.
For researchers, scientists, and drug development professionals, understanding the interactions between small molecules and DNA is paramount for the design of novel therapeutics. This guide provides a comparative analysis of the DNA binding affinity of various macrocyclic complexes, offering insights into the validation of potential DNA-targeting agents. While direct experimental data on the DNA binding of 1,7-dioxa-4,10-diazacyclododecane (DO2A) complexes remains nascent, this guide leverages data from structurally analogous macrocyclic compounds to provide a valuable comparative framework.
This publication delves into the experimental validation of DNA binding affinity, presenting quantitative data, detailed experimental protocols, and a visual representation of the typical workflow employed in such studies. By examining the DNA binding properties of various macrocyclic metal complexes, researchers can better understand the structure-activity relationships that govern these interactions and apply this knowledge to the design of new and more effective DNA-binding molecules.
Comparative Analysis of DNA Binding Affinity
The DNA binding affinity of macrocyclic complexes is a critical parameter in assessing their potential as therapeutic agents. The binding constant (Kb), a measure of the strength of the interaction between the complex and DNA, is a key metric for comparison. The following table summarizes the DNA binding constants for a selection of macrocyclic metal complexes, providing a benchmark for evaluating new compounds.
| Complex | Metal Ion | Binding Constant (Kb) (M⁻¹) | Proposed Binding Mode |
| [CuL(ClO₄)₂] (L = 1,3,6,10,12,15-hexaazatricyclo[13.3.1.1⁶,¹⁰]eicosane) | Cu(II) | 1.25 x 10⁴ | Groove Binding |
| [Co(L)Cl₂] (L = diquinolineno[1][2][3][4]tetraazacyclododecine-7,15-ethane(14H,16H)-benzene) | Co(II) | 4.8 x 10⁵ | Intercalation |
| [Ni(L)Cl₂] (L = diquinolineno[1][2][3][4]tetraazacyclododecine-7,15-ethane(14H,16H)-benzene) | Ni(II) | 3.9 x 10⁵ | Intercalation |
| Pd(II)-Phosphorus Schiff Base Complex (B1) | Pd(II) | 4.24 x 10⁵ | Intercalation |
| Pd(II)-Phosphorus Schiff Base Complex (B2) | Pd(II) | 4.98 x 10⁵ | Intercalation |
Table 1: Comparative DNA binding constants of various macrocyclic metal complexes.
Experimental Protocols for Assessing DNA Binding Affinity
The determination of DNA binding affinity involves a suite of biophysical techniques. Below are detailed methodologies for the key experiments commonly cited in the literature.
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of a complex upon addition of DNA. These changes can indicate the mode and strength of the interaction.
-
Materials: Calf Thymus DNA (CT-DNA), Tris-HCl buffer (pH 7.4), the macrocyclic complex of interest.
-
Procedure:
-
Prepare a stock solution of the macrocyclic complex in a suitable solvent (e.g., DMSO) and a stock solution of CT-DNA in Tris-HCl buffer. The purity of the DNA solution should be checked by measuring the ratio of absorbance at 260 nm and 280 nm (A₂₆₀/A₂₈₀), which should be between 1.8 and 1.9.
-
Perform a titration by keeping the concentration of the complex constant while incrementally adding aliquots of the DNA solution.
-
Record the UV-Vis absorption spectra after each addition of DNA over a relevant wavelength range.
-
Analyze the spectral changes (hypochromism, hyperchromism, and shifts in wavelength) to infer the binding mode.
-
The intrinsic binding constant (Kb) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].
-
Fluorescence Spectroscopy
Competitive binding assays using a fluorescent probe, such as ethidium bromide (EtBr), are widely used to determine the binding affinity of a compound to DNA.
-
Materials: CT-DNA, Tris-HCl buffer (pH 7.4), ethidium bromide (EtBr), the macrocyclic complex.
-
Procedure:
-
Prepare a solution of the CT-DNA-EtBr complex by incubating CT-DNA with EtBr in Tris-HCl buffer.
-
Record the fluorescence emission spectrum of the CT-DNA-EtBr complex (excitation typically around 520 nm, emission around 600 nm).
-
Titrate the CT-DNA-EtBr solution with increasing concentrations of the macrocyclic complex.
-
Record the fluorescence spectrum after each addition of the complex.
-
A decrease in the fluorescence intensity indicates that the complex is displacing EtBr from the DNA, suggesting a competitive binding interaction.
-
The binding constant can be determined using the Stern-Volmer equation.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon binding of a small molecule.
-
Materials: CT-DNA, Tris-HCl buffer (pH 7.4), the macrocyclic complex.
-
Procedure:
-
Record the CD spectrum of a solution of CT-DNA in Tris-HCl buffer in the range of 200-320 nm. The spectrum of B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing concentrations of the macrocyclic complex to the DNA solution and record the CD spectrum after each addition.
-
Changes in the CD spectrum, such as shifts in the bands or changes in their intensity, provide information about the conformational changes induced in the DNA by the binding of the complex.
-
Viscosity Measurements
Viscosity measurements can help to distinguish between different binding modes, particularly intercalation.
-
Materials: CT-DNA, Tris-HCl buffer (pH 7.4), the macrocyclic complex.
-
Procedure:
-
Measure the viscosity of a solution of CT-DNA in Tris-HCl buffer using a viscometer maintained at a constant temperature.
-
Add increasing amounts of the macrocyclic complex to the DNA solution and measure the viscosity after each addition.
-
An increase in the relative viscosity of the DNA solution is indicative of an intercalative binding mode, as the intercalation of the complex lengthens the DNA helix.
-
Experimental Workflow for DNA Binding Affinity Validation
The following diagram illustrates a typical experimental workflow for the validation of the DNA binding affinity of a novel macrocyclic complex.
A typical experimental workflow for validating the DNA binding affinity of a macrocyclic complex.
This structured approach, combining multiple biophysical techniques, allows for a comprehensive evaluation of the DNA binding properties of novel macrocyclic complexes, paving the way for the development of innovative DNA-targeted therapies. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. Interaction of macrocyclic copper(ii) complexes with calf thymus DNA: effects of the side chains of the ligands on the DNA-binding behaviors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Design of Mn(1,4-DO2A) derivatives as stable and inert contrast agents for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA binding affinity of a macrocyclic copper(II) complex: Spectroscopic and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of the Cytotoxic Activity of Diazacrown Ether Derivatives
A Comprehensive Guide for Researchers and Drug Development Professionals
Diazacrown ether derivatives have emerged as a promising class of compounds in anticancer research, exhibiting significant cytotoxic activity against a range of human tumor cell lines. This guide provides a comparative analysis of their efficacy, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms. The unique structural features of these macrocyclic compounds, particularly their ability to act as ionophores, are believed to be a key contributor to their cytotoxic effects, primarily through the induction of apoptosis and disruption of cellular homeostasis.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of various diazacrown ether derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of diazacrown ether derivatives, highlighting their efficacy across different cancer types.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Di-tert-butyldicyclohexano-18-crown-6 | Various | Submicromolar range | [1] |
| Di-tert-butyldibenzo-18-crown-6 | Various | ~2 | [1] |
| N,N′-bis(dithiocarbamate)-1,10-diaza-18-crown-6 Platinum Complex | A2780cis (cisplatin-resistant ovarian carcinoma) | 2.3 ± 0.2 | [2] |
| (3,5-Diethylpiperidono)azacrown ether | Hep-G2, Lu1, RD, MCF-7 | Not specified, but significant cytotoxicity reported | [3] |
| Tetrahydropyridine derivatives of thiacrown ethers | Hep-G2 (hepatocellular carcinoma) | ~8 | [3] |
| Tetrahydropyridine derivatives of thiacrown ethers | Lu-1 (lung adenocarcinoma) | ~31.62 | [3] |
| Aza-crown ether-squaramide conjugates | Various | Moderate cytotoxicity reported | [4] |
| Curcumin-aza-crown ether derivatives (L1, L2, L3) | U-251, MCF-7, SK-LU-1 | Improved antiproliferative potential compared to curcumin | [5] |
| Curcumin-aza-crown ether-Zinc complexes (L1-Zn, L2-Zn, L3-Zn) | U-251, MCF-7, SK-LU-1 | Superior cytotoxic activity compared to ligands | [5] |
| p-fluorophenyl substituted diazaspiro undecane derivative | SK-HEP-1 (liver adenocarcinoma) | 47.46 µg/ml | [6] |
| phenyl substituted diazaspiro undecane derivative | SK-HEP-1 (liver adenocarcinoma) | 46.31 µg/ml | [6] |
| Thiophene substituted diazaspiro undecane derivative | SK-HEP-1 (liver adenocarcinoma) | 109 µg/ml | [6] |
| 5-methyl furyl substituted diazaspiro undecane derivative | SK-HEP-1 (liver adenocarcinoma) | 125 µg/ml | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxic activity of diazacrown ether derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the diazacrown ether derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Principle: LDH is a stable enzyme that is rapidly released upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with diazacrown ether derivatives as described for the MTT assay.
-
At the end of the treatment period, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compounds.
-
After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Wash the plates several times with water to remove the TCA and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510-565 nm.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Treat cells with diazacrown ether derivatives for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Procedure:
-
Treat cells with the test compounds for a specific duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend in PBS containing RNase A to degrade RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of diazacrown ether derivatives are often mediated through the induction of apoptosis. The following diagrams illustrate a proposed signaling pathway and a typical experimental workflow for assessing cytotoxicity.
Caption: Proposed apoptotic pathway induced by diazacrown ether derivatives.
Caption: Experimental workflow for evaluating cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of aza-crown ether-squaramide conjugates as anion/cation symporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water-Soluble Curcumin Derivatives Including Aza-Crown Ether Macrocycles as Enhancers of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Ionophore Activity of 1,7-Dioxa-4,10-diazacyclododecane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,7-Dioxa-4,10-diazacyclododecane and its Analogs as Ionophores
This compound is a macrocyclic compound with a 12-membered ring containing two oxygen and two nitrogen atoms. This structure provides a cavity that can selectively bind and transport cations across lipid membranes, making it a potential ionophore. Analogs of this molecule, typically synthesized by modifying the nitrogen atoms, are of interest for their potential to fine-tune ion selectivity, transport efficiency, and other physicochemical properties. The development of such synthetic ionophores is crucial for applications in biomedical research and as potential therapeutic agents.
Comparative Data on Ionophore Activity
A direct comparison of the ionophore activity of multiple this compound analogs requires quantitative data from standardized experiments. The following table illustrates how such data should be presented. As a representative example, qualitative data for a fluorescent analog, 4,10-bis(1-pyrenylmethyl)-1,7-dioxa-4,10-diazacyclododecane, is included.
| Analog | Structure | Target Ion(s) | Method of Analysis | Key Findings | Reference |
| Analog 1: 4,10-bis(1-pyrenylmethyl)-1,7-dioxa-4,10-diazacyclododecane | N,N'-disubstituted with pyrenylmethyl groups | Metal Cations | Fluorescence Spectroscopy | Binding of metal ions inhibits exciplex formation, leading to an enhancement of fluorescence intensity and a change in the monomer/excimer fluorescence ratio. | |
| Analog 2: (Hypothetical) | (e.g., N,N'-dialkyl substituted) | (e.g., Na+, K+) | Ion-Selective Electrode | (e.g., Log KNa+ = X.X, Log KK+ = Y.Y) | - |
| Analog 3: (Hypothetical) | (e.g., N,N'-diaryl substituted) | (e.g., Ca2+, Mg2+) | Fluorescence Quenching Assay | (e.g., Initial transport rate = Z M/s) | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess ionophore activity.
Fluorescence Quenching Assay for Cation Transport
This assay measures the ability of an ionophore to transport quenching cations into lipid vesicles containing a fluorescent dye.[1]
a. Preparation of Large Unilamellar Vesicles (LUVs):
-
A lipid mixture (e.g., POPC/POPG) is dissolved in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The lipid film is hydrated with a buffer solution containing a fluorescent dye (e.g., calcein) to form multilamellar vesicles.
-
The vesicle suspension is subjected to several freeze-thaw cycles.
-
The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs with a uniform diameter.
-
External, non-encapsulated dye is removed by gel filtration chromatography.
b. Transport Assay:
-
The LUV suspension is placed in a fluorometer cuvette containing a buffer solution.
-
The baseline fluorescence is recorded.
-
The ionophore analog, dissolved in a suitable solvent (e.g., DMSO), is added to the cuvette.
-
A quenching cation (e.g., Cu²⁺, Co²⁺) is added to the external solution.[1]
-
The decrease in fluorescence intensity over time is monitored as the ionophore transports the quenching cations into the vesicles.
-
The initial rate of fluorescence quenching is proportional to the ion transport activity of the ionophore.[1]
c. Data Analysis:
-
The fluorescence data is normalized to the initial fluorescence.
-
The initial rate of transport is calculated from the initial slope of the fluorescence decay curve.
-
To determine the maximum possible quenching, a detergent (e.g., Triton X-100) is added at the end of the experiment to lyse the vesicles.
Ion-Selective Electrode (ISE) Potentiometry
This method is used to determine the stability constants of the complexes formed between the ionophore and specific cations.
a. Electrode Preparation:
-
A membrane cocktail is prepared by dissolving the ionophore analog, a polymer matrix (e.g., PVC), a plasticizer (e.g., o-NPOE), and an ionic additive in a solvent like THF.
-
This cocktail is cast into a ring or onto a conductive substrate and the solvent is allowed to evaporate, forming a thin, ion-selective membrane.
-
The membrane is incorporated into an electrode body containing an internal filling solution with a fixed concentration of the ion of interest and an internal reference electrode.
b. Potentiometric Measurements:
-
The ion-selective electrode and an external reference electrode are immersed in a series of solutions containing varying concentrations of the target cation.
-
The potential difference (EMF) between the two electrodes is measured for each solution.
-
The EMF is plotted against the logarithm of the ion activity.
c. Data Analysis:
-
The stability constant (log K) can be determined from the potentiometric selectivity coefficients, which are calculated from the EMF measurements in the presence of interfering ions.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Ionophore Activity
Caption: Experimental workflow for the synthesis and comparative assessment of ionophore activity of this compound analogs.
Potential Signaling Pathway Affected by Ionophore Activity
Caption: A generalized signaling pathway illustrating how an ionophore analog can alter intracellular cation concentrations and trigger downstream cellular responses.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,7-Dioxa-4,10-diazacyclododecane
This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of 1,7-Dioxa-4,10-diazacyclododecane, designed for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, ensure that the appropriate personal protective equipment is worn. Given the hazards associated with similar aza-crown ethers, which can cause severe skin burns and eye damage, stringent safety protocols are necessary.[1][2]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use. |
| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to ensure laboratory and environmental safety. The primary method of disposal is through an approved hazardous waste management facility.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), into a designated, compatible hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The label should be securely affixed to the container and, at a minimum, include:
-
-
Waste Storage:
-
Arranging for Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal.
-
Disposal must be conducted through an approved and licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1][2]
-
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
If the spill is large or involves other hazardous materials, contact your institution's emergency response team.
-
-
Control and Contain:
-
Wearing the appropriate PPE, control the source of the spill if it is safe to do so.
-
For a small spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.[3]
-
-
Cleanup and Decontamination:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Label the waste container with "Spill Debris" and the chemical name.
-
Arrange for disposal through your EHS department.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
